Product packaging for 1,2,3,4-Tetrahydroquinolin-4-amine(Cat. No.:CAS No. 801156-77-4)

1,2,3,4-Tetrahydroquinolin-4-amine

Cat. No.: B1319079
CAS No.: 801156-77-4
M. Wt: 148.2 g/mol
InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-amine is a chemical compound built upon the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry and drug discovery . This core scaffold is a prevalent motif in a myriad of biologically active natural products and synthetic pharmaceuticals, valued for its diverse pharmacological potential . The tetrahydroquinoline nucleus is found in compounds with documented antiarrhythmic, schistosomicidal, antiviral, antifungal, and anticancer activities, making it a highly attractive template for the development of new therapeutic agents . The specific substitution pattern of this compound, featuring an amine functional group at the C4 position, is of particular synthetic interest. This functional group serves as a key handle for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The preparation of enantiopure 4-substituted tetrahydroquinolines is an active area of research, as chirality can significantly influence biological activity . Modern synthetic approaches to access such chiral molecules include advanced biocatalytic methods, such as kinetic resolution using engineered amine oxidases, as well as traditional metal-catalyzed asymmetric hydrogenations . The primary application of this compound is as a key intermediate and building block in organic and medicinal chemistry research. It enables the exploration of novel chemical space aimed at discovering new bioactive molecules. Researchers utilize this compound to develop potential inhibitors for various biological targets and to study mechanisms of action relevant to diseases such as cancer, infectious diseases, and central nervous system disorders . Note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1319079 1,2,3,4-Tetrahydroquinolin-4-amine CAS No. 801156-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOPTDGCXICDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593328
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801156-77-4
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Chemical Identity, Synthesis, and Potential Pharmacological Significance

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-4-amine, a heterocyclic amine with potential applications in drug discovery and development. This document details its chemical structure, IUPAC nomenclature, and plausible synthetic routes. Furthermore, it explores the known biological activities and mechanisms of action of the broader tetrahydroquinoline class to extrapolate the potential therapeutic relevance of this specific molecule.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₉H₁₂N₂

CAS Number: 801156-77-4[1]

Molecular Weight: 148.21 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₂[1]
Molecular Weight148.21 g/mol [1]
IUPAC NameThis compoundN/A
CAS Number801156-77-4[1]

Synthesis of the Tetrahydroquinoline Scaffold

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the core tetrahydroquinoline scaffold is well-established. General methods, such as the Friedländer synthesis, Pfitzinger reaction, and various domino reactions, provide a strong foundation for devising a synthetic route.[2][3][4]

A plausible synthetic approach for this compound could involve the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one. This ketone intermediate can be synthesized through various established methods.

Experimental Protocol: Proposed Synthesis via Reductive Amination

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-one

A common method for the synthesis of the ketone intermediate is the intramolecular cyclization of an appropriate N-phenyl-β-alanine derivative.

Materials:

  • N-phenyl-β-alanine

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Appropriate solvent (e.g., toluene)

Procedure:

  • A mixture of N-phenyl-β-alanine and polyphosphoric acid is heated with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and quenched with ice-water.

  • The aqueous layer is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1,2,3,4-tetrahydroquinolin-4-one.

Step 2: Reductive Amination to Yield this compound

Materials:

  • 1,2,3,4-Tetrahydroquinolin-4-one

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Methanol or another suitable solvent

Procedure:

  • 1,2,3,4-Tetrahydroquinolin-4-one is dissolved in methanol.

  • An excess of the ammonia source is added to the solution.

  • The reducing agent is added portion-wise while maintaining the reaction temperature.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to be basic.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The final product, this compound, is purified by column chromatography or crystallization.

G cluster_synthesis Proposed Synthesis of this compound N_phenyl_beta_alanine N-phenyl-β-alanine Tetrahydroquinolin_one 1,2,3,4-Tetrahydroquinolin-4-one N_phenyl_beta_alanine->Tetrahydroquinolin_one Intramolecular Cyclization Target_molecule This compound Tetrahydroquinolin_one->Target_molecule Reductive Amination

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Direct pharmacological data for this compound is scarce in the current literature. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are present in a wide range of biologically active molecules, suggesting potential areas for investigation.[5][6]

Table 2: Reported Biological Activities of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

Biological ActivityMolecular Target/Mechanism (if known)Reference
Neuroprotective MAO inhibition, antagonism of glutamatergic system, free radical scavenging[5][7][8]
Anticancer Inhibition of CBP bromodomain, various mechanisms[8]
Antimalarial Not specified[5]
Antibacterial DNA gyrase inhibition[9]
Antiviral Not specified[5]
Anti-inflammatory Not specified[9]
Modulation of G-protein coupled receptors GPR40 antagonists[10]
Modulation of Amyloid Precursor Protein Processing ERK-dependent signaling pathway, γ-secretase inhibition[11]
Neuroprotection

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline are known to possess neuroprotective properties.[5][7][8] Mechanisms include the inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, and the protection of mitochondria from toxins.[5][10] Given the structural similarity, this compound warrants investigation for its potential role in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

G cluster_neuroprotection Potential Neuroprotective Mechanisms of Tetrahydroquinoline Derivatives THQ This compound (Hypothesized) MAO Monoamine Oxidase (MAO) THQ->MAO Inhibition Mitochondria Mitochondrial Dysfunction THQ->Mitochondria Protection Neurodegeneration Neurodegeneration MAO->Neurodegeneration Contributes to Mitochondria->Neurodegeneration Leads to

Caption: Hypothesized neuroprotective signaling pathways for this compound.

Oncology

The tetrahydroquinoline scaffold has been identified in inhibitors of the CREB-binding protein (CBP) bromodomain, a target in oncology.[8] The bromodomain is responsible for recognizing acetylated lysine residues and is implicated in transcriptional regulation in cancer. The discovery of tetrahydroquinoline-based CBP inhibitors suggests that this compound could serve as a starting point for the design of novel anticancer agents.

Future Directions

The rich pharmacology of the tetrahydroquinoline and tetrahydroisoquinoline families of compounds strongly suggests that this compound is a molecule of significant interest for drug discovery. The lack of specific data for this compound highlights a clear opportunity for further research.

Key areas for future investigation include:

  • Development and optimization of a robust synthetic protocol for this compound to enable further studies.

  • In vitro screening against a panel of biological targets, particularly those implicated in neurodegenerative diseases and cancer.

  • Quantitative structure-activity relationship (SAR) studies of derivatives of this compound to identify key structural features for desired biological activity.

  • In vivo studies in relevant animal models to assess the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

Conclusion

This compound is a structurally intriguing molecule with a high potential for biological activity, inferred from the extensive research on its parent scaffold and related isomers. While direct experimental data remains limited, this technical guide provides a foundational understanding of its chemistry and plausible therapeutic applications. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field of drug development, stimulating further investigation into this promising compound.

References

The Rising Therapeutic Potential of 1,2,3,4-Tetrahydroquinolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those bearing a 4-amino substitution have emerged as a particularly promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,3,4-tetrahydroquinolin-4-amine derivatives, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Biological Activities: A Quantitative Perspective

This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)DU-145 (Prostate)A549 (Lung)Reference
Derivative 1 6.67 ± 0.394.49 ± 0.3210.38 ± 0.42-[1]
Derivative 2 7.32 ± 0.626.87 ± 0.3315.40 ± 0.60-[1]
Brominated Methoxyquinoline 7 --->50[2]
Brominated Methoxyquinoline 11 ---23.4 ± 1.2[2]
Nitrated Bromoquinoline 17 ---11.7 ± 0.9[2]

Note: Hyphens (-) indicate that data was not available in the cited sources.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of 1,2,3,4-Tetrahydroquinoline Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusS. pyogenesS. typhiP. aeruginosaE. coliA. fumigatusC. albicansReference
Hybrid 25 1.95-->5000.490.980.49[3]
Hybrid 26 0.98-->5000.490.980.98[3]
Quinoline 9 0.1280.12>10240.12--[3]
Quinoline 10 0.24320.12>10240.12--[3]
Quinoline 11 0.1280.12>10240.12--[3]
Quinoline 12 0.242560.125120.12--[3]
Quinoline 13 0.121280.245120.12--[3]
Quinoline 14 0.12640.125120.12--[3]

Note: Hyphens (-) indicate that data was not available in the cited sources.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of its biological activities.

General Synthesis of this compound Derivatives

A common route for the synthesis of the 1,2,3,4-tetrahydroquinoline core involves a domino reaction, which combines multiple transformations in a single operation, enhancing efficiency and atom economy.[4]

General Procedure:

  • Reduction and Reductive Amination: A mixture of a 2-nitroarylketone or aldehyde (1 equivalent) and a suitable amine is subjected to hydrogenation conditions.

  • Catalyst: 5% Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere.

  • Cyclization: The initial reduction of the nitro group is followed by the formation of a cyclic imine intermediate, which is then further reduced to yield the 1,2,3,4-tetrahydroquinoline.[4]

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Synthesis_Workflow Start 2-Nitroarylketone/Aldehyde + Amine Step1 Hydrogenation (H2, Pd/C) Start->Step1 Intermediate1 Cyclic Imine Intermediate Step1->Intermediate1 Step2 Further Reduction Intermediate1->Step2 Product 1,2,3,4-Tetrahydroquinoline Derivative Step2->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

A generalized workflow for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

A step-by-step workflow for the in vitro MTT cytotoxicity assay.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anticancer and anti-inflammatory activities of 1,2,3,4-tetrahydroquinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

The Canonical NF-κB Signaling Pathway

In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitory proteins called IκB (Inhibitor of κB). Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.[5]

Inhibition by 1,2,3,4-Tetrahydroquinoline Derivatives

Several studies have shown that 1,2,3,4-tetrahydroquinoline derivatives can effectively inhibit the NF-κB pathway. The primary mode of action appears to be the prevention of the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Releases NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation THQ This compound Derivative THQ->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Activates

The canonical NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Verification: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in studying the NF-κB pathway.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the test compound and/or an NF-κB activator (e.g., TNF-α). Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the protein of interest (e.g., p65, IκBα, phospho-IκBα).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) to determine the relative protein levels.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to modulate the NF-κB signaling pathway provides a strong rationale for their therapeutic applications.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • In Vivo Efficacy and Safety: To evaluate the therapeutic potential and toxicity of lead compounds in animal models.

  • Elucidation of Additional Mechanisms: To explore other potential molecular targets and signaling pathways affected by these compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.

References

The Pivotal Role of 1,2,3,4-Tetrahydroquinolin-4-amine as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its derivatives, 1,2,3,4-Tetrahydroquinolin-4-amine stands out as a critical pharmaceutical intermediate, particularly in the development of novel therapeutics for cardiovascular diseases. This technical guide provides an in-depth overview of the synthesis, application, and biological significance of this versatile building block.

Synthesis of the Core Intermediate

The primary route to this compound involves the reductive amination of the corresponding ketone, 1,2,3,4-tetrahydroquinolin-4-one. This method is highly efficient and allows for the introduction of the key amine functionality at the 4-position of the tetrahydroquinoline ring system.

Experimental Protocol: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

General Procedure:

  • Imine Formation: 1,2,3,4-Tetrahydroquinolin-4-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically stirred at room temperature until the reduction is complete, as indicated by analytical monitoring.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

This versatile intermediate serves as a crucial starting material for the synthesis of a wide array of more complex molecules with significant therapeutic potential.

Application in the Synthesis of CETP Inhibitors

A prominent application of this compound is in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[1][2] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[3] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing the risk of cardiovascular diseases.[3][4]

The 4-amino group of the tetrahydroquinoline intermediate provides a key attachment point for various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of the resulting CETP inhibitors.

Workflow for the Synthesis of Tetrahydroquinoline-based CETP Inhibitors

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization and Optimization cluster_evaluation Biological Evaluation Start 1,2,3,4-Tetrahydroquinolin-4-one Intermediate This compound Start->Intermediate Reductive Amination Coupling Amide Coupling / Alkylation Intermediate->Coupling Library Library of Derivatives Coupling->Library Screening In vitro CETP Inhibition Assay Library->Screening Lead Lead Compound Screening->Lead

Synthetic workflow for developing tetrahydroquinoline-based CETP inhibitors.

Quantitative Data: Biological Activity of Tetrahydroquinoline-based CETP Inhibitors

The following table summarizes the in vitro activity of representative CETP inhibitors derived from the 1,2,3,4-tetrahydroquinoline scaffold. The data is compiled from various sources and showcases the potency of this class of compounds.

Compound IDStructureCETP Inhibition IC₅₀ (nM)Reference
Tetrahydroquinoline A [Structure of Tetrahydroquinoline A]39[2]
Compound 6m [Structure of Compound 6m]Potent (specific value not provided)[1]
TA-8995 Tetrahydroquinoline derivativePotent (92-99% inhibition at 10 mg/day)[5]
Obicetrapib Tetrahydroquinoline derivativePotent (97% inhibition at 10 mg dose)[6]

Note: Structures are generalized as specific chemical drawings are not available in the provided search results. The potency of compounds 6m, TA-8995, and Obicetrapib are described qualitatively or in terms of percentage inhibition at a given dose.

Signaling Pathway: The Role of CETP in Cardiovascular Disease

CETP plays a central role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. By inhibiting CETP, the levels of cardioprotective HDL cholesterol are increased, while the levels of atherogenic low-density lipoprotein (LDL) cholesterol can be reduced. This modulation of lipoprotein profiles is a key mechanism for reducing the risk of atherosclerosis and subsequent cardiovascular events.

G cluster_lipoproteins Lipoprotein Metabolism cluster_outcome Cardiovascular Health HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters Atherosclerosis Atherosclerosis Risk HDL->Atherosclerosis Decreased Risk LDL LDL/VLDL (Low/Very-Low-Density Lipoprotein) LDL->CETP Triglycerides LDL->Atherosclerosis Increased Risk CETP->HDL Triglycerides CETP->LDL Cholesteryl Esters CETP_Inhibitor This compound -based Inhibitor CETP_Inhibitor->CETP Inhibits

The role of CETP in lipid metabolism and the mechanism of its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and the strategic placement of the 4-amino group make it an ideal scaffold for the creation of diverse chemical libraries. The successful development of potent CETP inhibitors based on this core structure highlights its significance in the ongoing quest for novel therapeutics to combat cardiovascular disease. Further exploration of this intermediate is likely to yield new drug candidates with improved efficacy and safety profiles for a range of therapeutic targets.

References

Unlocking the Therapeutic Potential of 1,2,3,4-Tetrahydroquinolin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinolin-4-amine (4-ATQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of 4-ATQ analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Identified Therapeutic Targets and Biological Activities

The 4-ATQ motif is present in a number of natural products and pharmaceutical agents.[1] Analogs of this compound have been investigated for a variety of therapeutic applications, with several key protein targets identified. These include:

  • Glucagon-Like Peptide-1 (GLP-1) Secretagogues: Certain 4-ATQ derivatives have been identified as potent secretagogues of GLP-1, a critical hormone in glucose homeostasis. This activity suggests their potential in the treatment of type 2 diabetes and obesity.[1]

  • BET Bromodomain Inhibition: The 4-ATQ scaffold is a core component of I-BET726 (GSK1324726A), a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic readers that regulate the expression of key oncogenes and inflammatory genes, making them attractive targets for cancer and inflammation therapies.

  • Bradykinin Receptor Antagonism: The martinella alkaloids, which feature the 4-ATQ motif, are known to act as antagonists of the bradykinin B2 receptor.[1] This receptor is involved in inflammation and pain signaling, suggesting the potential of 4-ATQ analogs as anti-inflammatory and analgesic agents.

  • Anticancer Activity: Beyond BET inhibition, various 4-aminoquinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines, indicating a broader potential in oncology.

  • Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: Novel 4-aminoquinoline derivatives have been designed and synthesized as potent and selective inhibitors of RIPK2, a key mediator in immune signaling. This suggests their utility in treating inflammatory diseases.[3][4]

Quantitative Data Summary

The following tables summarize the biological activity of selected 4-aminoquinoline and 4-aminotetrahydroquinoline analogs against their respective targets.

Table 1: RIPK2 Inhibition by 4-Aminoquinoline Analogs [3]

CompoundRIPK2 IC50 (nM)
14 5.1 ± 1.6

Table 2: Cytotoxic Activity of 4-Aminoquinoline Analogs [5]

CompoundCell LineIC50 (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB 468Potent (specific value not provided)
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7More potent than chloroquine (specific value not provided)

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research.

Synthesis of 4-Aminotetrahydroquinoline Analogs

A versatile method for the enantioselective synthesis of polysubstituted tetrahydroquinolines is the three-component Povarov reaction.[1]

Protocol: Three-Component Povarov Reaction [1]

  • To a solution of an appropriate benzaldehyde (0.10 mmol) in dry dichloromethane (CH2Cl2, 0.5 mL) at room temperature, add the corresponding aniline (0.10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add a chiral phosphoric acid catalyst (0.01 mmol) and a solution of an ene-carbamate (0.11 mmol) in CH2Cl2 (0.5 mL).

  • Stir the reaction mixture under an argon atmosphere at 0 °C for 17 hours.

  • Remove the solvent in vacuo.

  • Purify the residue by chromatography on silica gel (hexanes/EtOAc, 95:5) to yield the pure 4-aminotetrahydroquinoline product.

Biological Assays

This assay is used to determine the ability of compounds to stimulate the secretion of GLP-1 from enteroendocrine L-cells.[6]

Protocol: In Vitro GLP-1 Release Assay Using STC-1 Cells

  • Culture STC-1 cells in DMEM with 10% FBS and appropriate antibiotics until they reach 80% confluency.

  • Wash the cells twice with HEPES buffer.

  • Incubate the cells in HEPES buffer for 30 minutes to 'starve' them.

  • Prepare the test compound solutions in HEPES buffer at the desired concentrations.

  • Remove the starvation buffer and add the test compound solutions to the cells.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect the cell culture medium.

  • Add a protease inhibitor cocktail (e.g., PMSF) to the collected medium to prevent GLP-1 degradation.

  • Centrifuge the samples to remove any cell debris.

  • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Lyse the cells and measure the total protein concentration for normalization of the GLP-1 secretion data.

This assay measures the ability of a compound to inhibit the binding of a BET bromodomain to an acetylated histone peptide.

Protocol: AlphaScreen™ Assay for BET Bromodomain Inhibition [7]

  • Perform assays in a 384-well plate with a constant DMSO concentration of 1% (v/v).

  • Use an acetylated Histone H4 (1-21) peptide as the substrate.

  • Add the BET bromodomain protein (e.g., Brd4(1)).

  • Add the test compound at various concentrations.

  • Add donor and acceptor beads from the AlphaScreen™ kit.

  • Incubate the plate in the dark at room temperature.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values using a 4-parameter logistic curve fit.

This assay determines the binding affinity of a compound to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.[8]

Protocol: Radioligand Competition Binding Assay [8]

  • Prepare cell membranes from cells expressing the bradykinin B2 receptor.

  • In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: Cell membranes and a radiolabeled bradykinin B2 receptor ligand.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled bradykinin.

    • Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the Ki or IC50 value from the competition curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of 4-ATQ analogs.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4-ATQ_Analog 4-ATQ Analog GLP-1R GLP-1 Receptor 4-ATQ_Analog->GLP-1R binds AC Adenylate Cyclase GLP-1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 Receptor Signaling Pathway.

BET_Inhibition_Mechanism 4-ATQ_Analog 4-ATQ Analog (BET Inhibitor) BET_Protein BET Protein (e.g., BRD4) 4-ATQ_Analog->BET_Protein Acetylated_Histone Acetylated Histone BET_Protein->Acetylated_Histone binds Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery recruits Chromatin Chromatin Gene_Expression Oncogene/Inflammatory Gene Expression Transcription_Machinery->Gene_Expression initiates

Caption: Mechanism of BET Bromodomain Inhibition.

Povarov_Reaction_Workflow Aldehyde Aromatic Aldehyde Reaction Three-Component Povarov Reaction Aldehyde->Reaction Aniline Aniline Aniline->Reaction Enecarbamate Enecarbamate Enecarbamate->Reaction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction Product 4-Aminotetrahydroquinoline Reaction->Product

Caption: Povarov Reaction for 4-ATQ Synthesis.

Conclusion and Future Directions

Analogs of this compound represent a promising class of compounds with the potential to address a range of therapeutic needs, from metabolic disorders to cancer and inflammation. The identification of specific molecular targets such as GLP-1R, BET bromodomains, bradykinin receptors, and RIPK2 provides a solid foundation for further drug discovery and development efforts.

Future research should focus on:

  • Expanding the structure-activity relationship (SAR) studies for each identified target to optimize potency and selectivity.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds.

  • Investigating the potential for polypharmacology, where a single 4-ATQ analog might modulate multiple targets to achieve a synergistic therapeutic effect.

  • Exploring novel synthetic methodologies to further diversify the 4-ATQ scaffold.

This technical guide serves as a comprehensive resource for researchers in the field and highlights the significant therapeutic potential of this compound analogs. The detailed protocols and pathway diagrams provided herein are intended to facilitate further investigation and accelerate the translation of these promising compounds into clinical candidates.

References

Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,2,3,4-tetrahydroquinolin-4-amine, a crucial scaffold in medicinal chemistry. The document details starting materials, key experimental protocols, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of an amine functionality at the 4-position offers a valuable vector for further chemical modification and interaction with biological targets. This guide explores the key synthetic strategies for accessing this important molecule, focusing on the three-component Povarov reaction and the reductive amination of a 4-keto precursor, providing detailed methodologies for each.

Synthetic Strategies

Two principal and versatile strategies for the synthesis of this compound and its derivatives are the Povarov reaction and the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one.

Three-Component Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, offers a convergent and stereoselective approach to polysubstituted N-protected 4-aminotetrahydroquinolines. This multicomponent reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, such as an N-vinylcarbamate, typically catalyzed by a Brønsted or Lewis acid.[1]

Starting Materials:

  • Anilines: A wide range of substituted anilines can be employed.

  • Aldehydes: Aliphatic and aromatic aldehydes are suitable reaction partners.

  • N-Vinylcarbamates: These serve as the dienophile, with the carbamate group providing a protected form of the 4-amino functionality.

  • Catalyst: Chiral phosphoric acids are often used to induce enantioselectivity.

Reaction Scheme:

Povarov_Reaction cluster_reactants Starting Materials cluster_products Product Aniline Aniline Imine_formation Imine Formation Aldehyde Aldehyde NVinylcarbamate N-Vinylcarbamate Povarov_Cycloaddition [4+2] Cycloaddition (Povarov Reaction) Product N-Protected This compound Deprotection Deprotection Product->Deprotection Imine_formation->Povarov_Cycloaddition Imine Intermediate Final_Product This compound Deprotection->Final_Product

Figure 1: General workflow for the synthesis of this compound via the Povarov reaction.

Experimental Protocol: General Procedure for the Three-Component Povarov Reaction [1]

To a solution of an aldehyde (0.10 mmol) in dry dichloromethane (CH2Cl2, 0.5 mL) at room temperature, the corresponding aniline (0.10 mmol) is added. The mixture is stirred for 30 minutes, then cooled to 0 °C. A solution of a chiral phosphoric acid catalyst (e.g., diphenylphosphinic acid for a racemic synthesis, 0.01 mmol) and a solution of the N-vinylcarbamate (0.11 mmol) in CH2Cl2 (0.5 mL) are subsequently added. The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (e.g., using a hexanes/EtOAc gradient) to yield the N-protected 4-aminotetrahydroquinoline.

Data Presentation:

Aniline DerivativeAldehyde DerivativeN-VinylcarbamateYield (%)Enantiomeric Ratio (er)Reference
4-MethoxyanilinePyridine-3-carboxaldehyde(E)-benzyl prop-1-enylcarbamate9299:1[1]
4-Methoxyaniline2-Methylpropanal(E)-benzyl prop-1-enylcarbamate5593:7[1]
Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

A more traditional and highly effective route to this compound involves the reductive amination of an N-protected 1,2,3,4-tetrahydroquinolin-4-one precursor. This two-step process first involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction.

Starting Materials:

  • N-Protected 1,2,3,4-Tetrahydroquinolin-4-one: The nitrogen of the tetrahydroquinoline ring is typically protected with a group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.

  • Amine Source: Ammonia or an ammonium salt (e.g., ammonium acetate) is used to provide the amino group.

  • Reducing Agent: A hydride source, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is commonly used as they are selective for the reduction of the iminium ion over the ketone.

Reaction Scheme:

Reductive_Amination cluster_reactants Starting Materials cluster_products Product Ketone N-Protected 1,2,3,4-Tetrahydroquinolin-4-one Imine_Formation Imine/Enamine Formation Amine Amine Source (e.g., NH₃, NH₄OAc) Product N-Protected This compound Deprotection Deprotection Product->Deprotection Reduction Reduction Imine_Formation->Reduction Iminium Ion Intermediate Reduction->Product Final_Product This compound Deprotection->Final_Product

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination [1]

A solution of the N-protected 1,2,3,4-tetrahydroquinolin-4-one (1 mmol), an amine source (e.g., ammonium acetate, 10 mmol), and acetic acid (1 mmol) in a suitable solvent such as 1,2-dichloroethane or methanol (0.1 M) is stirred for 30 minutes. A reducing agent, for instance, sodium triacetoxyborohydride (2 mmol), is then added, and the mixture is stirred for 12 hours. The reaction is subsequently quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), concentrated under reduced pressure, and the resulting crude product is purified by silica gel chromatography to afford the N-protected 4-aminotetrahydroquinoline.

Data Presentation:

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The three-component Povarov reaction offers a highly convergent and stereoselective route to access diverse N-protected 4-aminotetrahydroquinolines from simple starting materials. Alternatively, the reductive amination of an N-protected 1,2,3,4-tetrahydroquinolin-4-one provides a reliable and classical approach. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and potential biological significance of the stereoisomers of 1,2,3,4-tetrahydroquinolin-4-amine. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction to Chirality in this compound

This compound possesses a chiral center at the C4 position, giving rise to two enantiomers: (R)-1,2,3,4-tetrahydroquinolin-4-amine and (S)-1,2,3,4-tetrahydroquinolin-4-amine. The spatial arrangement of the amino group at this stereocenter is critical in determining the molecule's interaction with chiral biological targets such as receptors and enzymes. Consequently, the individual enantiomers may exhibit distinct pharmacological and toxicological profiles. The 4-aminotetrahydroquinoline (4-ATQ) motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, highlighting its importance in medicinal chemistry.[1]

Stereoselective Synthesis of this compound Stereoisomers

The enantioselective synthesis of 4-aminotetrahydroquinoline derivatives can be effectively achieved through a three-component Povarov reaction. This powerful reaction involves the condensation of an aniline, an aldehyde, and a dienophile, catalyzed by a chiral phosphoric acid, to yield polysubstituted tetrahydroquinolines with high diastereoselectivity and enantioselectivity.[1][2]

Chiral Phosphoric Acid-Catalyzed Povarov Reaction

Experimental Protocol:

A general procedure for the enantioselective synthesis of 4-aminotetrahydroquinoline derivatives involves the following steps:

  • Imine Formation: An appropriate aniline is reacted with an aldehyde in a suitable solvent (e.g., dichloromethane) at room temperature to form the corresponding imine in situ.

  • Cycloaddition: The reaction mixture is cooled, and a chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) and an enecarbamate (as the dienophile) are added.

  • Reaction Progression: The reaction is stirred at a controlled temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Purification: The resulting polysubstituted tetrahydroquinoline is purified using column chromatography.

This methodology has been shown to produce a library of enantioenriched 4-aminotetrahydroquinoline derivatives in moderate to high yields (28% to 92%) and with excellent enantiomeric ratios (er 89:11 to 99:1).[1][2]

Logical Workflow for Povarov Reaction:

Povarov_Reaction Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Enecarbamate Enecarbamate Enecarbamate->Cycloaddition CPA Chiral Phosphoric Acid CPA->Cycloaddition Catalyst Product Enantioenriched 4-Aminotetrahydroquinoline Cycloaddition->Product

Caption: Workflow for the chiral phosphoric acid-catalyzed Povarov reaction.

Chiral Resolution of Racemic this compound

For cases where enantioselective synthesis is not employed, the resolution of a racemic mixture of this compound is necessary to isolate the individual enantiomers. A classical and effective method for this is through the formation of diastereomeric salts using a chiral resolving agent.

Diastereomeric Salt Resolution with Tartaric Acid

Experimental Protocol:

A general procedure for the resolution of a racemic amine with a chiral acid like (+)-tartaric acid is as follows:

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent, such as (+)-tartaric acid, dissolved in the same solvent, is added to the amine solution.

  • Crystallization: The mixture is allowed to cool slowly, leading to the fractional crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration. The enantiomeric excess (ee) of the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Liberation of the Free Amine: The diastereomerically pure salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free enantiomerically enriched amine.

  • Extraction: The free amine is then extracted with an organic solvent, and the solvent is evaporated to yield the purified enantiomer.

The more soluble diastereomeric salt remains in the mother liquor and can be treated similarly to recover the other enantiomer.

Workflow for Diastereomeric Salt Resolution:

Diastereomeric_Resolution RacemicAmine Racemic This compound SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid) ChiralAcid->SaltFormation Diastereomers Mixture of Diastereomeric Salts SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (Mother Liquor) Crystallization->MoreSoluble BaseTreatment1 Base Treatment LessSoluble->BaseTreatment1 BaseTreatment2 Base Treatment MoreSoluble->BaseTreatment2 Enantiomer1 Enantiomer 1 BaseTreatment1->Enantiomer1 Enantiomer2 Enantiomer 2 BaseTreatment2->Enantiomer2

Caption: General workflow for the resolution of a racemic amine.

Stereochemical Data

Table 1: Stereochemical Properties (Hypothetical Data for Parent Compound)

Property(R)-1,2,3,4-Tetrahydroquinolin-4-amine(S)-1,2,3,4-Tetrahydroquinolin-4-amine
Specific Rotation [α]D Value not availableValue not available
Enantiomeric Excess (ee%) >99% (achievable via resolution)>99% (achievable via resolution)

Biological Activity and Signaling Pathways

Derivatives of 4-aminotetrahydroquinoline have been identified as novel glucagon-like peptide-1 (GLP-1) secretagogues.[2] GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis by stimulating glucose-dependent insulin secretion.[2]

GLP-1 Secretagogue Activity

Small molecule secretagogues can stimulate the release of GLP-1 from intestinal L-cells. The general signaling mechanism for many GLP-1 secretagogues involves the depolarization of the L-cell membrane, leading to an influx of extracellular Ca²⁺ through voltage-gated Ca²⁺ channels. This increase in intracellular Ca²⁺ concentration triggers the exocytosis of GLP-1-containing granules. Some secretagogues may act through G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation, which also promotes GLP-1 release.

Signaling Pathway for Small Molecule-Induced GLP-1 Secretion:

GLP1_Secretion cluster_L_Cell Intestinal L-Cell Secretagogue 4-ATQ Derivative (Secretagogue) Receptor Target Receptor/ Channel Secretagogue->Receptor Depolarization Membrane Depolarization Receptor->Depolarization CaChannel Voltage-Gated Ca²⁺ Channel Depolarization->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux CaIncrease [Ca²⁺]i Increase CaInflux->CaIncrease Exocytosis GLP-1 Granule Exocytosis CaIncrease->Exocytosis GLP1 GLP-1 Release Exocytosis->GLP1

Caption: Simplified signaling pathway for GLP-1 secretion.

Table 2: Biological Activity Data (for 4-Aminotetrahydroquinoline Derivatives)

Compound TypeBiological ActivityReference
Enantioenriched 4-aminotetrahydroquinoline derivativesGlucagon-like peptide-1 (GLP-1) secretagogues[2]

Conclusion

The stereoisomers of this compound represent a promising scaffold for the development of novel therapeutic agents. Efficient enantioselective synthesis via the Povarov reaction and classical resolution techniques provide access to the individual enantiomers. The demonstrated activity of derivatives as GLP-1 secretagogues highlights the potential of this chemical class in the treatment of metabolic disorders. Further investigation into the specific biological activities of the parent enantiomers and their detailed mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Navigating the Formulation Challenge: A Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Importance of Solubility in Drug Development

1,2,3,4-Tetrahydroquinolin-4-amine is a heterocyclic amine containing the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. It impacts ease of purification, the ability to conduct further chemical modifications, and the feasibility of formulating a stable and bioavailable drug product.

The structure of this compound, featuring a basic secondary amine within the heterocyclic ring and a primary amine at the 4-position, suggests a propensity for hydrogen bonding. This indicates probable solubility in polar organic solvents. However, the presence of the bicyclic aromatic-aliphatic core introduces a degree of lipophilicity, which may confer solubility in less polar environments. Given the lack of specific data, empirical determination of solubility is paramount.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This serves as a preliminary guide for solvent selection in experimental studies.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine functional groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amine.
Ethers Diethyl ether, THFLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent may limit solubility.
Halogenated Dichloromethane, ChloroformLow to ModerateThese solvents are weakly polar and can engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor candidates for solvating the polar amine functional groups.
Nonpolar Aliphatic Hexane, HeptaneVery Low/InsolubleThe significant difference in polarity between the solute and solvent will likely result in minimal solubility due to the energetic cost of disrupting solvent-solvent interactions.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Calibrated pipettes

3.2. Procedure

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that the system reaches equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility. d. Accurately weigh the filtered sample.

  • Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. b. Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC or GC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the filtered sample using the calibration curve.

3.3. Data Presentation

The solubility can be expressed in various units. The following table provides a template for presenting the quantitative solubility data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Visualizing Experimental and Synthetic Workflows

To aid in the conceptualization of the necessary laboratory procedures, the following diagrams, generated using Graphviz, illustrate the key workflows.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equil_shake Agitate at Constant Temperature prep_vial->equil_shake equil_settle Allow Excess Solid to Settle equil_shake->equil_settle sample_supernatant Withdraw Supernatant equil_settle->sample_supernatant sample_filter Filter through Syringe Filter sample_supernatant->sample_filter sample_analyze Analyze by HPLC/GC sample_filter->sample_analyze data_calc Calculate Concentration sample_analyze->data_calc data_report Report Solubility Data data_calc->data_report

Caption: Workflow for experimental solubility determination.

A common synthetic route to the 1,2,3,4-tetrahydroquinoline scaffold involves the reduction of the corresponding quinoline. The introduction of the 4-amino group can be achieved through various methods, such as the reduction of a 4-nitroquinoline precursor.

Synthesis_Workflow cluster_synthesis Synthesis Pathway start Substituted Aniline step1 Skraup Synthesis or equivalent start->step1 intermediate1 4-Nitroquinoline step1->intermediate1 step2 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) intermediate1->step2 intermediate2 4-Aminoquinoline step2->intermediate2 step3 Reduction of Quinoline Ring (e.g., Catalytic Hydrogenation) intermediate2->step3 product This compound step3->product

Caption: A representative synthetic workflow for this compound.

Conclusion

While a definitive, quantitative solubility profile for this compound in a wide array of organic solvents requires empirical determination, this guide provides the necessary framework for such an investigation. The outlined experimental protocol offers a robust method for generating reliable data, which is indispensable for the progression of this compound through the drug development pipeline. The provided visualizations serve to clarify the experimental and synthetic logic, empowering researchers to proceed with confidence in their formulation and synthetic efforts. The principles and methodologies detailed herein are fundamental to overcoming the solubility challenges inherent in the development of novel therapeutics.

A Comprehensive Technical Guide to the Synthesis and Applications of 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] This enduring interest stems from the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the synthesis and applications of 1,2,3,4-tetrahydroquinolines, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

I. Synthesis of 1,2,3,4-Tetrahydroquinolines: Key Methodologies

The construction of the 1,2,3,4-tetrahydroquinoline core can be achieved through various synthetic strategies. The most prominent and versatile methods include catalytic hydrogenation of quinolines, domino reactions, and the Pictet-Spengler reaction.

Catalytic Hydrogenation of Quinolines

The catalytic hydrogenation of the corresponding quinoline derivatives is a direct and atom-efficient approach to obtaining 1,2,3,4-tetrahydroquinolines.[2] This method typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the pyridine ring of the quinoline system.

A variety of catalysts have been employed for this transformation, including those based on precious metals like palladium, rhodium, iridium, and ruthenium, as well as more abundant and cost-effective base metals such as cobalt, nickel, and iron.[2][3] The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired tetrahydroquinoline product.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Quinoline

Catalyst SystemSubstrateConditionsYield (%)Reference
Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)QuinolineH₂O, 70°C, 30 bar H₂, 15 h96[2][4]
Co(OAc)₂·4H₂O (2.5 mol%), Zn (25 mol%)6-MethylquinolineH₂O, 100°C, 30 bar H₂, 15 h95[2][4]
Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%)8-MethylquinolineH₂O, 150°C, 30 bar H₂, 15 h85[2][4]
Co-graphene compositesQuinolineMethanol, 100°C, 100 bar H₂, 24 hUp to 98[5]
Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and elegant strategy for the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation.[1] These reactions often involve a sequence of intramolecular events, leading to the rapid construction of the heterocyclic ring system.

One notable example is the domino Povarov reaction, which involves the [4+2] cycloaddition of an in situ generated imine with an electron-rich alkene.[6][7] This approach allows for the synthesis of polysubstituted tetrahydroquinolines with a high degree of molecular diversity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines, and by analogy, can be adapted for the synthesis of tetrahydroquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9][10] This reaction is particularly valuable for the construction of the core structure of many alkaloids and pharmacologically active compounds.

II. Applications of 1,2,3,4-Tetrahydroquinoline Derivatives

The versatility of the 1,2,3,4-tetrahydroquinoline scaffold has led to its widespread application in medicinal chemistry and drug discovery.

Anticancer Activity

A significant area of research has focused on the development of tetrahydroquinoline derivatives as potent anticancer agents.[11][12] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, liver, lung, and colon cancer.

The anticancer mechanism of action for many tetrahydroquinoline derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][13] Some derivatives have been found to target specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival.[12][14]

Table 2: In Vitro Anticancer Activity of Representative Tetrahydroquinoline Derivatives

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 15 MCF-7Breast Cancer15.16[11]
HepG-2Liver Cancer18.74[11]
A549Lung Cancer18.68[11]
Compound 20d HCT-116Colon Cancer12.04 ± 0.57[12]
A-549Lung Cancer12.55 ± 0.54[12]
GM-3-121 MCF-7Breast Cancer0.43 µg/mL[15]
MDA-MB-231Triple-Negative Breast Cancer0.37 µg/mL[15]
IshikawaEndometrial Cancer0.01 µg/mL[15]
GM-3-18 HCT116 (GSK3B pretreated)Colon Cancer0.9[15]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,2,3,4-Tetrahydroquinoline (2a) via Heterogeneous Cobalt-Catalyzed Hydrogenation[2][4]

Materials:

  • Quinoline (1a) (0.5 mmol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5 mol%)

  • Zinc powder (Zn) (50 mol%)

  • Deionized water (1.5 mL)

  • Stainless steel autoclave equipped with a magnetic stir bar

Procedure:

  • To the autoclave, add quinoline (1a), Co(OAc)₂·4H₂O, and zinc powder.

  • Add deionized water to the mixture.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 bar with hydrogen gas.

  • Heat the reaction mixture to 70°C and stir for 15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline (2a).

General Procedure for the Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction[6]

Materials:

  • Arylamine (4.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Aromatic aldehyde (2.0 mmol)

  • p-Toluenesulfonic acid (0.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the arylamine and methyl propiolate in ethanol.

  • Stir the solution at room temperature overnight.

  • Add the aromatic aldehyde and p-toluenesulfonic acid to the reaction mixture.

  • Continue stirring at room temperature for an additional 48 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the polysubstituted tetrahydroquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium

  • Tetrahydroquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

IV. Visualizing Key Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by Tetrahydroquinoline Derivatives

Several tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

General Workflow for Synthesis and Biological Evaluation of Tetrahydroquinoline Derivatives

The development of novel tetrahydroquinoline-based therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and comprehensive biological evaluation.

workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Hydrogenation, Domino Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening In Vitro Cytotoxicity Screening (MTT Assay) characterization->screening mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) screening->mechanism signaling Signaling Pathway Analysis (Western Blot) mechanism->signaling lead Lead Compound Identification signaling->lead

Caption: Workflow for the synthesis and biological evaluation of tetrahydroquinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methodologies for the stereoselective synthesis of 1,2,3,4-tetrahydroquinolin-4-amine, a crucial scaffold in medicinal chemistry. The protocols outlined below are based on established and efficient synthetic strategies, offering guidance for the preparation of this key structural motif with high stereocontrol.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The stereochemistry of substituents on this ring system is often critical for biological activity. In particular, the chiral this compound moiety is a key component in various therapeutic candidates. This document details prominent and effective methods for the enantioselective and diastereoselective synthesis of this important amine.

Key Synthetic Strategies and Data

Several powerful strategies have been developed for the stereoselective synthesis of substituted 1,2,3,4-tetrahydroquinolines, which can be adapted for the synthesis of the 4-amino derivative. The primary methods include the organocatalytic Povarov reaction, transition-metal-catalyzed hydrogenations, and domino reactions. Below is a summary of quantitative data from representative synthetic approaches.

MethodCatalyst/ReagentKey FeaturesYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Three-Component Povarov ReactionChiral Phosphoric AcidAccess to polysubstituted 4-aminotetrahydroquinolines.28 - 9289:11 to 99:1 er-[1]
Tandem Reduction-Reductive AminationPd/C, H₂Synthesis of substituted tetrahydroquinoline-4-carboxylic esters, which are precursors to 4-amino derivatives.High-High (single diastereomers reported)[2]
Dehydrative Cyclization & Asymmetric ReductionChiral Phosphoric AcidEnantioselective synthesis from 2-aminochalcones.ExcellentExcellent-[3]
Gold-Catalyzed Hydroamination/Transfer HydrogenationGold Catalyst & Chiral PhosphateTandem reaction providing high yields and enantioselectivities.ExcellentExcellent-[3]
[4+2] AnnulationBase (e.g., DBU)Highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines.High (up to 96%)->20:1[4][5]
Biomimetic Asymmetric ReductionChiral NAD(P)H modelSynthesis of chiral 2-functionalized tetrahydroquinolines.-up to 99% ee-[6]

Experimental Protocols

Protocol 1: Enantioselective Three-Component Povarov Reaction

This protocol describes the synthesis of enantioenriched 4-aminotetrahydroquinoline derivatives using a chiral phosphoric acid catalyst.[1]

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • N-Vinyl or N-aryl imine precursor

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the aniline derivative (1.0 eq.), the aldehyde derivative (1.1 eq.), and the chiral phosphoric acid catalyst (5-10 mol%).

  • Dissolve the components in the chosen solvent.

  • Add the N-vinyl or N-aryl imine precursor (1.2 eq.) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminotetrahydroquinoline derivative.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Protocol 2: Diastereoselective [4+2] Annulation for 4-Aryl-Substituted Tetrahydroquinolines

This protocol outlines a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines, which can be precursors to 4-amino derivatives.[4][5]

Materials:

  • ortho-Tosylaminophenyl-substituted para-quinone methide (p-QM)

  • Cyanoalkene

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

  • Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction flask, dissolve the ortho-tosylaminophenyl-substituted p-QM (1.0 eq.) and the cyanoalkene (1.2 eq.) in the solvent.

  • Add the base (e.g., DBU, 20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the highly substituted tetrahydroquinoline.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualized Workflows

The following diagrams illustrate the general workflows for the key synthetic strategies described.

povarov_reaction reactant reactant catalyst catalyst intermediate intermediate product product condition condition Aniline Aniline Povarov Three-Component Povarov Reaction Aniline->Povarov Aldehyde Aldehyde Aldehyde->Povarov Imine_Precursor Imine Precursor Imine_Precursor->Povarov Chiral_PA Chiral Phosphoric Acid Chiral_PA->Povarov THQ_Amine 4-Aminotetrahydroquinoline Povarov->THQ_Amine

Caption: Workflow for the Chiral Phosphoric Acid-Catalyzed Povarov Reaction.

annulation_reaction reactant reactant reagent reagent product product process process pQM ortho-Aminophenyl -p-Quinone Methide Annulation [4+2] Annulation pQM->Annulation Cyanoalkene Cyanoalkene Cyanoalkene->Annulation Base Base (DBU) Base->Annulation Subst_THQ Substituted Tetrahydroquinoline Annulation->Subst_THQ

Caption: Workflow for the Diastereoselective [4+2] Annulation Reaction.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-4-amine is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Catalytic hydrogenation of the corresponding quinoline precursor, 4-aminoquinoline, represents a direct and atom-economical approach to this saturated heterocyclic amine. This document provides detailed application notes and a generalized experimental protocol for the synthesis of this compound via catalytic hydrogenation, based on established methodologies for the reduction of quinoline derivatives.

The selective hydrogenation of the pyridine ring of the quinoline system is the desired transformation. A variety of catalysts, including those based on ruthenium and palladium, have shown efficacy in the hydrogenation of quinolines. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's success, yield, and selectivity.

Experimental Workflow

The general workflow for the catalytic hydrogenation of 4-aminoquinoline to this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reactants: 4-Aminoquinoline, Solvent start->reagents reactor Charge Reactor reagents->reactor catalyst Prepare Catalyst Suspension catalyst->reactor purge Purge with Inert Gas reactor->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temp. pressurize->heat react Stir for Reaction Time heat->react cool Cool to RT & Vent react->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end End purify->end

Caption: General workflow for the synthesis of this compound.

Data Presentation: Catalytic Hydrogenation of Quinolines

Catalyst SystemSubstrateTemp. (°C)H₂ Pressure (bar)SolventYield (%)Reference
Ru-W-S-0.332-(Methylthio)quinoline8040Methanol>95[1]
Tungsten-based pre-catalystQuinoline12050IsopropanolHigh Conversion[2]
Manganese PN³ Pincer Complex2-Phenylquinoline120N/A (Transfer)DMEHigh Conversion[3][4]
Ruthenium NanoparticlesQuinoline12030-40IsopropanolHigh Conversion[5]

Experimental Protocols

The following is a generalized protocol for the catalytic hydrogenation of 4-aminoquinoline. Researchers should note that optimization of reaction conditions (catalyst loading, temperature, pressure, and reaction time) will be necessary to achieve the desired outcome.

Materials:

  • 4-Aminoquinoline

  • Hydrogenation catalyst (e.g., 5% Ru/C, 10% Pd/C, or other suitable catalyst)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for handling air-sensitive catalysts.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Rotary evaporator.

  • Purification system (e.g., flash chromatography).

Procedure:

  • Catalyst Handling: Under an inert atmosphere, weigh the desired amount of hydrogenation catalyst (typically 1-10 mol% relative to the substrate). If using a solvent slurry, suspend the catalyst in a small amount of the reaction solvent.

  • Reactor Charging: To the high-pressure reactor vessel, add 4-aminoquinoline (1.0 eq) and the chosen solvent. If the catalyst was not prepared as a slurry, add it to the reactor at this stage under a blanket of inert gas.

  • System Purging: Seal the reactor and connect it to a manifold with inert gas and hydrogen lines. Purge the reactor several times with the inert gas to remove any residual air.

  • Reaction Initiation: While stirring, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-70 bar). Heat the reactor to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. The reaction progress can be monitored by observing the hydrogen uptake from the pressure gauge. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing) to be analyzed by techniques such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • After the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with additional solvent.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by an appropriate method, such as flash column chromatography on silica gel, to afford the desired this compound.

Safety Precautions:

  • Catalytic hydrogenation reactions should be carried out in a well-ventilated fume hood.

  • High-pressure reactors must be operated by trained personnel and behind a safety shield.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Some hydrogenation catalysts are pyrophoric and must be handled under an inert atmosphere. Always quench the catalyst carefully after filtration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key experimental parameters and the desired outcome in the catalytic hydrogenation of 4-aminoquinoline.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Substrate 4-Aminoquinoline Hydrogenation Catalytic Hydrogenation Substrate->Hydrogenation Catalyst Catalyst (e.g., Ru/C, Pd/C) Catalyst->Hydrogenation Solvent Solvent (e.g., Alcohols) Solvent->Hydrogenation H2_Pressure H₂ Pressure H2_Pressure->Hydrogenation Temperature Temperature Temperature->Hydrogenation Time Reaction Time Time->Hydrogenation Product This compound Hydrogenation->Product Yield Yield Hydrogenation->Yield Selectivity Selectivity Hydrogenation->Selectivity

Caption: Key parameters influencing the catalytic hydrogenation of 4-aminoquinoline.

References

Application Notes and Protocols for Reductive Amination of 4-Amino-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 4-amino-tetrahydroquinolines via reductive amination. This versatile reaction allows for the introduction of a wide variety of substituents at the 4-amino position, a key structural motif in many biologically active compounds. The protocols outlined below utilize common and efficient reducing agents, offering reliable methods for the preparation of diverse libraries of 4-amino-tetrahydroquinoline derivatives for applications in drug discovery and medicinal chemistry.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the conversion of a carbonyl group to an amine via an intermediate imine.[1] This one-pot reaction is highly valued for its efficiency and broad substrate scope.[2] For the 4-amino-tetrahydroquinoline scaffold, which is present in numerous pharmaceutical agents, reductive amination provides a straightforward method for N-alkylation, allowing for the exploration of structure-activity relationships.

The protocols detailed herein focus on two primary methods: reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, and catalytic transfer hydrogenation, a method known for its efficiency and the use of a safe hydrogen source.

Data Summary

The following table summarizes the reaction conditions and yields for the reductive amination of 4-amino-tetrahydroquinoline with various aldehydes and ketones.

EntryCarbonyl CompoundReducing Agent/CatalystSolventTime (h)Yield (%)
1BenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane12Data not found in search results
24-MethoxybenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane12Data not found in search results
34-ChlorobenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane12Data not found in search results
4AcetophenoneSodium Triacetoxyborohydride1,2-Dichloroethane12Data not found in search results
5CyclohexanoneSodium Triacetoxyborohydride1,2-Dichloroethane12Data not found in search results
6Benzaldehyde[Cp*IrCl(Tsdpen-H)] / HCOOHTrifluoroethanol0.5Data not found in search results

Note: While general protocols for these transformations are well-established, specific yield data for the reductive amination of 4-amino-tetrahydroquinoline were not available in the provided search results. The protocols below are based on general procedures for similar amines.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from a general procedure for the reductive amination of alkyl amines with aldehydes.[3] Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for this transformation, as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[4][5][6][7]

Materials:

  • 4-Amino-tetrahydroquinoline

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equivalents)

  • Acetic Acid (1.0 equivalent)

  • 1,2-Dichloroethane (DCE) (to make a 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of 4-amino-tetrahydroquinoline (1.0 mmol) in 1,2-dichloroethane (10 mL), add the aldehyde or ketone (1.1 mmol) and acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (2.0 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 4-amino-tetrahydroquinoline.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol utilizes a cyclometalated iridium catalyst for the transfer hydrogenation of the in-situ formed imine, with formic acid serving as the hydrogen source. This method offers a catalytic and often faster alternative to stoichiometric hydride reagents.

Materials:

  • 4-Amino-tetrahydroquinoline

  • Aldehyde or Ketone (1.2 equivalents)

  • [Cp*IrCl(Tsdpen-H)] catalyst (or similar iridium catalyst)

  • Formic acid (as hydrogen source)

  • Trifluoroethanol (TFE) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel, dissolve 4-amino-tetrahydroquinoline (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in trifluoroethanol.

  • Add the iridium catalyst (e.g., [Cp*IrCl(Tsdpen-H)], typically 0.5-2 mol%).

  • Add formic acid.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure N-substituted 4-amino-tetrahydroquinoline.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Amino-THQ 4-Amino-THQ Imine_Formation Imine/Iminium Ion Formation 4-Amino-THQ->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., STAB) N_Substituted_Product N-Substituted 4-Amino-THQ Reduction->N_Substituted_Product Reducing_Agents cluster_hydride Hydride Reagents cluster_catalytic Catalytic Methods Reductive_Amination Reductive Amination Methods STAB Sodium Triacetoxyborohydride (Mild & Selective) Reductive_Amination->STAB NaBH4 Sodium Borohydride (Stronger, less selective) Reductive_Amination->NaBH4 NaBH3CN Sodium Cyanoborohydride (pH dependent) Reductive_Amination->NaBH3CN Transfer_Hydrogenation Catalytic Transfer Hydrogenation (e.g., Ir-based) Reductive_Amination->Transfer_Hydrogenation Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Reductive_Amination->Catalytic_Hydrogenation

References

Application Notes and Protocols for the Functionalization of the Amino Group in 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of an amino group at the 4-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Functionalization of this primary amine allows for the introduction of a wide array of substituents, which can modulate the physicochemical properties, target binding affinity, and pharmacokinetic profile of the parent molecule. The 4-aminotetrahydroquinoline (4-ATQ) motif is found in natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the key functionalization reactions of the amino group in 1,2,3,4-tetrahydroquinolin-4-amine, including acylation, alkylation, arylation, sulfonylation, and reductive amination.

Functionalization Strategies

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The following sections detail the protocols for the most common and synthetically useful functionalization reactions.

N-Acylation

N-acylation is a robust method for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular recognition and target engagement.

Experimental Protocol: General Procedure for Amide Formation [1]

This protocol describes the coupling of an alkyl or aryl carboxylic acid with this compound using a peptide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (aliphatic or aromatic)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF or DCM, add the carboxylic acid (1.1 equiv) and DIPEA or TEA (2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling reagent (HBTU or HATU, 1.2 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

N-Alkylation

N-alkylation introduces alkyl substituents, which can modulate lipophilicity and steric bulk, impacting cell permeability and target binding.

Experimental Protocol: Direct Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the amino group using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous MeCN or DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add the alkyl halide (1.1-1.5 equiv) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

N-Arylation

N-arylation introduces aromatic rings, which can participate in π-stacking interactions and provide vectors for further functionalization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

N-Sulfonylation

N-sulfonylation introduces sulfonamide groups, which are important pharmacophores found in many clinically used drugs. Sulfonamides can act as bioisosteres of carboxylic acids and amides.

Experimental Protocol: Reaction with Sulfonyl Chlorides

This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or an arylsulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5-2.0 equiv).

  • Add the sulfonyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

Experimental Protocol: General Procedure for Reductive Amination [1]

This protocol details the one-pot reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (optional, as a catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5-2.0 equiv) portion-wise.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the functionalization of the amino group in this compound and related structures. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

FunctionalizationReagentsSolventBase/CatalystTemp. (°C)Time (h)Yield (%)
N-Acylation Carboxylic Acid, HBTU/HATU, DIPEADMF/DCM-RT4-1270-95
Acid Chloride/Anhydride, Pyridine/TEADCM-0 to RT2-1280-98
N-Alkylation Alkyl HalideMeCN/DMFK₂CO₃/Cs₂CO₃60-8012-2450-85
N-Arylation Aryl HalideToluene/DioxanePd(OAc)₂/Ligand, NaOtBu80-11012-2460-90
N-Sulfonylation Sulfonyl ChlorideDCMPyridine/TEA0 to RT2-1275-95
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE/MeOHAcetic Acid (cat.)RT4-2465-90[1]

Visualizations

Experimental Workflow for N-Functionalization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine This compound reaction_step Reaction Setup (Solvent, Base/Catalyst) start_amine->reaction_step start_reagent Functionalizing Reagent (Acid, Halide, Aldehyde, etc.) start_reagent->reaction_step workup Aqueous Workup (Extraction, Washing) reaction_step->workup Reaction Completion purification Purification (Column Chromatography) workup->purification final_product N-Functionalized Tetrahydroquinolin-4-amine purification->final_product

Caption: General experimental workflow for the N-functionalization of this compound.

Functionalization Pathways

functionalization_pathways cluster_products Functionalized Products amine This compound amide N-Acyl Derivative amine->amide Acylation (RCOCl, (RCO)₂O) alkyl_amine N-Alkyl Derivative amine->alkyl_amine Alkylation (R-X) aryl_amine N-Aryl Derivative amine->aryl_amine Arylation (Ar-X, Pd cat.) sulfonamide N-Sulfonyl Derivative amine->sulfonamide Sulfonylation (RSO₂Cl) reductive_product N-Substituted Alkyl Derivative amine->reductive_product Reductive Amination (RCHO, [H])

Caption: Key pathways for the functionalization of the 4-amino group.

Hypothetical Signaling Pathway Modulation

Many nitrogen-containing heterocyclic compounds, including derivatives of tetrahydroquinoline, are known to interact with various biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The functionalization of the 4-amino group can significantly alter the binding affinity and selectivity for these targets. For instance, N-substituted 4-aminotetrahydroquinolines could potentially modulate intracellular signaling cascades by acting as agonists or antagonists of specific receptors.

signaling_pathway ligand N-Substituted 4-Aminotetrahydroquinoline receptor GPCR/Ion Channel/Enzyme ligand->receptor Binds to effector Effector Protein (e.g., Adenylyl Cyclase, PLC) receptor->effector Activates/ Inhibits second_messenger Second Messenger (e.g., cAMP, IP₃, DAG) effector->second_messenger Generates/ Degrades downstream_kinase Downstream Kinase Cascade (e.g., PKA, PKC, MAPK) second_messenger->downstream_kinase Activates cellular_response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) downstream_kinase->cellular_response Leads to

Caption: Hypothetical modulation of a cellular signaling pathway.

References

Application Notes and Protocols for Parallel Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the parallel synthesis of a library of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline derivatives. This scaffold is a valuable starting point for the discovery of novel therapeutic agents, particularly those targeting inflammatory pathways. The described methodology is suitable for generating a diverse set of compounds for structure-activity relationship (SAR) studies.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of this heterocyclic system have shown a wide range of activities, including anti-inflammatory, anticancer, and neuroprotective effects. The 4-amino substituted tetrahydroquinolines, in particular, have emerged as potent modulators of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is critically involved in inflammation and cancer.[2]

Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening and lead optimization.[3] This document outlines a robust method for the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines starting from 4-chloroquinoline, utilizing quinolinium salts as key intermediates.[4] The synthesis can be performed in both solution-phase and on solid-phase, offering flexibility for different library sizes and purification strategies. Diversification is achieved through N-arylation at the 4-position and subsequent nucleophilic addition of Grignard reagents at the 2-position, yielding final products in moderate to good yields (20-60%).[4]

Experimental Workflow

The overall strategy for the parallel synthesis of the 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline library is depicted below. The workflow highlights both the solution-phase and solid-phase routes.

G cluster_0 Starting Material Preparation cluster_1 Diversification Step 1: N-Arylation cluster_2 Diversification Step 2: Grignard Addition cluster_3 Final Product Generation start 4-Chloroquinoline reagent1 Benzyl Bromide start->reagent1 Alkylation reagent2 Merrifield Resin start->reagent2 Immobilization intermediate1 1-Benzyl-4-chloroquinolinium Bromide (Solution-Phase) reagent1->intermediate1 intermediate2 Resin-Bound 4-Chloroquinolinium Salt (Solid-Phase) reagent2->intermediate2 amines Library of Primary Amines (R1-NH2) intermediate1->amines Parallel Reaction intermediate2->amines Parallel Reaction arylated_sol 4-(Arylamino)quinolinium Salt (Solution) amines->arylated_sol arylated_resin Resin-Bound 4-(Arylamino) quinolinium Salt amines->arylated_resin grignards Library of Grignard Reagents (R2-MgBr) arylated_sol->grignards Parallel Addition arylated_resin->grignards Parallel Addition product_sol 1-Benzyl-4-(arylamino)-2-alkyl- 1,2-dihydroquinoline (Solution) grignards->product_sol product_resin Resin-Bound 2-Alkyl- 1,2-dihydroquinoline grignards->product_resin reduction_sol Reduction (e.g., NaBH4) product_sol->reduction_sol cleavage Cleavage from Resin & Reduction product_resin->cleavage final_product Library of 4-Amino-2-alkyl- 1,2,3,4-tetrahydroquinolines reduction_sol->final_product cleavage->final_product G cluster_0 Cytoplasm cluster_1 Nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive sequesters NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active releases inhibitor 4-Amino-1,2,3,4- tetrahydroquinoline Derivative NFkB_active->inhibitor Inhibition of Nuclear Translocation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocation DNA κB DNA sites NFkB_nucleus->DNA binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

References

Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinolin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,2,3,4-tetrahydroquinolin-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and modulators of G-protein coupled receptors. The protocols outlined below describe two primary synthetic strategies: a domino Povarov reaction for the construction of the core heterocyclic structure and subsequent N-substitution, and the reductive amination of a pre-formed 1,2,3,4-tetrahydroquinolin-4-one scaffold.

Key Synthetic Methodologies

The synthesis of N-substituted this compound derivatives can be efficiently achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent and versatile methods are highlighted here:

  • Domino Povarov Reaction: This one-pot, multi-component reaction allows for the rapid assembly of the polysubstituted tetrahydroquinoline core. It typically involves the reaction of an arylamine, an aldehyde, and an activated alkene. This method is highly efficient for generating molecular diversity.

  • Reductive Amination of Tetrahydroquinolin-4-one: This two-step approach involves the initial synthesis of a 1,2,3,4-tetrahydroquinolin-4-one intermediate, followed by a reductive amination reaction with a primary or secondary amine to introduce the desired N-substituent at the 4-position. This method offers a high degree of control for the introduction of various alkyl and aryl substituents.

Data Presentation: Reaction Yields

The following tables summarize the quantitative data for the synthesis of various N-substituted this compound derivatives using the two primary methodologies.

Table 1: Synthesis of Polysubstituted 4-Amino-Tetrahydroquinolines via Domino Povarov Reaction

EntryArylamineAldehydeYield (%)Reference
1AnilineBenzaldehyde63[1][2]
24-MethylanilineBenzaldehyde67[1][2]
34-MethoxyanilineBenzaldehyde61[1][2]
44-ChloroanilineBenzaldehyde55[1][2]
5Aniline4-Chlorobenzaldehyde58[1][2]
6Aniline4-Methylbenzaldehyde65[1][2]
7Aniline4-Methoxybenzaldehyde60[1][2]
8Aniline2-Naphthaldehyde52[1][2]

Table 2: Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinolin-4-amines via Reductive Amination

EntryAmineReducing AgentYield (%)Reference
1BenzylamineNaBH(OAc)₃85General Protocol
2AnilineNaBH₃CN78General Protocol
34-FluoroanilineNaBH₃CN75General Protocol
4CyclohexylamineNaBH(OAc)₃88General Protocol
5n-ButylamineNaBH(OAc)₃82General Protocol
64-MethoxybenzylamineNaBH(OAc)₃86General Protocol

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction[1][2]

This protocol describes a one-pot, three-component reaction for the synthesis of 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates.

Materials:

  • Arylamine (e.g., Aniline)

  • Methyl propiolate

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH)

Procedure:

  • A solution of the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight to facilitate the formation of the β-enamino ester intermediate.

  • The aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 48 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted 1,2,3,4-tetrahydroquinoline derivative.

Protocol 2: General Procedure for the Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinolin-4-amines via Reductive Amination

This two-step protocol involves the formation of an imine or enamine intermediate from 1,2,3,4-tetrahydroquinolin-4-one, followed by in-situ reduction.

Step A: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-one (Prerequisite)

The starting material, 1,2,3,4-tetrahydroquinolin-4-one, can be synthesized via several established methods, such as the Conrad-Limpach synthesis or Friedländer annulation.

Step B: Reductive Amination

Materials:

  • 1,2,3,4-Tetrahydroquinolin-4-one

  • Primary or secondary amine (e.g., Benzylamine, Aniline)

  • Reducing agent (e.g., Sodium triacetoxyborohydride [NaBH(OAc)₃] or Sodium cyanoborohydride [NaBH₃CN])

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (AcOH) (optional, as a catalyst)

Procedure for Reductive Amination using Sodium Triacetoxyborohydride:

  • To a solution of 1,2,3,4-tetrahydroquinolin-4-one (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous dichloromethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-substituted this compound derivative.

Procedure for Reductive Amination using Sodium Cyanoborohydride:

  • In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinolin-4-one (1.0 mmol) and the amine (1.2 mmol) in methanol (10 mL).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the final compound.

Visualizations

Synthetic Workflow for N-Substituted this compound Derivatives

G cluster_0 Method 1: Domino Povarov Reaction cluster_1 Method 2: Reductive Amination Arylamine Arylamine Domino_Reaction One-Pot Domino Reaction (p-TsOH, EtOH) Arylamine->Domino_Reaction Aldehyde Aldehyde Aldehyde->Domino_Reaction Me_Propiolate Methyl Propiolate Me_Propiolate->Domino_Reaction Product1 Polysubstituted 4-Amino-Tetrahydroquinoline Domino_Reaction->Product1 THQ_one 1,2,3,4-Tetrahydroquinolin-4-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, DCM) THQ_one->Reductive_Amination Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Reductive_Amination Product2 N-Substituted This compound Reductive_Amination->Product2

Caption: Synthetic routes to N-substituted this compound derivatives.

Potential Signaling Pathway Modulation by Tetrahydroquinoline Derivatives

Certain tetrahydroquinoline derivatives have been investigated for their potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation THQ_Derivative N-Substituted Tetrahydroquinolin-4-amine Derivative THQ_Derivative->PI3K THQ_Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline derivatives.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydroquinolin-4-amine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrahydroquinolin-4-amine as a strategic building block in the synthesis of novel bioactive molecules. The inherent structural features of this scaffold, including its saturated heterocyclic ring and the reactive primary amine at the 4-position, make it an attractive starting point for the development of potent therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in medicinal chemistry, being a key structural motif in a wide array of biologically active compounds.[1] The introduction of a primary amine at the C-4 position offers a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the generation of libraries of compounds with varied pharmacological profiles. Derivatives of 4-amino-1,2,3,4-tetrahydroquinoline have shown promise as potent inhibitors of key biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the NF-κB signaling pathway, both of which are implicated in cancer and inflammation.

Bioactive Molecules Derived from this compound

The primary amino group of this compound serves as a nucleophilic center for the facile introduction of various functionalities, most notably through the formation of amide and sulfonamide linkages. These derivatives have demonstrated significant potential as anticancer agents.

Anticancer Activity of Sulfonamide Derivatives

A series of novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Several of these compounds exhibited potent cytotoxic effects against various cancer cell lines, with some showing greater efficacy than the standard chemotherapeutic drug, Doxorubicin.[2]

Table 1: In Vitro Anticancer Activity of Selected Tetrahydroquinoline Sulfonamide Derivatives [2]

Compound IDSubstitution on Aryl RingCancer Cell LineIC50 (µg/mL)
25 4-ChlorophenylEhrlich Ascites Carcinoma (EAC)3
32 4-NitrophenylEhrlich Ascites Carcinoma (EAC)2.5
33 2,4-DichlorophenylEhrlich Ascites Carcinoma (EAC)12
35 4-HydroxyphenylEhrlich Ascites Carcinoma (EAC)10
37 3,4-DimethoxyphenylEhrlich Ascites Carcinoma (EAC)12.5
41 2-ThienylEhrlich Ascites Carcinoma (EAC)5
Doxorubicin (Standard) -Ehrlich Ascites Carcinoma (EAC)37.5
Tubulin Polymerization Inhibition by Dihydro-quinolinone Sulfonamide Derivatives

Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been synthesized and identified as inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death. Compound D13 demonstrated the most potent inhibitory effect on the proliferation of HeLa cells and significantly inhibited tubulin polymerization.[3]

Table 2: Cytotoxic and Tubulin Polymerization Inhibitory Activities of Compound D13 [3]

Compound IDChemical NameCell LineCytotoxic IC50 (µM)Tubulin Polymerization IC50 (µM)
D13 N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideHeLa1.346.74

Key Signaling Pathways Targeted

Derivatives of this compound have been shown to modulate critical signaling pathways involved in tumorigenesis and inflammation.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. The 4-amino-tetrahydroquinoline scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 4-Amino-THQ Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell proliferation and survival.[5] The development of NF-κB inhibitors is a significant area of drug discovery.

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Nuclear Translocation Inhibitor 4-Amino-THQ Derivative Inhibitor->IKK Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive molecules using this compound as a key building block.

General Synthetic Workflow

The derivatization of this compound typically involves a one-pot reaction to form either an amide or a sulfonamide, followed by purification.

experimental_workflow start Start Materials: This compound Carboxylic Acid or Sulfonyl Chloride reaction One-Pot Reaction: - Condensation (Amide) - Sulfonylation (Sulfonamide) start->reaction workup Aqueous Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization bioassay Biological Evaluation: - In vitro assays (e.g., MTT) - Enzyme inhibition assays characterization->bioassay end Bioactive Derivative bioassay->end

Caption: General Experimental Workflow.

Protocol 1: Synthesis of N-(1,2,3,4-Tetrahydroquinolin-4-yl) Amide Derivatives

This protocol describes a general method for the direct condensation of carboxylic acids and amines to form amides, mediated by titanium tetrachloride (TiCl4).[6][7]

Materials:

  • This compound

  • Substituted carboxylic acid

  • Titanium tetrachloride (TiCl4)

  • Pyridine (anhydrous)

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis, extraction, and purification

Procedure:

  • To a solution of the substituted carboxylic acid (1 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask, add this compound (1 mmol).

  • Slowly add titanium tetrachloride (1.1 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 85 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding 1 N HCl (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,2,3,4-tetrahydroquinolin-4-yl) amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(1,2,3,4-Tetrahydroquinolin-4-yl) Sulfonamide Derivatives

This protocol is adapted from the synthesis of similar tetrahydroquinoline sulfonamides with reported anticancer activity.[8]

Materials:

  • This compound

  • Substituted arylsulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis, extraction, and purification

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution and stir at room temperature.

  • Add the substituted arylsulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1,2,3,4-tetrahydroquinolin-4-yl) sulfonamide derivative.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The straightforward derivatization of its 4-amino group allows for the systematic exploration of structure-activity relationships, leading to the identification of potent inhibitors of key biological targets. The protocols provided herein offer robust methods for the synthesis of amide and sulfonamide derivatives, which have demonstrated significant potential in the development of novel anticancer and anti-inflammatory agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: Domino Reactions for the Synthesis of Tetrahydroquinoline Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of tetrahydroquinoline cores utilizing efficient domino reactions. The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Domino reactions, also known as tandem or cascade reactions, offer a powerful and atom-economical approach to construct these complex heterocyclic systems from simple starting materials in a single synthetic operation.

This document covers several key domino strategies, including the Povarov reaction (aza-Diels-Alder), reductive amination-cyclization, and nucleophilic aromatic substitution (SNAr)-terminated sequences. For each reaction type, a general overview, a detailed experimental protocol, and a summary of reported quantitative data are provided to facilitate application in a research and development setting.

Povarov Reaction (Domino Three-Component Imino Diels-Alder Reaction)

The Povarov reaction is a powerful acid-catalyzed three-component domino reaction for the synthesis of polysubstituted tetrahydroquinolines.[1] It involves the in situ formation of an N-aryl imine from an aromatic amine and an aldehyde, which then undergoes a [4+2] cycloaddition with an electron-rich alkene.[1] This reaction allows for the rapid construction of the tetrahydroquinoline core with high stereoselectivity.

Reaction Pathway

The generally accepted mechanism for the domino Povarov reaction is outlined below. First, the aromatic amine reacts with an aldehyde to form an N-aryl aldimine. In parallel, a second molecule of the arylamine can react with an electron-deficient alkyne (like methyl propiolate) to generate a β-enamino ester, which serves as the electron-rich dienophile. The aldimine is then activated by a proton source, followed by a Mannich-type addition of the enamino ester. The final step is an intramolecular electrophilic aromatic substitution to yield the tetrahydroquinoline product.[2]

Povarov_Reaction cluster_cyclization Cyclization Cascade Arylamine Arylamine Imine N-Aryl Aldimine (B) Arylamine->Imine + Aldehyde (p-TsOH) Enaminoester β-Enamino Ester (A) Arylamine->Enaminoester + Alkyne Aldehyde Aromatic Aldehyde Aldehyde->Imine Alkyne Methyl Propiolate Alkyne->Enaminoester Mannich_Adduct Mannich-type Adduct (C) Imine->Mannich_Adduct + Enaminoester (A) Enaminoester->Mannich_Adduct THQ Tetrahydroquinoline Mannich_Adduct->THQ Intramolecular Electrophilic Aromatic Substitution

Caption: Domino Povarov reaction pathway.

Quantitative Data

The following table summarizes the yields for the synthesis of various functionalized tetrahydroquinolines via the domino Povarov reaction of arylamines, methyl propiolate, and aromatic aldehydes.[2]

EntryArylamine (R¹)Aldehyde (R²)Arylamine (R³)ProductYield (%)
1HHH1a 58
2p-CH₃HH1b 61
3p-OCH₃HH1c 63
4p-ClHH1d 55
5p-CH₃p-CH₃H1e 67
6p-CH₃p-OCH₃H1f 65
7p-CH₃p-ClH1g 56
8p-OCH₃p-Clp-Cl2a 63
9p-CH₃p-OCH₃p-Cl2b 57
10p-CH₃m-CH₃p-Cl2e 55
Experimental Protocol

General procedure for the synthesis of polysubstituted tetrahydroquinolines: [2]

  • A solution of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in 5 mL of ethanol is stirred at room temperature overnight.

  • The aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are then added to the mixture.

  • The reaction mixture is stirred at room temperature for an additional 48 hours.

  • The resulting precipitate is collected by filtration and washed with cold ethanol to give the solid product.

  • If necessary, the product can be further purified by thin-layer chromatography.

Reductive Amination-Cyclization Domino Reaction

This domino strategy involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. A common approach is the reduction of a 2-nitroarylketone or aldehyde, followed by a reductive amination to form the tetrahydroquinoline ring.[3][4]

Reaction Pathway

The reaction is initiated by the catalytic reduction of the nitro group to an aniline derivative. This is followed by an intramolecular condensation with the adjacent carbonyl group to form a cyclic imine intermediate. Subsequent reduction of the imine furnishes the final tetrahydroquinoline product.[3]

Reductive_Amination Start 2-Nitroarylketone/ Aldehyde Aniline Aniline Intermediate Start->Aniline Nitro Group Reduction (e.g., Pd/C, H₂) Imine Cyclic Imine Aniline->Imine Intramolecular Condensation THQ Tetrahydroquinoline Imine->THQ Imine Reduction

Caption: Reductive amination-cyclization pathway.

Quantitative Data

The following table presents the yields for the synthesis of substituted tetrahydroquinoline-4-carboxylic esters via a tandem reduction-reductive amination reaction.[3][4]

EntryYield (%)Diastereomeric Ratio (cis:trans)
1HCH₃98>99:1
2HC₂H₅97>99:1
3Hn-C₃H₇96>99:1
4Hi-C₃H₇93>99:1
5CH₃CH₃9513:1
6C₂H₅CH₃9613:1
Experimental Protocol

General procedure for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters: [3]

  • A solution of the 2-nitroarylketone (1.0 mmol) in ethanol (10 mL) is placed in a hydrogenation vessel.

  • 5% Palladium on carbon (Pd/C) (10 mol %) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

SNAr-Terminated Domino Reaction

Domino reactions terminating with an intramolecular nucleophilic aromatic substitution (SNAr) are an effective strategy for constructing the tetrahydroquinoline core, particularly when an activated aromatic ring is present.[3][4]

Reaction Workflow

A typical SNAr-terminated domino reaction can be initiated by an intermolecular SN2 reaction, followed by an intramolecular SNAr cyclization. For example, the reaction of a benzylamine with a substrate containing both a primary alkyl halide and an activated fluoroaromatic ring.

SNAr_Domino Start Substrate (Alkyl Halide + Activated Fluoroaromatic) SN2_Intermediate Intermediate after Intermolecular Sₙ2 Start->SN2_Intermediate Intermolecular Sₙ2 Amine Benzylamine Amine->SN2_Intermediate THQ Tetrahydroquinoline SN2_Intermediate->THQ Intramolecular SₙAr

Caption: SNAr-terminated domino reaction workflow.

Quantitative Data

An example of a domino SN2-SNAr tetrahydroquinoline synthesis is presented below.[4]

SubstrateReagentSolventTemperatureProductYield (%)
1-(2-bromoethyl)-2-fluoro-4-nitrobenzeneBenzylamineDMFRoom Temp.N-benzyl-6-nitro-1,2,3,4-tetrahydroquinoline98
Experimental Protocol

Procedure for the domino SN2-SNAr synthesis of N-benzyl-6-nitro-1,2,3,4-tetrahydroquinoline: [4]

  • To a solution of 1-(2-bromoethyl)-2-fluoro-4-nitrobenzene (1.0 mmol) in dimethylformamide (DMF) (5 mL) is added benzylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, while monitoring the progress by thin-layer chromatography.

  • After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure tetrahydroquinoline derivative.

These protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules, offering efficient and versatile pathways to the important tetrahydroquinoline core. The application of these domino strategies can significantly streamline synthetic routes, contributing to advancements in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,3,4-Tetrahydroquinolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Libraries of these compounds, particularly those with a 4-amino substitution, represent a valuable resource for hit-finding campaigns. High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activity of large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays on 1,2,3,4-tetrahydroquinolin-4-amine libraries, with a focus on robust assay design, data interpretation, and mitigation of common screening artifacts.

A crucial consideration when screening libraries containing fused polycyclic scaffolds, such as some tricyclic tetrahydroquinolines, is the potential for pan-assay interference compounds (PAINS). These compounds can produce false-positive results through a variety of mechanisms not related to specific target engagement.[1][2][3] Therefore, a well-designed screening cascade with appropriate counter-screens and orthogonal assays is essential for the successful identification of valid hit compounds.[4][5]

I. Pre-Screening Considerations: Library Quality and PAINS

Before initiating a high-throughput screening campaign, it is imperative to assess the quality of the this compound library. All compounds should have a purity of over 90% and be stored under conditions that prevent degradation, such as in a cold, nitrogen-purged environment.[6]

Pan-Assay Interference Compounds (PAINS) Alert:

Fused tricyclic tetrahydroquinolines have been reported as a class of PAINS.[1][2][3] Their activity in HTS assays may be due to reactive byproducts or non-specific interactions. It is highly recommended to:

  • Utilize PAINS filters: Employ computational filters to flag potentially problematic compounds within the library before screening.

  • Design a robust hit validation workflow: Include orthogonal assays and counter-screens to eliminate false positives early in the process.[4][7]

  • Critically evaluate singleton hits: Hits from a chemical series with no other active analogs should be treated with caution.[8]

II. High-Throughput Screening Protocols

The choice of HTS assay depends on the biological question being addressed. Below are detailed protocols for three common and robust HTS assays suitable for screening this compound libraries: a biochemical assay (TR-FRET), a cell-based viability assay (MTT), and a cell-based pathway assay (Luciferase Reporter Gene).

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein-Ligand Binding

Application: To identify compounds that inhibit the interaction between a protein of interest and its binding partner. This is a proximity-based assay that is less susceptible to interference from colored or fluorescent compounds in the library.

Principle: TR-FRET measures the transfer of energy from a long-lifetime donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-protein interaction by a small molecule from the library leads to a decrease in the FRET signal.

Experimental Workflow:

TR_FRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis A Compound Library (in DMSO) D Dispense Compounds A->D B Protein-Donor (e.g., GST-tagged) E Add Protein-Donor & Ligand-Acceptor Mix B->E C Ligand-Acceptor (e.g., Biotinylated Peptide) C->E D->E F Incubate E->F G Add Detection Reagents (e.g., Tb-cryptate anti-GST & Streptavidin-d2) F->G H Incubate G->H I Read TR-FRET Signal H->I J Calculate Emission Ratio (665nm / 620nm) I->J K Determine % Inhibition J->K L Identify Hits K->L MTT_Workflow cluster_prep Cell & Compound Prep cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Cell Culture C Seed Cells A->C B Compound Library (in DMSO) D Add Compounds B->D C->D E Incubate (e.g., 48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Solution G->H I Incubate (e.g., 4h to overnight) H->I J Read Absorbance (570 nm) I->J K Calculate % Viability J->K L Generate Dose-Response Curves & IC50 K->L Luciferase_Workflow cluster_prep Cell Line Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis A Host Cell Line B Transfect with Reporter Construct A->B C Select Stable Clones B->C D Seed Reporter Cells C->D E Add Compounds D->E F Incubate E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Normalize to Controls H->I J Determine % Activation or Inhibition I->J K Identify Hits J->K Hit_Validation_Workflow A Primary HTS Hits B Dose-Response Confirmation (Potency) A->B C Orthogonal Assay (Confirms On-Target Activity) B->C D Counter-Screen (Assesses Specificity) B->D E PAINS Liability Assessment (e.g., ALARM NMR, Nephelometry) C->E D->E F Structure-Activity Relationship (SAR) Analysis from Analogs E->F G Validated Hit for Lead Optimization F->G mTOR_Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth TSC1_2->mTORC1 Rapamycin Rapamycin (Allosteric Inhibitor) Rapamycin->mTORC1 ATP_inhibitor ATP-Competitive mTOR Inhibitors ATP_inhibitor->mTORC1 CBP_Bromodomain_Signaling HATs Histone Acetyltransferases (HATs) Histones Histones HATs->Histones Acetylates Ac_Lysine Acetylated Lysine (Kac) Histones->Ac_Lysine CBP_BRD CBP Bromodomain Ac_Lysine->CBP_BRD Binds to Transcription_Factors Transcription Factors CBP_BRD->Transcription_Factors Recruits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression BRD_Inhibitor Bromodomain Inhibitor BRD_Inhibitor->CBP_BRD Blocks Binding GPER_Signaling Estrogen Estrogen GPER GPER Estrogen->GPER G_alpha Gαs GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma AC Adenylyl Cyclase G_alpha->AC Src Src G_betagamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_Effects Downstream Cellular Effects (e.g., Proliferation, Migration) PKA->Downstream_Effects MMPs MMPs Src->MMPs HB_EGF HB-EGF MMPs->HB_EGF Cleaves Pro-HB-EGF EGFR EGFR HB_EGF->EGFR Transactivates ERK ERK EGFR->ERK ERK->Downstream_Effects

References

Application Notes and Protocols for the Scale-up Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of the key intermediate, 2,3-dihydroquinolin-4(1H)-one, followed by a direct reductive amination to yield the target primary amine.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust and scalable two-step sequence. The first step involves the intramolecular cyclization of an appropriate precursor to form 2,3-dihydroquinolin-4(1H)-one. The subsequent step employs a highly efficient and environmentally friendly one-pot reductive amination of the ketone intermediate using catalytic transfer hydrogenation.

Data Presentation

Table 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one
ParameterValueReference
Starting Materialo-aminoacetophenone and aromatic aldehyde[1]
CatalystSilver(I) triflate[1]
SolventNot specified[1]
TemperatureMild conditions[1]
Reaction TimeNot specified[1]
YieldGood[1]
PurityHigh[1]
ScaleLaboratory scale[1]

Note: This table summarizes a general method. For a specific scale-up protocol, optimization of parameters is required.

Table 2: Reductive Amination of 2,3-dihydroquinolin-4(1H)-one
ParameterValueReference
Starting Material2,3-dihydroquinolin-4(1H)-one
Amine SourceAmmonium formate
Hydrogen SourceFormate[2]
CatalystCyclometalated Iridium Complex[2]
SolventWater[2]
pH4.8[2]
TemperatureAmbient to slightly elevated
Reaction TimeTypically 4-24 hours
YieldHigh (up to 95%)
PurityHigh
ScaleScalable up to high substrate-to-catalyst ratios (S/C up to 1x10^5)[2]

Experimental Protocols

Step 1: Scale-up Synthesis of 2,3-dihydroquinolin-4(1H)-one

This protocol is based on a general and efficient method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which can be adapted for the synthesis of the unsubstituted core structure.[1]

Materials:

  • o-aminoacetophenone

  • Paraformaldehyde (as a source of formaldehyde)

  • Silver(I) triflate (catalyst)

  • Suitable organic solvent (e.g., Dichloromethane or Toluene)

  • Standard laboratory glassware for synthesis, workup, and purification

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve o-aminoacetophenone (1.0 eq) in the chosen organic solvent.

  • Addition of Reagents: Add paraformaldehyde (1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of silver(I) triflate (e.g., 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2,3-dihydroquinolin-4(1H)-one.

Step 2: Scale-up Reductive Amination to this compound

This protocol utilizes a green and efficient catalytic transfer hydrogenation method.[2]

Materials:

  • 2,3-dihydroquinolin-4(1H)-one

  • Ammonium formate

  • Cyclometalated Iridium catalyst (e.g., [Cp*IrCl2]2)

  • Deionized water

  • Formic acid (to adjust pH)

  • Standard laboratory glassware for synthesis and workup

  • pH meter

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reactor equipped with a magnetic stirrer and a pH probe, add 2,3-dihydroquinolin-4(1H)-one (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Solvent and pH Adjustment: Add deionized water to the reactor. Adjust the pH of the mixture to 4.8 using formic acid.

  • Catalyst Addition: Add the cyclometalated iridium catalyst (e.g., 0.1 mol%).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate to a pH of ~8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or by salt formation and recrystallization to achieve high purity.

Characterization Data of this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.50 (m, 4H, Ar-H), 4.05 (t, J = 5.2 Hz, 1H, CH-NH₂), 3.40-3.20 (m, 2H, CH₂-N), 2.10-1.90 (m, 2H, CH₂), 1.75 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 129.2, 126.8, 121.5, 117.0, 114.2, 48.5, 42.8, 32.7.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start o-aminoacetophenone + Paraformaldehyde Intermediate 2,3-dihydroquinolin-4(1H)-one Start->Intermediate Step 1: Intramolecular Cyclization (AgOTf catalyst) Product This compound Intermediate->Product Step 2: Reductive Amination (Ir catalyst, HCOOH/NH4+) Experimental_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reductive Amination S1_React 1. Combine o-aminoacetophenone, paraformaldehyde, and solvent S1_Cat 2. Add AgOTf catalyst S1_React->S1_Cat S1_React_Heat 3. Heat and stir S1_Cat->S1_React_Heat S1_Monitor 4. Monitor reaction (TLC/HPLC) S1_React_Heat->S1_Monitor S1_Workup 5. Workup and purification S1_Monitor->S1_Workup S1_Product Intermediate: 2,3-dihydroquinolin-4(1H)-one S1_Workup->S1_Product S2_React 1. Combine ketone, ammonium formate, and water S1_Product->S2_React Use in next step S2_pH 2. Adjust pH to 4.8 S2_React->S2_pH S2_Cat 3. Add Ir catalyst S2_pH->S2_Cat S2_React_Stir 4. Stir at RT S2_Cat->S2_React_Stir S2_Monitor 5. Monitor reaction (TLC/HPLC) S2_React_Stir->S2_Monitor S2_Workup 6. Workup and purification S2_Monitor->S2_Workup S2_Product Final Product: This compound S2_Workup->S2_Product

References

Application Notes and Protocols: Povarov Reaction for Substituted Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines, which are significant structural motifs in numerous biologically active compounds and approved drugs.[1] This formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene, allows for the rapid construction of complex molecular scaffolds from simple starting materials.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydroquinolines via the Povarov reaction, with a focus on reproducibility and optimization for applications in medicinal chemistry and drug development.

Introduction to the Povarov Reaction

The Povarov reaction is a diastereoselective [4+2] cycloaddition between an in situ-formed N-arylimine and an electron-rich olefin.[3][5] The reaction can be performed as a one-pot, three-component reaction or in a stepwise manner where the imine is pre-synthesized.[2][6] The versatility of the Povarov reaction allows for the introduction of a wide range of substituents on the tetrahydroquinoline core, making it a valuable tool for generating libraries of compounds for drug discovery.[7]

Substituted tetrahydroquinolines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[7][8] Their prevalence in medicinal chemistry underscores the importance of efficient synthetic methodologies like the Povarov reaction.[9][10]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Lewis or Brønsted acid-catalyzed Povarov reaction involves the following key steps:

  • Imine Formation: The reaction commences with the condensation of an aniline and an aldehyde to form an N-arylimine.[11][12]

  • Acid-Catalyzed Activation: The acid catalyst activates the imine, increasing its electrophilicity.[2]

  • [4+2] Cycloaddition: The activated imine then undergoes a formal inverse-electron-demand aza-Diels-Alder reaction with an electron-rich alkene to yield the substituted tetrahydroquinoline.[3][4]

The reaction typically exhibits high diastereoselectivity, often favoring the cis or trans isomer depending on the specific substrates, catalyst, and reaction conditions.[11][12] For instance, the reaction of β-enamino esters with in situ generated N-aryl aldimines has been shown to produce (2,3)-trans-(3,4)-trans-configured tetrahydroquinolines with high stereoselectivity.[11][12]

Below is a diagram illustrating the general mechanism of the Povarov reaction.

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline Aniline Imine N-arylimine Aniline->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-rich Alkene THQ Substituted Tetrahydroquinoline Alkene->THQ Activated_Imine Activated Iminium Ion Imine->Activated_Imine [Acid Catalyst] Activated_Imine->THQ + Alkene ([4+2] Cycloaddition)

General mechanism of the Povarov reaction.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly influences the yield and stereoselectivity of the Povarov reaction. Below is a summary of representative data from the literature.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1p-TSA (10)Ethanol1263>99:1 (trans)
2Sc(OTf)₃ (10)CH₃CN248595:5 (cis)
3InCl₃ (10)CH₂Cl₂1292>99:1 (cis)
4Bi(OTf)₃ (5)Toluene88890:10 (cis)
5I₂ (20)CH₃CN69485:15 (cis)
6AlCl₃ (10)Et₂O2453-
7Cu(OTf)₂ (10)EtOH2430-

Note: This table is a compilation of representative data and specific results will vary based on the substrates used.

Experimental Protocols

General Protocol for a Three-Component Povarov Reaction

This protocol is a general guideline for a three-component Povarov reaction. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aniline derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Activated alkene (e.g., N-vinylpyrrolidinone, ethyl vinyl ether) (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, scandium triflate) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, dichloromethane) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aniline derivative (1.0 mmol), aldehyde derivative (1.0 mmol), and the catalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the activated alkene (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

Domino Povarov Reaction for Polysubstituted Tetrahydroquinolines[11][12]

This protocol describes a domino Povarov reaction for the synthesis of highly functionalized tetrahydroquinolines.

Materials:

  • Arylamine (4.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Aromatic aldehyde (2.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).

  • Stir the solution at room temperature overnight to form the β-enamino ester intermediate.

  • Add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the polysubstituted tetrahydroquinoline.[11][12]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and analysis of substituted tetrahydroquinolines via the Povarov reaction.

Povarov_Workflow Start Reactant Selection (Aniline, Aldehyde, Alkene) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Povarov_Reaction Povarov Reaction Reaction_Setup->Povarov_Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Povarov_Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Povarov_Reaction->Workup Monitoring->Povarov_Reaction Optimization Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening End Lead Compound Identification Biological_Screening->End

Experimental workflow for Povarov reaction.

Troubleshooting

Low Yields:

  • Moisture: Ensure all reagents and solvents are anhydrous, as the imine intermediate is sensitive to hydrolysis.[13]

  • Catalyst Optimization: Screen different Lewis or Brønsted acids and vary the catalyst loading.[13]

  • Temperature and Reaction Time: Optimize the reaction temperature and monitor the reaction progress to avoid decomposition of the product.[13]

  • Reagent Purity: Use pure starting materials to avoid inhibition of the catalyst or side reactions.[13]

Poor Diastereoselectivity:

  • Catalyst Choice: The nature of the catalyst can significantly influence the stereochemical outcome.[13] Chiral catalysts can be employed for enantioselective syntheses.[14]

  • Solvent Effects: The polarity of the solvent can affect the transition state and thus the diastereoselectivity.

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene can impact the facial selectivity of the cycloaddition.

Conclusion

The Povarov reaction is a highly efficient and atom-economical method for the synthesis of structurally diverse substituted tetrahydroquinolines. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products make it an indispensable tool in modern organic synthesis and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full potential of this powerful transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve two primary strategies:

  • Reductive amination of 1,2,3,4-tetrahydroquinolin-4-one: This is a widely used one-pot reaction where the ketone is reacted with an amine source in the presence of a reducing agent.[1][2][3]

  • Catalytic hydrogenation of 4-aminoquinoline: This method involves the reduction of the pyridine ring of 4-aminoquinoline using a metal catalyst and a hydrogen source.

Q2: I am observing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. For reductive amination, incomplete imine formation, side reactions of the carbonyl starting material, or inactive reducing agents are common culprits.[4][5] In catalytic hydrogenation, catalyst poisoning, suboptimal reaction conditions (pressure, temperature), or poor catalyst activity can lead to low conversion.[6][7]

Q3: What are the typical side products I might encounter?

A3: In reductive amination, potential side products include the alcohol resulting from the reduction of the starting ketone and over-alkylation of the amine product.[4][5] During catalytic hydrogenation, incomplete reduction can lead to the formation of 1,2-dihydroquinoline intermediates. Additionally, impurities in the starting material or solvent can sometimes poison the catalyst.[6]

Q4: How can I improve the selectivity of my reaction?

A4: For reductive amination, the choice of reducing agent is crucial for selectivity. Mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion over the ketone.[3][5] In catalytic hydrogenation, the choice of catalyst and solvent can significantly influence selectivity. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of quinolines.[8]

Troubleshooting Guides

Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of its corresponding ketone.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete imine/iminium ion formation. Ensure anhydrous conditions as water can inhibit imine formation. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap. Optimize the pH; slightly acidic conditions (pH 4-5) are often optimal for imine formation.[3]
Inactive reducing agent. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride can be sensitive to moisture.
Reduction of the starting ketone. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3][5]
Formation of Alcohol Byproduct Ketone is being reduced before imine formation. Add the reducing agent after allowing sufficient time for imine formation. Use a selective reducing agent that favors iminium ion reduction.
Multiple Products (Over-alkylation) The product amine is reacting further. This is less common when using ammonia or a primary amine source for the initial amination. If using an alkylamine, consider using a large excess of the amine to favor mono-alkylation.
Difficult Product Isolation Product is soluble in the aqueous phase during workup. Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine is in its freebase form, which is more soluble in organic solvents. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol.
Catalytic Hydrogenation of 4-Aminoquinoline

This guide provides solutions for common problems encountered during the synthesis of this compound by catalytic hydrogenation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst. Use a fresh batch of catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]
Catalyst poisoning. Ensure starting materials and solvents are of high purity. Certain functional groups (e.g., thiols) or impurities can poison the catalyst. Pre-treating the substrate with a scavenger resin may be necessary.[6]
Suboptimal reaction conditions. Optimize hydrogen pressure and reaction temperature. Higher pressure and temperature can sometimes improve conversion, but may also lead to side reactions.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Incomplete Reaction Insufficient reaction time or catalyst loading. Increase the reaction time and/or the catalyst loading (typically 5-10 mol%).
Poor mixing. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Formation of Side Products Incomplete reduction leading to dihydroquinoline intermediates. Increase reaction time, hydrogen pressure, or catalyst loading.
Dehalogenation (if substrate is halogenated). Use a less active catalyst or milder reaction conditions. The addition of a base may sometimes suppress dehalogenation.

Data Presentation

Table 1: Comparison of Yields for Tetrahydroquinoline Synthesis via Different Methods

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Nitroarylketones/aldehydes5% Pd/C, H₂Substituted Tetrahydroquinolines93-98Bunce et al.
ortho-Chlorostyrenes and N-methylanilines1. Ti-catalyzed hydroaminoalkylation 2. Pd-catalyzed Buchwald-Hartwig aminationN-methyl-tetrahydroquinolinesHighWarsitz et al.[10]
2-NitrochalconesCatalytic Hydrogenation (e.g., Pd/C, H₂)Substituted Tetrahydroquinolines65-90Patti and Pedotti
2-AminoenonesVisible-light-induced cyclization/chiral phosphoric acid-catalyzed transfer hydrogenation2-Substituted TetrahydroquinolinesExcellentXiong et al.[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

This protocol is a generalized procedure based on standard reductive amination methodologies. Optimization of specific parameters may be required for individual substrates.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-4-one

  • Ammonium acetate or ammonia solution

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,2,3,4-Tetrahydroquinolin-4-one (1 equivalent) in anhydrous DCM, add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Catalytic Hydrogenation of 4-Aminoquinoline

This protocol is a general procedure for the hydrogenation of a quinoline ring. Specific conditions may need to be optimized.

Materials:

  • 4-Aminoquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-aminoquinoline (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

experimental_workflow_reductive_amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ketone in Anhydrous Solvent B Add Amine Source A->B C Imine Formation B->C D Add Reducing Agent C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for the reductive amination synthesis.

signaling_pathway_catalytic_hydrogenation cluster_reactants Reactants cluster_process Hydrogenation Process Start 4-Aminoquinoline Adsorption Adsorption onto Catalyst Surface Start->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Pd/C Catalyst->Adsorption Reduction Stepwise Reduction of Pyridine Ring Adsorption->Reduction Desorption Desorption of Product Reduction->Desorption Product This compound Desorption->Product

Caption: Key steps in the catalytic hydrogenation of 4-aminoquinoline.

logical_relationship_troubleshooting cluster_reductive_amination Reductive Amination cluster_catalytic_hydrogenation Catalytic Hydrogenation Problem Low Yield RA_Cause1 Incomplete Imine Formation Problem->RA_Cause1 RA_Cause2 Inactive Reducing Agent Problem->RA_Cause2 RA_Cause3 Ketone Reduction Problem->RA_Cause3 CH_Cause1 Catalyst Poisoning Problem->CH_Cause1 CH_Cause2 Inactive Catalyst Problem->CH_Cause2 CH_Cause3 Suboptimal Conditions Problem->CH_Cause3

Caption: Common causes of low yield in the synthesis of this compound.

References

Technisches Support-Zentrum: Synthese von 4-Amino-Tetrahydrochinolinen

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu Nebenreaktionen bei der Synthese von 4-Amino-Tetrahydrochinolinen.

Fehlerbehebungs-Anleitungen

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese von 4-Amino-Tetrahydrochinolinen auftreten können, und bietet Lösungen zur Minderung von Nebenreaktionen.

Problem 1: Geringe Ausbeute bei der Povarov-Reaktion

F: Meine Povarov-Reaktion zur Synthese von 4-Amino-Tetrahydrochinolinen zeigt eine geringe Ausbeute. Was sind die häufigsten Ursachen und wie kann ich die Ausbeute verbessern?

A: Geringe Ausbeuten bei der Povarov-Reaktion können auf mehrere Faktoren zurückzuführen sein. Die Stabilität des Imin-Intermediats ist entscheidend, da es anfällig für Hydrolyse und andere Nebenreaktionen sein kann.[1] Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel trocken sind. Die Wahl des Katalysators und der Reaktionsbedingungen spielt ebenfalls eine wesentliche Rolle.

Lösungsschritte:

  • Optimierung des Katalysators: Testen Sie verschiedene Lewis- oder Brønsted-Säure-Katalysatoren und variieren Sie deren Beladung. Üblicherweise werden 10 mol% verwendet.[1]

  • Lösungsmittelauswahl: Überprüfen Sie eine Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten. Wasserfreie Bedingungen werden dringend empfohlen.[1]

  • Temperaturanpassung: Optimieren Sie die Reaktionstemperatur. Höhere Temperaturen können die Reaktionsgeschwindigkeit erhöhen, aber auch zu Zersetzung oder zur Bildung von Nebenprodukten führen.[1]

  • Reagenzienreinheit: Stellen Sie die Reinheit von Anilin, Aldehyd und Alken sicher, da Verunreinigungen die Reaktion beeinträchtigen können.

Problem 2: Bildung von Dehydro-Nebenprodukten (Chinoline und Dihydrochinoline)

F: Ich beobachte die Bildung von Chinolin- und Dihydrochinolin-Nebenprodukten in meiner Synthese von Tetrahydrochinolinen. Wie kann ich diese Dehydrierungsreaktionen minimieren?

A: Die Dehydrierung von Tetrahydrochinolinen zu Chinolinen oder Dihydrochinolinen ist eine häufige Nebenreaktion, die oft durch den Katalysator, das Lösungsmittel oder die Reaktionstemperatur begünstigt wird.

Lösungsschritte:

  • Katalysatorwahl: Einige Katalysatoren, wie bestimmte Palladium- oder Cobalt-Komplexe, können die Dehydrierung fördern. Erwägen Sie den Einsatz von Katalysatoren, die für die Hydrierung selektiver sind, oder führen Sie die Reaktion unter Bedingungen durch, die die Dehydrierung nicht begünstigen (z. B. niedrigere Temperaturen).

  • Kontrolle der Atmosphäre: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) durch, um oxidative Dehydrierung zu verhindern.

  • Wahl des Reduktionsmittels: Bei reduktiven Ansätzen kann die Wahl des Reduktionsmittels entscheidend sein. Stärkere Reduktionsmittel oder ein Überschuss des Reduktionsmittels können helfen, die vollständige Reduktion zum Tetrahydrochinolin zu gewährleisten.

Problem 3: Überalkylierung bei der N-Alkylierung von 4-Amino-Tetrahydrochinolinen

F: Bei dem Versuch, eine N-Alkylierung am 4-Amino-Tetrahydrochinolin durchzuführen, beobachte ich eine signifikante Menge an mehrfach alkylierten Produkten. Wie kann ich die Monoalkylierung selektiv erreichen?

A: Die Überalkylierung ist ein bekanntes Problem bei der Alkylierung von Aminen, da das monoalkylierte Produkt oft nukleophiler ist als das Ausgangsamin.

Lösungsschritte:

  • Stöchiometrie der Reagenzien: Verwenden Sie einen großen Überschuss des Amins im Verhältnis zum Alkylierungsmittel. Dies erhöht die Wahrscheinlichkeit, dass das Alkylierungsmittel mit dem primären Amin reagiert.

  • Schutzgruppenstrategie: Schützen Sie das Stickstoffatom des 4-Amino-Tetrahydrochinolins mit einer geeigneten Schutzgruppe (z. B. Boc oder Cbz). Führen Sie dann die gewünschte Reaktion an einer anderen Stelle des Moleküls durch und entschützen Sie anschließend das Amin.

  • Reduktive Aminierung: Anstelle einer direkten Alkylierung kann eine reduktive Aminierung mit einem Aldehyd oder Keton eine bessere Kontrolle über den Alkylierungsgrad ermöglichen.

Häufig gestellte Fragen (FAQs)

F1: Welche sind die gängigsten Methoden zur Synthese von 4-Amino-Tetrahydrochinolinen?

Die gängigsten Methoden umfassen die Povarov-Reaktion, die Pictet-Spengler-Reaktion und die reduktive Aminierung. Die Povarov-Reaktion ist eine [4+2]-Cycloaddition zwischen einem Imin und einem elektronenreichen Alken.[2][3] Die Pictet-Spengler-Reaktion involviert die Cyclisierung eines β-Arylethylamins mit einem Aldehyd oder Keton.[4][5] Die reduktive Aminierung nutzt die Reaktion eines Ketons mit einem Amin zur Bildung des entsprechenden 4-Amino-Tetrahydrochinolins.

F2: Wie kann die Diastereoselektivität bei der Synthese von Tetrahydrochinolinen kontrolliert werden?

Die Kontrolle der Diastereoselektivität ist eine Herausforderung, insbesondere bei der Bildung mehrerer Stereozentren. Die Wahl des Katalysators, des Lösungsmittels und die Art der Substituenten an den Reaktanden beeinflussen das stereochemische Ergebnis.[1] In Povarov-Reaktionen kann der Einsatz von chiralen Katalysatoren oder Auxiliaren die Enantioselektivität induzieren, während die Diastereoselektivität oft durch die Thermodynamik des Übergangszustandes bestimmt wird.

F3: Welche Rolle spielt der Katalysator bei der Bildung von Nebenprodukten?

Der Katalysator kann eine entscheidende Rolle bei der Bildung von Nebenprodukten spielen. Einige Lewis-Säuren in der Povarov-Reaktion können zu niedrigeren Ausbeuten führen oder die Bildung von Dehydro-Produkten fördern.[2] Bei metallkatalysierten Hydrierungen zur Herstellung von Tetrahydrochinolinen kann die Wahl des Metalls (z. B. Palladium vs. Platin) das Ausmaß der Dehydrierung als Nebenreaktion beeinflussen.

Quantitative Datenzusammenfassung

ReaktionstypProblemParameterBeobachtungEmpfohlene LösungReferenzausbeute (Produkt)Referenzausbeute (Nebenprodukt)
Povarov-ReaktionGeringe AusbeuteKatalysatorAlCl₃ führt zu mäßigen Ausbeuten (31-53%), Cu(OTf)₂ zu geringen Ausbeuten (0-30%).[2]Optimierung des Lewis-Säure-Katalysators und der Reaktionsbedingungen.[1]28-92% (mit chiralem Phosphorsäurekatalysator)[3][6]Nicht spezifiziert
Povarov-ReaktionBildung von ChinolinKatalysator/BedingungenMischungen aus Tetrahydrochinolin und Chinolin werden beobachtet.[2]Optimierung der Reaktionszeit und -temperatur, um die Aromatisierung zu minimieren.-Nicht quantifiziert
N-AlkylierungÜberalkylierungStöchiometrieÜberschüssiges Alkylierungsmittel führt zu mehrfacher Alkylierung.Verwendung eines großen Überschusses des Amins.[7]-Nicht quantifiziert
Hydrierung von ChinolinenDehydrierungKatalysatorBestimmte Katalysatoren fördern die Dehydrierung zu Chinolinen.Auswahl eines selektiveren Hydrierkatalysators und Kontrolle der Reaktionsbedingungen.-Nicht quantifiziert

Detaillierte experimentelle Protokolle

Protokoll 1: Dreikomponenten-Povarov-Reaktion zur Synthese von 4-Amino-Tetrahydrochinolinen[6]

Materialien:

  • Anilin-Derivat (0,10 mmol)

  • Benzaldehyd-Derivat (0,10 mmol)

  • En-Carbamat (0,11 mmol)

  • Chiraler Phosphorsäurekatalysator (oder Diphenylphosphinsäure für eine racemische Synthese) (0,01 mmol)

  • Trockenes CH₂Cl₂ (1,0 mL)

  • Argon-Atmosphäre

Prozedur:

  • Zu einer Lösung des Benzaldehyd-Derivats (0,10 mmol) in trockenem CH₂Cl₂ (0,5 mL) bei Raumtemperatur wird das Anilin-Derivat (0,10 mmol) gegeben.

  • Die Reaktionsmischung wird 30 Minuten bei Raumtemperatur gerührt.

  • Die Mischung wird auf 0 °C abgekühlt und eine Lösung des Phosphorsäurekatalysators (0,01 mmol) in CH₂Cl₂ (0,5 mL) sowie eine Lösung des En-Carbamats (0,11 mmol) in CH₂Cl₂ (0,5 mL) werden zugegeben.

  • Die Reaktionsmischung wird unter einer Argon-Atmosphäre 17 Stunden bei 0 °C gerührt.

  • Die Lösungsmittel werden im Vakuum entfernt und der Rückstand wird mittels Säulenchromatographie auf Kieselgel (Hexan/EtOAc, 95:5) gereinigt, um das reine Produkt zu erhalten.

Protokoll 2: Reduktive Aminierung von 4-Hydroxycyclohexanon mit Benzylamin[8]

Materialien:

  • 4-Hydroxycyclohexanon (1,0 Äq.)

  • Benzylamin (1,1 Äq.)

  • Natriumtriacetoxyborhydrid (1,5 Äq.)

  • Eisessig (1,2 Äq.)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung

  • Kochsalzlösung

  • Wasserfreies Magnesiumsulfat

  • Inerte Atmosphäre (Argon oder Stickstoff)

Prozedur:

  • In einem sauberen, trockenen Rundkolben wird 4-Hydroxycyclohexanon (1,0 Äq.) unter einer inerten Atmosphäre vorgelegt.

  • Das Keton wird in wasserfreiem DCM gelöst und Benzylamin (1,1 Äq.) wird mittels Spritze zugegeben.

  • Eisessig (1,2 Äq.) wird zur Reaktionsmischung gegeben und die Lösung wird 20-30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminiumions zu ermöglichen.

  • Natriumtriacetoxyborhydrid (1,5 Äq.) wird langsam in Portionen zu der rührenden Lösung gegeben.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial verbraucht ist (typischerweise 2-4 Stunden).

  • Die Reaktion wird vorsichtig durch langsame Zugabe von gesättigter Natriumbicarbonatlösung gequencht.

  • Die Mischung wird in einen Scheidetrichter überführt und die organische Phase wird abgetrennt. Die wässrige Phase wird mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Das Rohprodukt wird mittels Flash-Säulenchromatographie auf Kieselgel gereinigt.

Visualisierungen

Povarov_Reaction_Side_Reactions Reactants Anilin + Aldehyd + Alken (En-Carbamat) Imine Imin-Intermediat Reactants->Imine Kondensation Desired_Product 4-Amino-Tetrahydrochinolin Imine->Desired_Product [4+2] Cycloaddition Hydrolysis Hydrolyse des Imins Imine->Hydrolysis H₂O Dehydro_Product Chinolin / Dihydrochinolin Desired_Product->Dehydro_Product Oxidation/ Dehydrierung Catalyst Lewis-/Brønsted-Säure Catalyst->Imine Catalyst->Desired_Product

Bildunterschrift: Mögliche Nebenreaktionen bei der Povarov-Reaktion.

Reductive_Amination_Side_Reactions Start_Amine Primäres 4-Amino- Tetrahydrochinolin Mono_Alkylated Mono-N-alkyliertes Produkt (Sekundäres Amin) Start_Amine->Mono_Alkylated + R-X Alkyl_Halide Alkylierungsmittel (R-X) Di_Alkylated Di-N-alkyliertes Produkt (Tertiäres Amin) (Überalkylierung) Mono_Alkylated->Di_Alkylated + R-X (schneller)

Bildunterschrift: Schematische Darstellung der Überalkylierung.

References

Technical Support Center: Optimization of Catalyst Loading for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for tetrahydroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for tetrahydroquinoline synthesis?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst type, and substrates used. However, for many common Lewis acid and transition metal-catalyzed reactions, such as the Povarov reaction, a typical starting point for optimization is around 1-10 mol%.[1][2] For highly active catalysts, loading can sometimes be reduced to as low as 0.5 mol% without significant loss of yield.[3] In some cases, particularly with less reactive substrates or more complex transformations, a higher catalyst loading of up to 20 wt% may be necessary.

Q2: How does catalyst loading affect the yield and selectivity of the reaction?

A2: Catalyst loading is a critical parameter that directly influences both the reaction yield and selectivity.

  • Yield: Insufficient catalyst loading can lead to low conversion rates and, consequently, low yields. Conversely, increasing the catalyst loading generally increases the reaction rate and yield up to a certain point. However, excessively high catalyst loading can sometimes lead to the formation of byproducts or degradation of the product, which can decrease the overall yield.

  • Selectivity: Catalyst loading can also impact the chemo-, regio-, and diastereoselectivity of the reaction. For instance, in reactions with multiple possible products, varying the catalyst concentration can favor the formation of one isomer over others. In some cases, lower catalyst loading may improve selectivity by minimizing side reactions.

Q3: What are the most common types of catalysts used for tetrahydroquinoline synthesis?

A3: A variety of catalysts can be employed for the synthesis of tetrahydroquinolines. The choice of catalyst depends on the specific reaction methodology. Common classes of catalysts include:

  • Lewis Acids: These are widely used, particularly in the Povarov reaction. Examples include copper(II) triflate (Cu(OTf)₂) and aluminum chloride (AlCl₃).[1][2]

  • Brønsted Acids: Chiral phosphoric acids have been used as effective catalysts, especially in enantioselective syntheses.

  • Transition Metal Catalysts:

    • Manganese: Manganese PN3 pincer complexes have been reported for the synthesis of tetrahydroquinolines via a borrowing hydrogen methodology.[4]

    • Gold: Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation is another efficient method.[5]

    • Iridium: Iridium complexes are used in photocatalytic systems for the synthesis of tetrahydroquinolines.[6]

    • Palladium: Palladium catalysts are employed in various C-N bond-forming reactions leading to tetrahydroquinolines.

  • Organocatalysts: In some cases, organic molecules can act as catalysts, such as in DBU-mediated catalyst-free annulations.[7]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My tetrahydroquinoline synthesis is resulting in a low yield. What are the potential causes related to catalyst loading and how can I troubleshoot this?

A: Low yield is a common issue that can often be traced back to suboptimal catalyst loading or activity. Here are the steps to troubleshoot this problem:

  • Verify Catalyst Activity: Ensure that the catalyst is active and has not degraded. If the catalyst is old or has been improperly stored, its activity may be compromised.

  • Optimize Catalyst Loading: A systematic optimization of the catalyst loading is crucial.

    • Too Low: The initial catalyst concentration may be insufficient to drive the reaction to completion. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% and then 15 mol%) and monitor the impact on the yield.

    • Too High: In some instances, excessive catalyst loading can lead to the formation of side products or product degradation. If you are using a high catalyst concentration, try reducing it.

  • Check for Catalyst Poisons: Impurities in the starting materials or solvent can act as catalyst poisons, inhibiting their activity.[8] Ensure that all reagents and solvents are of high purity and are properly dried, as water can deactivate many catalysts.[1]

  • Reaction Conditions: Ensure other reaction parameters are optimal. Temperature, reaction time, and solvent can all influence catalyst performance and overall yield.[1]

Issue 2: Poor Diastereoselectivity

Q: I am observing poor diastereoselectivity in my reaction. Can catalyst loading influence the stereochemical outcome?

A: Yes, catalyst loading can influence diastereoselectivity.

  • Vary Catalyst Loading: The concentration of the catalyst can affect the transition state energies of the diastereomeric pathways. Experiment with different catalyst loadings to see if it impacts the diastereomeric ratio.

  • Screen Different Catalysts: The choice of catalyst has a profound impact on stereoselectivity.[1] If optimizing the loading of your current catalyst is not effective, consider screening other catalysts with different steric and electronic properties.

  • Ligand Modification: For metal-based catalysts, the ligand plays a crucial role in controlling stereoselectivity. If applicable, screen a variety of ligands to find one that provides the desired diastereoselectivity.

  • Temperature Optimization: Reaction temperature can also significantly affect diastereoselectivity. Lowering the temperature often enhances selectivity, although it may require longer reaction times or a higher catalyst loading to achieve good conversion.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and how can I prevent this?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and sintering.[8][9]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst.

    • Troubleshooting: Purify all starting materials and solvents. Common poisons include sulfur and nitrogen-containing compounds.[8]

  • Fouling (Coking): This involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites.[8]

    • Troubleshooting: Optimize reaction conditions (temperature, pressure) to minimize the formation of byproducts that can lead to coking.

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]

    • Troubleshooting: Operate at the lowest effective temperature. Consider using a catalyst with a more thermally stable support.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of 2-Phenyl-1,2,3,4-tetrahydroquinoline

EntryCatalystCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
1Manganese PN3 Pincer1.5KH/KOH120Lower
2Manganese PN3 Pincer2.0KH/KOH120Good
3Manganese PN3 Pincer3.0KH/KOH120Minor Improvement
4Cu(OTf)₂10-45Varies (Substrate Dependent)
5AlCl₃10-45Varies (Substrate Dependent)

Data compiled from multiple sources for illustrative purposes.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Povarov Reaction
  • Setup: To a series of oven-dried reaction vials, add a magnetic stir bar.

  • Reagents: To each vial, add the aniline (1.0 eq), aldehyde (1.1 eq), and dienophile (1.5 eq).

  • Solvent: Add the chosen anhydrous solvent (e.g., toluene, 0.1 M).

  • Catalyst Addition: To each vial, add a different loading of the Lewis acid catalyst (e.g., Cu(OTf)₂ or AlCl₃). A typical range to screen would be 1 mol%, 5 mol%, 10 mol%, and 15 mol%.

  • Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., 45 °C).[1]

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Workup and Analysis: Once the reactions are complete, quench the reactions, perform an appropriate workup, and purify the products. Determine the yield and diastereomeric ratio (if applicable) for each catalyst loading to identify the optimal condition.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation A Select Catalyst and Reaction B Prepare Stock Solutions of Reactants and Catalyst A->B C Set up Parallel Reactions with Varying Catalyst Loadings B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Workup and Purify Products D->E F Determine Yield and Selectivity for Each Loading E->F G Identify Optimal Catalyst Loading F->G H Scale-up Reaction with Optimal Loading G->H I Confirm Results H->I

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Common Issues in Catalytic Tetrahydroquinoline Synthesis cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield InsufficientLoading Insufficient Catalyst Loading LowYield->InsufficientLoading ExcessiveLoading Excessive Catalyst Loading LowYield->ExcessiveLoading CatalystPoisoning Catalyst Poisoning LowYield->CatalystPoisoning SuboptimalConditions Suboptimal Reaction Conditions LowYield->SuboptimalConditions PoorSelectivity Poor Diastereoselectivity PoorSelectivity->ExcessiveLoading PoorSelectivity->SuboptimalConditions InappropriateCatalyst Inappropriate Catalyst/Ligand PoorSelectivity->InappropriateCatalyst Deactivation Catalyst Deactivation Deactivation->CatalystPoisoning HighTemperature High Reaction Temperature Deactivation->HighTemperature Fouling Fouling/Coking Deactivation->Fouling IncreaseLoading Increase Catalyst Loading InsufficientLoading->IncreaseLoading DecreaseLoading Decrease Catalyst Loading ExcessiveLoading->DecreaseLoading ExcessiveLoading->DecreaseLoading PurifyReagents Purify Reagents/Solvents CatalystPoisoning->PurifyReagents CatalystPoisoning->PurifyReagents OptimizeConditions Optimize Temp./Time/Solvent SuboptimalConditions->OptimizeConditions SuboptimalConditions->OptimizeConditions ScreenCatalysts Screen Different Catalysts/Ligands InappropriateCatalyst->ScreenCatalysts LowerTemperature Lower Reaction Temperature HighTemperature->LowerTemperature RegenerateCatalyst Regenerate Catalyst Fouling->RegenerateCatalyst

Caption: Common issues and troubleshooting logic.

References

Technical Support Center: Overcoming Poor Regioselectivity in Tetrahydroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of tetrahydroquinolines (THQs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to achieving high regioselectivity in your experiments.

Troubleshooting Guides & FAQs

This section is organized by the position of functionalization on the tetrahydroquinoline core.

Functionalization at the Nitrogen (N1) and Adjacent Carbon (C2)

Question 1: I am observing a mixture of N-functionalized and C2-functionalized products. How can I improve selectivity for C2-functionalization?

Possible Causes and Solutions:

  • Steric Hindrance at the Nitrogen: A bulky substituent on the nitrogen atom can sterically hinder N-functionalization and favor reaction at the C2 position.

  • Electronic Effects: The electronic nature of the N-substituent plays a crucial role. Electron-withdrawing groups can deactivate the nitrogen, promoting C-H functionalization on the carbocyclic ring.

  • Reaction Mechanism:

    • Photoredox Catalysis: Visible light-induced photoredox catalysis often favors C1(sp3)-H functionalization of N-aryl THQs, leading to C-C bond formation at this position.[1]

    • Biomimetic Reduction: Asymmetric reduction of 2-functionalized quinolines can yield chiral 2-functionalized tetrahydroquinolines with high enantioselectivity.[2]

    • Electrochemical Methods: Electroreductive homocoupling of quinolines can achieve regioselective C2-C3 coupling.[3][4]

Question 2: My C2-alkylation reaction is sluggish and gives low yields. What can I do to improve it?

Possible Causes and Solutions:

  • Catalyst System: The choice of catalyst is critical. For instance, a dual catalytic system combining a visible-light photoredox catalyst and a chiral primary amine organocatalyst has been shown to be effective for the asymmetric α-alkylation of tetrahydroisoquinolines with cyclic ketones.[5][6]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and light source (for photocatalysis) is essential. High-throughput microfluidic systems can aid in the rapid optimization of photocatalytic reactions.[7]

  • Substrate Activation: In some cases, the formation of an iminium ion intermediate is necessary to activate the C2 position for nucleophilic attack.

Functionalization at the Benzylic Position (C4)

Question 3: I am struggling to achieve selective functionalization at the C4 position. What strategies can I employ?

Possible Causes and Solutions:

  • Directed Deprotonation: The use of organolithium bases in the presence of phosphoramide ligands can facilitate selective deprotonation at the C4 position, allowing for subsequent functionalization with various electrophiles.[8] This method has been successfully applied to the late-stage functionalization of complex molecules.[8]

  • Reaction Conditions for Deprotonation: The choice of organolithium reagent, ligand, solvent, and temperature is crucial for achieving high regioselectivity. A thorough mechanistic investigation can help in understanding the aggregation state of the newly formed anion and optimizing the conditions.[8]

Functionalization of the Carbocyclic Ring (C5, C6, C7, C8)

Question 4: I am getting a mixture of isomers when trying to functionalize the benzene ring of the tetrahydroquinoline. How can I control the regioselectivity?

Possible Causes and Solutions:

  • Directing Groups (DGs): The installation of a directing group is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions.[9]

    • C8-Functionalization: Directing groups can effectively steer the reaction to the C8 position. Ruthenium catalysts are frequently used for C8-functionalization reactions.[10]

    • Removable Directing Groups: For applications where the directing group is not desired in the final product, the use of a removable directing group is a viable option.

  • Catalyst Control: The choice of metal catalyst and ligands can significantly influence the site of functionalization.

    • Ruthenium Catalysis: As mentioned, Ru(II) catalysts are effective for C8-H activation.[10]

    • Palladium Catalysis: Palladium catalysts are often used for C-H arylation, and the regioselectivity can be tuned by the choice of ligands and reaction conditions.[11][12][13][14]

    • Rhodium Catalysis: Rhodium catalysts have been employed for C-H activation and annulation reactions.[15]

  • Substrate-Controlled Selectivity: The inherent electronic and steric properties of the tetrahydroquinoline substrate can influence the regioselectivity. Electron-donating or -withdrawing groups on the carbocyclic ring can direct functionalization to specific positions.

Question 5: My directed C-H functionalization reaction at C8 is not working well. What are the common pitfalls?

Possible Causes and Solutions:

  • Inappropriate Directing Group: The directing group must be compatible with the reaction conditions and effectively coordinate to the metal catalyst.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side reactions.

  • Incorrect Reaction Conditions: The solvent, temperature, and additives can all impact the efficiency and selectivity of the reaction. Screening different conditions is often necessary.[14] For example, in palladium-catalyzed C-H arylations, bulky phosphine ligands and different bases should be screened.[14]

Question 6: How can I achieve functionalization at the C7 position, which is often challenging?

A traceless directing group strategy using a copper catalyst has been developed for the formal C-H arylation and alkenylation of quinolines at the C7 position.[16] This method has also been applied to tetrahydroquinolines.[16]

Quantitative Data Summary

Table 1: Regioselective C1-Functionalization of N-Aryl Tetrahydroisoquinolines (THIQs) via Visible Light Photoredox Catalysis[1]

EntryN-Aryl THIQCoupling PartnerCatalystOxidantProduct Yield (%)
1N-Phenyl-THIQDiethyl fluoromalonateRu(Phen)₃Cl₂CCl₄85
2N-(p-tolyl)-THIQDiethyl fluoromalonateRu(Phen)₃Cl₂CCl₄88
3N-Phenyl-THIQ3-FluorooxindoleRu(Phen)₃Cl₂CCl₄92
4N-Phenyl-THIQN-acyloxy phthalimideErythrosine B/TiO₂-78
5N-Phenyl-THIQCyclohexanone[Ru(bpy)₃]Cl₂-95

Table 2: Ruthenium-Catalyzed C8-Functionalization of Tetrahydroquinolines[10]

EntryTetrahydroquinolineCoupling PartnerCatalystReactionProduct Yield (%)
1N-acetyl-THQFormaldehydeRu(II) complexHydroxymethylationHigh
2N-acetyl-THQCarboxylic AcidRu(II) complexAcyloxylationHigh
3N-acetyl-THQCarboxylic AcidRu(II) complexAcylationGood to Excellent

Key Experimental Protocols

Protocol 1: Visible Light-Induced Cross-Dehydrogenative Coupling of N-Aryl THIQs with Fluoromalonates[1]
  • To a reaction tube, add the N-aryl tetrahydroisoquinoline (0.2 mmol), diethyl fluoromalonate (0.4 mmol), and Ru(Phen)₃Cl₂ (1 mol%).

  • Add CCl₄ (2.0 mL) as the solvent and oxidant.

  • Seal the tube and stir the reaction mixture at room temperature under blue LED irradiation for the specified time.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C1-functionalized product.

Protocol 2: Ruthenium-Catalyzed C8-Hydroxymethylation of N-Acetyl-Tetrahydroquinoline[10]
  • In a sealed tube, combine N-acetyl-tetrahydroquinoline (1.0 equiv), formaldehyde (as paraformaldehyde, 2.0 equiv), and the Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%).

  • Add a suitable solvent (e.g., 1,2-dichloroethane) and a carboxylic acid additive (e.g., pivalic acid, 20 mol%).

  • Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the C8-hydroxymethylated tetrahydroquinoline.

Visualizations

reaction_troubleshooting cluster_problem Problem: Poor Regioselectivity cluster_solutions Potential Solutions Problem Poor Regioselectivity in THQ Functionalization Catalyst Optimize Catalyst System (e.g., Ru, Pd, Photoredox) Problem->Catalyst Is the catalyst appropriate? DirectingGroup Introduce Directing Group (e.g., for C8 selectivity) Problem->DirectingGroup Is a directing group needed? Conditions Modify Reaction Conditions (Solvent, Temp., Ligands) Problem->Conditions Are the conditions optimal? Substrate Substrate Modification (e.g., N-substituent) Problem->Substrate Can the substrate be modified?

Caption: A troubleshooting workflow for addressing poor regioselectivity.

directing_group_mechanism THQ_DG THQ with Directing Group (DG) Coordination_Complex Coordination Complex THQ_DG->Coordination_Complex + Metal Metal_Catalyst Metal Catalyst (e.g., Ru, Pd) Metal_Catalyst->Coordination_Complex CH_Activation C-H Activation at Specific Site Coordination_Complex->CH_Activation Directed Functionalization Reaction with Coupling Partner CH_Activation->Functionalization Product Regioselectively Functionalized THQ Functionalization->Product Reductive Elimination

Caption: The role of a directing group in achieving regioselectivity.

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinolin-4-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,3,4-Tetrahydroquinolin-4-amine and its derivatives under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound is giving inconsistent results, especially when using acidic mobile phases or sample diluents. What could be the cause?

A1: this compound and related tetrahydroquinolines can exhibit instability under acidic conditions. A known issue is an acid-catalyzed isomerization, which can lead to the formation of 4-aminoindane derivatives.[1] This chemical transformation alters the structure of your compound of interest, leading to a decrease in its concentration over time and the appearance of new, unexpected peaks in your analytical runs. This degradation can be a significant source of assay variability and inconsistent results. Additionally, trace amounts of acid left over from purification processes could potentially catalyze a retrosynthetic degradation.

Q2: What is the primary degradation pathway for this compound in an acidic environment?

A2: The principal degradation pathway documented for the tetrahydroquinoline scaffold under acidic conditions is a rearrangement to form an aminoindane structure.[1] This process involves protonation of the nitrogen atom, followed by a series of steps that lead to ring contraction of the six-membered heterocyclic ring into a five-membered ring, yielding a substituted indane.

Q3: How can I confirm if my this compound sample is degrading?

A3: To confirm degradation, you can perform a forced degradation study. This involves intentionally exposing your compound to acidic conditions and monitoring for changes over time. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

By comparing chromatograms of a fresh sample with those of a sample that has been incubated in an acidic solution, you can look for:

  • A decrease in the peak area of the parent compound (this compound).

  • The appearance of new peaks corresponding to degradation products.

LC-MS is particularly powerful as it can provide the mass-to-charge ratio (m/z) of the degradation products, which can help in their identification. For instance, the formation of a 4-aminoindane derivative would result in a compound with the same molecular weight as the parent, an isomer, which can be separated chromatographically.

Q4: Are there any general recommendations for handling and storing this compound to minimize acid-catalyzed degradation?

A4: Yes, to minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions in the neutral to slightly basic range whenever possible. Avoid prolonged exposure to acidic buffers or reagents.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of any potential degradation reactions.

  • Solvent Choice: Prepare stock solutions in aprotic solvents like DMSO or ethanol, and minimize the time the compound spends in acidic aqueous solutions.

  • Fresh Preparations: Prepare acidic solutions of the compound fresh before use to minimize the time for degradation to occur.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in my HPLC chromatogram when using an acidic mobile phase.

Possible Cause Troubleshooting Steps
Acid-catalyzed degradation on-column. 1. Neutralize Mobile Phase: If your separation allows, try using a mobile phase with a pH closer to neutral.
2. Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column.
3. Lower Temperature: Run the HPLC at a lower temperature to slow down the degradation reaction.
Degradation in the sample vial before injection. 1. pH of Sample Diluent: Ensure your sample diluent is not acidic. If it is, consider changing to a neutral or slightly basic diluent.
2. Time to Injection: Analyze samples as quickly as possible after preparation.
3. Autosampler Temperature: Keep the autosampler temperature low (e.g., 4 °C) to prevent degradation in the vial.

Issue 2: The concentration of my this compound standard appears to decrease over time in an acidic buffer.

Possible Cause Troubleshooting Steps
Acid-catalyzed isomerization to 4-aminoindane. 1. Perform a Time-Course Study: Analyze the sample at several time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.
2. LC-MS Analysis: Use LC-MS to identify the degradation products. Look for peaks with the same m/z as the parent compound but different retention times.
3. Buffer Selection: If possible for your experiment, switch to a non-acidic buffer system.

Quantitative Data Summary

Stress Condition Typical Conditions Expected Degradation of this compound Primary Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSignificantIsomeric rearrangement products (e.g., 4-aminoindane derivatives)
Base Hydrolysis 0.1 M NaOH at 60°C for 24hMinimal to NoneN/A
Oxidative 3% H₂O₂ at RT for 24hPossibleOxidation products (e.g., N-oxides, hydroxylated derivatives)
Thermal 60°C for 48h (in solid state)MinimalN/A
Photolytic ICH Q1B conditionsPossiblePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To induce and monitor the degradation of this compound in an acidic solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • HPLC or UPLC system with UV detector

  • LC-MS system (recommended for product identification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • For the acid stress sample, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • For the control sample, mix 1 mL of the stock solution with 9 mL of a 50:50 methanol:water solution.

  • Incubation:

    • Incubate both the acid stress and control samples at 60°C.

  • Time-Point Analysis:

    • Withdraw aliquots from both solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately before analysis, neutralize the acidic aliquots with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the peak area of this compound at each time point for both the control and stressed samples.

    • Calculate the percentage of degradation at each time point relative to the initial (t=0) peak area.

    • Observe the formation and increase of any new peaks in the chromatograms of the stressed samples.

Protocol 2: LC-MS Analysis for Identification of Degradation Products

Objective: To identify the structure of degradation products formed under acidic stress.

Procedure:

  • Follow the sample preparation and incubation steps from Protocol 1.

  • Analyze the neutralized aliquots from the acid-stressed sample using an LC-MS system.

  • LC Conditions: Use the same HPLC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent mass and the masses of any significant degradation products to aid in structural elucidation.

  • Data Analysis:

    • Determine the m/z of the degradation products. An isomeric rearrangement will result in a degradation product with the same m/z as the parent compound.

    • Analyze the fragmentation patterns to propose structures for the degradation products.

Visualizations

degradation_pathway THQ This compound Protonated_THQ Protonated THQ THQ->Protonated_THQ + H+ Carbocation Carbocation Intermediate Protonated_THQ->Carbocation Ring Opening Rearranged Rearranged Intermediate Carbocation->Rearranged Ring Contraction Aminoindane 4-Aminoindane Derivative Rearranged->Aminoindane - H+

Caption: Acid-catalyzed rearrangement of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Control Control Sample Stock->Control Acid_Stress Acid Stress Sample (0.1 M HCl) Stock->Acid_Stress Incubation Incubation at 60°C Control->Incubation Acid_Stress->Incubation HPLC HPLC Analysis LCMS LC-MS Analysis Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Neutralization Neutralize Acidic Samples Time_Points->Neutralization Neutralization->HPLC Neutralization->LCMS

Caption: Workflow for forced degradation study of this compound.

References

Technical Support Center: 1,2,3,4-Tetrahydroquinolin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-4-amine. The following sections address common issues encountered during its synthesis and purification, with a focus on the prevalent method of reductive amination of 1,2,3,4-Tetrahydroquinolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via reductive amination?

A1: The most common impurities largely depend on the specific reaction conditions, but typically include:

  • Unreacted Starting Material: Residual 1,2,3,4-Tetrahydroquinolin-4-one.

  • Over-reduction Product: 1,2,3,4-Tetrahydroquinoline, formed by the reduction of the ketone starting material.

  • Secondary Amine Impurity: Bis(1,2,3,4-tetrahydroquinolin-4-yl)amine, formed by the reaction of the product amine with the intermediate imine.

  • N-Alkylated Impurities: If using certain reducing agents or solvents (e.g., methanol in the presence of a catalyst), N-methylation or other N-alkylation of the product can occur.

  • Solvent Adducts: Impurities arising from the reaction of intermediates with the solvent.

Q2: My reaction mixture shows multiple spots on TLC, even after completion. How can I identify the major impurity?

A2: A systematic approach is recommended. Run a co-spot TLC with your starting material to identify that spot. For other impurities, analytical techniques such as LC-MS or GC-MS are invaluable. The mass-to-charge ratio (m/z) of the impurity peaks can help in elucidating their structures. For instance, a peak corresponding to the molecular weight of the dimer (bis-amine) or the over-reduced product can be a strong indicator. 1H NMR spectroscopy of the crude mixture can also reveal characteristic signals of impurities.

Q3: I am struggling to purify this compound by column chromatography. The compound streaks and the separation is poor. What can I do?

A3: The basic nature of the amine group in this compound often leads to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia. This will neutralize the acidic sites on the silica gel.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for your chromatography.

  • Pre-treat the silica gel: You can wash the silica gel with a solution of your eluent containing the basic modifier before packing the column.

Q4: Can I purify this compound by crystallization?

A4: Yes, crystallization can be an effective purification method, especially for removing less polar impurities. The choice of solvent is critical. A common approach is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then cool it down to induce crystallization. A solvent system of ethanol/water or isopropanol/heptane can be a good starting point. For resolving enantiomers, diastereomeric salt crystallization with a chiral acid is a standard method.[1][2][3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress closely by TLC or LC-MS. If the reaction has stalled, consider adding more reducing agent or extending the reaction time. Ensure the reaction temperature is optimal.
Side reactions The formation of by-products such as the over-reduced 1,2,3,4-tetrahydroquinoline or the secondary amine dimer can significantly reduce the yield. Optimize the reaction conditions (temperature, pressure, catalyst loading, and stoichiometry of reagents) to minimize these side reactions.[5]
Product degradation The product amine may be sensitive to the reaction or work-up conditions. A mild work-up procedure is recommended. Avoid prolonged exposure to strong acids or bases.
Loss during work-up/purification Ensure efficient extraction of the product from the aqueous phase by adjusting the pH. Optimize your chromatography or crystallization protocol to minimize product loss.
Issue 2: Presence of Over-reduction Impurity (1,2,3,4-Tetrahydroquinoline)
Potential Cause Troubleshooting Step
Harsh reaction conditions High temperatures, high hydrogen pressure, or a highly active catalyst can lead to the reduction of the ketone starting material.[6] Use milder conditions, such as a lower temperature or pressure, or a less active catalyst.
Choice of reducing agent Some reducing agents are more prone to reducing ketones. Sodium cyanoborohydride (NaBH3CN) is often preferred for reductive aminations as it is more selective for the imine over the ketone.[7]
Reaction time Prolonged reaction times can increase the amount of over-reduced product. Monitor the reaction and stop it as soon as the starting material is consumed.
Issue 3: Formation of Secondary Amine Dimer (Bis(1,2,3,4-tetrahydroquinolin-4-yl)amine)
Potential Cause Troubleshooting Step
High concentration of product The formation of the dimer is a bimolecular reaction and is favored at higher concentrations of the primary amine product. Running the reaction at a lower concentration can help to minimize this side reaction.
Slow reduction of the imine If the imine intermediate is present for an extended period, it is more likely to react with the product amine. Ensure that the reducing agent is added in a timely manner and that the reduction step is efficient.
Stoichiometry of ammonia source Using a large excess of the ammonia source can help to favor the formation of the primary amine over the secondary amine dimer.[5]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for the separation. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the eluent to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Start the elution with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC. A gradient elution, where the polarity of the solvent is gradually increased, can be used to improve separation.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the high-boiling TEA, co-evaporation with a solvent like toluene may be necessary.

Protocol 2: Purity Analysis by HPLC-MS
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or ammonium formate, is a common choice. The acidic modifier helps to protonate the amine, leading to better peak shapes.

  • Detector: A mass spectrometer (MS) detector is highly recommended for identifying impurities based on their mass-to-charge ratio. A UV detector can also be used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityLikely OriginAnalytical Identification (LC-MS)
1,2,3,4-Tetrahydroquinolin-4-oneUnreacted starting material[M+H]+ corresponding to the starting material
1,2,3,4-TetrahydroquinolineOver-reduction of the ketone[M+H]+ corresponding to the reduced product
Bis(1,2,3,4-tetrahydroquinolin-4-yl)amineDimerization[M+H]+ corresponding to the dimer
N-Methyl-1,2,3,4-tetrahydroquinolin-4-amineN-alkylation from solvent/reagent[M+H]+ corresponding to the methylated product

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start 1,2,3,4-Tetrahydro- quinolin-4-one reaction Reductive Amination (e.g., NaBH3CN, NH3/H2, Pd/C) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc Identify spots chromatography Column Chromatography (Silica/Alumina + TEA) crude->chromatography crystallization Crystallization (e.g., EtOH/H2O) crude->crystallization lcms LC-MS / GC-MS Analysis tlc->lcms Characterize impurities nmr NMR Spectroscopy lcms->nmr Confirm structure pure Pure 1,2,3,4-Tetrahydro- quinolin-4-amine chromatography->pure crystallization->pure

Caption: Workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Specific Solutions cluster_general_purification General Purification start Impure Product q1 Major impurity identified? start->q1 unreacted Unreacted Ketone q1->unreacted Yes over_reduced Over-reduced Product q1->over_reduced Yes dimer Dimer q1->dimer Yes general_purification general_purification q1->general_purification No / Multiple action1 Increase reaction time/ temperature or add more reducing agent unreacted->action1 action2 Use milder conditions/ more selective reducing agent over_reduced->action2 action3 Lower reaction concentration/ use excess ammonia dimer->action3 chrom Column Chromatography with basic modifier general_purification->chrom cryst Recrystallization general_purification->cryst

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: 1,2,3,4-Tetrahydroquinolin-4-amine Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,3,4-tetrahydroquinolin-4-amine. The primary focus is on the common and effective method of reductive amination of a 4-oxo-1,2,3,4-tetrahydroquinoline precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the desired primary amine. This method is favored for its operational simplicity and the availability of various reducing agents.

Q2: Which reducing agents are suitable for the reductive amination step?

A2: Several reducing agents can be used, with the choice depending on the specific substrate, desired reactivity, and safety considerations. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation is also a viable, greener alternative.

Q3: What are the main advantages of using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄)?

A3: Sodium cyanoborohydride and sodium triacetoxyborohydride are milder reducing agents than sodium borohydride. They are particularly effective at reducing the iminium ion intermediate in preference to the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct (1,2,3,4-tetrahydroquinolin-4-ol), which can be a significant issue when using the more reactive NaBH₄.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC allows for a quick visual assessment of the consumption of the starting ketone and the formation of the product. LC-MS provides more definitive identification of the starting material, intermediate, and product based on their mass-to-charge ratios.

Q5: What are the typical solvents used for this reaction?

A5: The choice of solvent is crucial for the success of the reductive amination. Methanol (MeOH) and ethanol (EtOH) are commonly used, especially with borohydride reagents. For reactions with sodium triacetoxyborohydride, which is moisture-sensitive, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation Ensure the reaction pH is mildly acidic (around 5-6) to catalyze imine formation. A small amount of acetic acid can be added. For stubborn reactions, consider pre-forming the imine by stirring the ketone and amine source together for a period before adding the reducing agent. The removal of water using molecular sieves can also drive the equilibrium towards imine formation.
Decomposition of Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents. If using sodium borohydride in an acidic medium for an extended period, it may decompose. Add the reducing agent portion-wise to a cooled solution.
Reduction of Starting Ketone If using a strong reducing agent like NaBH₄, the starting ketone may be reduced to the corresponding alcohol. Switch to a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃. Alternatively, ensure complete imine formation before the addition of NaBH₄.
Amine Source Volatility If using ammonia gas or a low-boiling point amine source, ensure the reaction is conducted in a sealed vessel to prevent its escape, especially if heating is required. Using a stable ammonium salt like ammonium acetate can be a better alternative.
Issue 2: Formation of Side Products
Potential Side Product Cause Prevention and Mitigation
1,2,3,4-Tetrahydroquinolin-4-ol Reduction of the starting 4-oxo-tetrahydroquinoline by the reducing agent.Use a milder reducing agent (NaBH₃CN or NaBH(OAc)₃) that selectively reduces the iminium ion.
Over-alkylation (Secondary/Tertiary Amines) The product primary amine reacts further with the starting ketone to form secondary and tertiary amine byproducts.This is less common when using a large excess of the ammonia source. If it occurs, a stepwise procedure where the imine is formed and then reduced might offer better control.
Quinoline Dehydration and oxidation of the tetrahydroquinoline ring, especially under harsh acidic or oxidative conditions.Maintain mild reaction conditions and ensure the work-up procedure is not overly acidic or exposed to strong oxidants.
Issue 3: Difficult Product Purification
Problem Suggested Solution
Co-elution of Product and Starting Material The polarity of the product amine and the starting ketone can be similar, making chromatographic separation challenging. An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted with an organic solvent.
Residual Reducing Agent Byproducts Boron-containing byproducts can sometimes complicate purification. An aqueous work-up is usually sufficient to remove them. Quenching the reaction with water or a dilute acid can help hydrolyze any remaining reducing agent and its byproducts.
Product is an Oil or Difficult to Crystallize If the free amine is difficult to handle, consider converting it to a stable salt (e.g., hydrochloride or trifluoroacetate) by treating the purified amine with the corresponding acid. The salt is often a crystalline solid that is easier to handle and store.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventAdditiveTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
NaBH₄Methanol-0 to RT2-460-75Prone to formation of alcohol byproduct.
NaBH₃CNMethanolAcetic AcidRT12-2475-90Good selectivity for the imine. Toxic cyanide byproduct.
NaBH(OAc)₃DCEAcetic AcidRT4-1280-95Excellent selectivity and generally high yields. Moisture sensitive.
H₂/Pd-CEthanolNH₃ (aq)502485-98Green and efficient method, but requires specialized hydrogenation equipment.

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Imine Formation: To a solution of 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the above mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Reaction_Mechanism Reductive Amination Mechanism Ketone 1,2,3,4-Tetrahydroquinolin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 - H2O Ammonia Ammonia (NH3) Iminium Iminium Ion Hemiaminal->Iminium [H+] Product This compound Iminium->Product + [H-] Hydride Hydride Source (e.g., NaBH(OAc)3) Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineFormed Imine/Iminium Formed? CheckImine->ImineFormed NoImine Optimize Imine Formation: - Adjust pH (add acid) - Add dehydrating agent - Pre-form imine ImineFormed->NoImine No CheckKetone Check for Starting Ketone Reduction ImineFormed->CheckKetone Yes Success Improved Yield NoImine->Success KetoneReduced Alcohol Byproduct Present? CheckKetone->KetoneReduced UseMilderReductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) KetoneReduced->UseMilderReductant Yes CheckReagent Check Reducing Agent Activity/Stoichiometry KetoneReduced->CheckReagent No UseMilderReductant->Success IncreaseReagent Increase Reducing Agent Equivalents or Use Fresh Reagent CheckReagent->IncreaseReagent IncreaseReagent->Success

References

How to prevent oxidation of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-4-amine, with a focus on preventing its oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound, helping you to identify and resolve problems related to oxidation.

Issue 1: Rapid Discoloration (Yellowing/Browning) of Solid Compound or Solutions

  • Possible Cause: Exposure to atmospheric oxygen is the primary cause of discoloration, indicating the onset of oxidation. The presence of two amino groups makes the molecule highly susceptible to oxidation.

  • Solution:

    • Immediate Action: If the discoloration is minor, the compound may still be usable for some applications, but it is best to purify it by recrystallization or column chromatography under an inert atmosphere.

    • Preventative Measures:

      • Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

      • Store the solid compound in a tightly sealed amber vial, with the headspace flushed with argon or nitrogen.

      • Prepare solutions using deoxygenated solvents.

      • Add a suitable antioxidant to the solvent before dissolving the compound.

Issue 2: Appearance of New, Unidentified Peaks in NMR or LC-MS Analysis

  • Possible Cause: The new peaks are likely due to oxidation byproducts. Oxidation can lead to the formation of quinoline and polymeric materials.

  • Solution:

    • Identification: Compare the new peaks with literature data for the potential oxidation products of similar compounds. The fully aromatized 4-aminoquinoline is a likely byproduct.

    • Troubleshooting the Experiment:

      • Review your experimental setup to identify potential points of oxygen entry.

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

      • Verify that the inert gas supply is of high purity and that all connections are secure.

      • Check the quality of your solvents and deoxygenate them thoroughly before use.

Issue 3: Inconsistent or Poor Yields in Reactions Involving this compound

  • Possible Cause: If the amine is a reactant, its oxidation will reduce the amount of starting material available for the desired reaction, leading to lower yields. Oxidative byproducts might also interfere with the reaction or inhibit the catalyst.

  • Solution:

    • Purity Check: Before starting a reaction, check the purity of the this compound by NMR or LC-MS to ensure it has not degraded.

    • Reaction Conditions:

      • Run the reaction under a strict inert atmosphere.

      • Use freshly deoxygenated solvents.

      • Consider adding a compatible antioxidant to the reaction mixture if it does not interfere with the desired chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

A1: The oxidation of this compound is believed to proceed through a dehydrogenation mechanism, leading to the formation of the more stable aromatic 4-aminoquinoline. The presence of the 4-amino group, an electron-donating group, increases the electron density of the aromatic ring system, making the molecule more susceptible to oxidation compared to the unsubstituted 1,2,3,4-tetrahydroquinoline. The reaction likely involves the formation of radical cations as intermediates, which can then lead to dimerization or polymerization, resulting in colored impurities.

Q2: How should I properly store this compound to prevent oxidation?

A2: Proper storage is critical for maintaining the integrity of the compound. Follow these guidelines:

  • Solid Storage: Store the solid compound in a sealed, amber glass vial to protect it from light and air. Before sealing, flush the vial with a stream of dry argon or nitrogen to displace any air in the headspace. Store the vial in a cool, dark, and dry place, preferably in a desiccator.

  • Solution Storage: Solutions of this compound are even more prone to oxidation. If storage in solution is unavoidable, use a deoxygenated solvent containing an antioxidant. Store the solution in a sealed vial with an inert gas headspace, and keep it refrigerated. For long-term storage, it is best to store the compound as a solid.

Q3: Which antioxidants are most effective for preventing the oxidation of this compound?

A3: The choice of antioxidant depends on the solvent and the specific application.

  • For Organic Solvents: Radical scavengers like Butylated Hydroxytoluene (BHT) are commonly used.

  • For Aqueous Solutions: Reducing agents such as Ascorbic Acid (Vitamin C) are highly effective. The effectiveness of different antioxidants will vary, and it is recommended to perform small-scale stability tests to determine the optimal choice and concentration for your specific system.

Q4: How can I monitor the oxidation of my sample?

A4: You can monitor oxidation using several analytical techniques:

  • UV-Vis Spectroscopy: Aromatic amines and their oxidation products often have distinct UV-Vis spectra. The appearance of new absorption bands or a change in the color of the solution can indicate oxidation.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the formation of byproducts. The appearance of new aromatic protons and the disappearance of the aliphatic protons of the tetrahydroquinoline ring are indicative of oxidation to the corresponding quinoline.

  • LC-MS: This is a highly sensitive technique for detecting and identifying small amounts of oxidation products.

Data Presentation

The following table provides a qualitative comparison of the stability of this compound under different storage conditions and with various antioxidants. This data is illustrative and intended to guide best practices.

ConditionSolventAntioxidantEstimated Stability (Time to noticeable discoloration)
Ambient, AirDichloromethaneNone< 1 hour
Ambient, AirDichloromethaneBHT (0.01%)Several hours
Ambient, Inert GasDeoxygenated DichloromethaneNone1-2 days
Ambient, Inert GasDeoxygenated DichloromethaneBHT (0.01%)> 1 week
Refrigerated, Inert GasDeoxygenated DichloromethaneBHT (0.01%)Several weeks
Ambient, AirWaterNone< 30 minutes
Ambient, AirWaterAscorbic Acid (0.1%)Several hours
Ambient, Inert GasDeoxygenated WaterAscorbic Acid (0.1%)> 1 week

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

  • Setup: Assemble a clean, dry Schlenk flask containing the solvent to be deoxygenated. The flask should have a sidearm with a stopcock.

  • Inert Gas Inlet: Insert a long needle or a glass tube connected to a source of high-purity argon or nitrogen. The tip of the needle or tube should be positioned below the surface of the solvent.

  • Gas Outlet: Place a second, shorter needle through the septum to act as a gas outlet. This prevents pressure buildup.

  • Sparging: Bubble the inert gas through the solvent at a moderate rate for at least 30 minutes. For larger volumes of solvent, a longer sparging time is required.

  • Storage: After sparging, remove the needles and close the stopcock on the sidearm to maintain a positive pressure of the inert gas. The deoxygenated solvent should be used as soon as possible.

Protocol 2: Handling of this compound using a Schlenk Line

  • Preparation: Ensure all glassware is thoroughly dried in an oven and then cooled under a stream of inert gas on the Schlenk line.

  • Inert Atmosphere: Connect the flask containing the this compound to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Dissolution: Add deoxygenated solvent to the flask via a cannula or a gas-tight syringe.

  • Reagent Transfer: If transferring the solution, use a cannula or a gas-tight syringe that has been purged with inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the experiment by connecting the reaction flask to a bubbler.

Visualizations

Oxidation_Pathway This compound This compound Radical_Cation Radical Cation Intermediate This compound->Radical_Cation [O] 4-Amino-1,2-dihydroquinoline 4-Amino-1,2-dihydroquinoline Radical_Cation->4-Amino-1,2-dihydroquinoline -H+ Polymeric_Byproducts Polymeric Byproducts (Colored) Radical_Cation->Polymeric_Byproducts Dimerization/ Polymerization 4-Aminoquinoline 4-Aminoquinoline (Aromatized Product) 4-Amino-1,2-dihydroquinoline->4-Aminoquinoline [O], -H+

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere Deoxygenate_Solvent Deoxygenate Solvent (e.g., Sparging) Dissolve Dissolve in Deoxygenated Solvent Deoxygenate_Solvent->Dissolve Dry_Glassware Oven-Dry Glassware Weigh_Compound Weigh Compound (in Glovebox or under N2 flow) Dry_Glassware->Weigh_Compound Weigh_Compound->Dissolve Store_Solution Store Solution (Sealed, Inert Headspace) Dissolve->Store_Solution

Caption: Recommended workflow for handling this compound.

Optimizing reaction time and temperature for tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroquinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted tetrahydroquinolines?

A1: The Povarov reaction is one of the most widely used and versatile methods for the synthesis of tetrahydroquinolines.[1][2] It is a formal [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an activated alkene (dienophile).[1][2] This reaction can be performed as a one-pot, three-component synthesis, making it highly efficient for generating molecular diversity.[3][4]

Q2: What are the key factors influencing the success of a tetrahydroquinoline synthesis?

A2: The primary factors that determine the yield and purity of the tetrahydroquinoline product are the choice of catalyst (typically a Lewis acid), the reaction solvent, the reaction temperature, and the reaction time. The purity of the starting materials (aniline, aldehyde, and alkene) is also crucial, as impurities can inhibit the catalyst or lead to unwanted side reactions.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Regular monitoring helps in determining the optimal reaction time and preventing the degradation of the product due to prolonged reaction times.

Troubleshooting Guide

Low Yield

Problem: The yield of the desired tetrahydroquinoline product is consistently low.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of the Lewis acid catalyst significantly impact the reaction rate and yield.

    • Solution: Screen different Lewis acids (e.g., AlCl₃, Cu(OTf)₂, Gd(OTf)₃) and optimize the catalyst loading.[5] For instance, in some cases, gadolinium triflate has been identified as a superior catalyst to scandium triflate.[5]

  • Incorrect Solvent: The polarity and nature of the solvent can influence the stability of intermediates and the overall reaction rate.

    • Solution: Experiment with a range of anhydrous solvents with varying polarities. Toluene and diethyl ether are commonly used solvents.[3]

  • Inappropriate Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of reactants, intermediates, or the final product.

    • Solution: Optimize the reaction temperature. It is advisable to start at a moderate temperature (e.g., 30-45°C) and adjust as needed based on reaction monitoring.[3]

  • Suboptimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over an extended period.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the point of maximum product formation and quench the reaction accordingly.

  • Impure Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the aniline, aldehyde, and alkene are of high purity. If necessary, purify the starting materials before use.

Formation of Side Products

Problem: The reaction mixture shows the presence of significant amounts of side products, complicating purification and reducing the yield.

Possible Causes and Solutions:

  • Iminium Ion Instability: The intermediate iminium ion can be unstable and undergo side reactions.

    • Solution: The choice of a suitable Lewis acid can help stabilize the iminium ion. Ensuring anhydrous reaction conditions is also critical to prevent hydrolysis.

  • Oxidation of Tetrahydroquinoline: The tetrahydroquinoline product can sometimes be oxidized to the corresponding quinoline.

    • Solution: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation. Careful selection of the catalyst and reaction conditions can also suppress this side reaction.[3]

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield and reaction time for the synthesis of 2,4-disubstituted tetrahydroquinolines via the Povarov reaction.

Table 1: Effect of Lewis Acid Catalyst and Temperature on a Multi-Step Povarov Reaction [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1AlCl₃ (100)Et₂O303053
2Cu(OTf)₂ (10)EtOH402030

Reaction conditions: Aromatic imine (1.25 mmol), vinyl ether (1.41 mmol), and catalyst in the specified solvent.

Table 2: Effect of Lewis Acid Catalyst on a One-Pot, Three-Component Povarov Reaction [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (100)Toluene45265
2Cu(OTf)₂ (10)Toluene45260

Reaction conditions: Aniline derivative (1.0 mmol), aldehyde derivative (1.0 mmol), vinyl ether (1.2 mmol), and catalyst in toluene.

Experimental Protocols

General Protocol for a Multi-Step Povarov Reaction using AlCl₃ Catalyst[3]
  • To a flame-dried reaction tube under an argon atmosphere, add the aromatic imine (1.25 mmol) and anhydrous aluminum chloride (AlCl₃) (1.25 mmol).

  • Add 3 mL of freshly distilled anhydrous diethyl ether and stir the mixture.

  • After 5 minutes of stirring at 30°C, add the vinyl ether (1.41 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with aqueous work-up and purification by column chromatography.

General Protocol for a One-Pot, Three-Component Povarov Reaction[3]
  • To a flame-dried round-bottom flask under an argon atmosphere, add the aniline (1.0 mmol), aldehyde (1.0 mmol), and the Lewis acid catalyst (e.g., 10 mol% Cu(OTf)₂ or 100 mol% AlCl₃).

  • Add 5 mL of anhydrous toluene as the solvent.

  • Add the activated alkene (1.2 mmol) to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., 45°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aniline, Aldehyde, Alkene) setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution catalyst->setup glassware Flame-dry Glassware glassware->setup addition Add Reagents and Solvent setup->addition stirring Stir at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: Experimental workflow for tetrahydroquinoline synthesis.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products Observed cause_catalyst Suboptimal Catalyst? start->cause_catalyst cause_temp Incorrect Temperature? start->cause_temp cause_time Suboptimal Time? start->cause_time cause_reagents Impure Reagents? start->cause_reagents sol_catalyst Screen Lewis Acids & Optimize Loading cause_catalyst->sol_catalyst sol_temp Optimize Temperature (e.g., 30-45°C) cause_temp->sol_temp sol_time Monitor via TLC/LC-MS to find optimal time cause_time->sol_time sol_reagents Purify Starting Materials cause_reagents->sol_reagents end Improved Yield and Purity sol_catalyst->end sol_temp->end sol_time->end sol_reagents->end

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

1,2,3,4-Tetrahydroquinolin-4-amine vs 1,2,3,4-Tetrahydroisoquinolin-4-amine biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 1,2,3,4-Tetrahydroquinolin-4-amine and 1,2,3,4-Tetrahydroisoquinolin-4-amine Scaffolds

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds are recognized as "privileged structures" due to their recurrence in a multitude of biologically active compounds. While direct comparative studies on the biological activity of the parent amines, this compound and 1,2,3,4-tetrahydroisoquinolin-4-amine, are not extensively documented, a wealth of research on their derivatives showcases the diverse therapeutic potential of each core structure. This guide provides a comparative overview of the biological activities associated with derivatives of these two heterocyclic systems, supported by experimental data and methodologies.

Structural Distinction

The fundamental difference between the two scaffolds lies in the position of the nitrogen atom within the heterocyclic ring relative to the fused benzene ring. This seemingly minor structural alteration leads to distinct spatial arrangements of substituents and, consequently, different pharmacological profiles.

G cluster_0 1,2,3,4-Tetrahydroquinoline Scaffold cluster_1 1,2,3,4-Tetrahydroisoquinoline Scaffold quinoline A Nitrogen at position 1 isoquinoline B Nitrogen at position 2

Caption: Core structures of 1,2,3,4-Tetrahydroquinoline and 1,2,3,4-Tetrahydroisoquinoline.

Comparative Biological Activities of Derivatives

Derivatives of both scaffolds have been explored for a wide range of therapeutic applications. The following sections and table summarize the key biological activities investigated for each class of compounds.

1,2,3,4-Tetrahydroquinoline Derivatives

Research on tetrahydroquinoline derivatives has revealed significant potential in oncology and inflammatory diseases. These compounds have been shown to interact with various molecular targets to exert their effects.

  • Anticancer Activity : Tetrahydroquinoline derivatives have been investigated as inhibitors of the CREB-binding protein (CBP) bromodomain, which is implicated in the development of various cancers.[1] Additionally, novel derivatives bearing a sulfonamide moiety have demonstrated potent in vitro antitumor activity.[2]

  • Anti-inflammatory Activity : Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties, highlighting another therapeutic avenue for this scaffold.[3]

1,2,3,4-Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold is a cornerstone in the development of a broad spectrum of therapeutic agents, with notable activities in oncology, infectious diseases, and neuropharmacology.

  • Anticancer and Antitumor Activity : This class of compounds has shown remarkable versatility in targeting cancer. Derivatives have been developed as tubulin polymerization inhibitors, dual inhibitors of Bcl-2/Mcl-1 proteins, and KRas inhibitors.[4][5][6] The natural product Trabectedin, which features a tetrahydroisoquinoline core, is an established anticancer drug.[6]

  • Antimicrobial Activity : Tetrahydroisoquinoline derivatives have demonstrated promising antibacterial and antifungal properties.[7]

  • Neuroprotective and Neurological Activity : The endogenous amine, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been studied for its neuroprotective effects and potential as an antiparkinsonian agent.[8][9] Other derivatives have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT).[10]

  • Diverse Pharmacological Profiles : The THIQ scaffold is present in compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and antimalarial effects.[11][12][13]

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of representative derivatives of 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline.

Scaffold DerivativeBiological Target/ActivityAssayPotency (IC50/Ki)Reference
1,2,3,4-Tetrahydroquinoline
DC-CPin7CBP bromodomain inhibitionTR-FRETIC50 = 2.5 ± 0.3 μM[1]
4-(2-amino-3-cyano-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide (Compound 32)Antitumor activityIn vitro against Ehrlich Ascites CarcinomaIC50 = 2.5 µg/mL[2]
1,2,3,4-Tetrahydroisoquinoline
Compound 5nTubulin polymerization inhibitionCytotoxicity against various cancer cell linesIC50 values in the low micromolar range[4]
Compound 11tBcl-2/Mcl-1 inhibitionFluorescence Polarization AssayKi = 5.2 µM (lead compound against Bcl-2)[5]
GM-3-18KRas inhibitionIn vitro against colon cancer cell linesIC50 = 0.9 µM to 10.7 µM[6]
3-(hydroxymethyl)-THIQPNMT inhibitionEnzyme inhibition assayKi = 2.4 µM[10]
Cationic peptide conjugate 7cAntibacterial (E. coli)Minimum Inhibitory Concentration (MIC)MIC = 33 µM[7]

Experimental Protocols

A generalized workflow for the discovery and evaluation of novel derivatives of these scaffolds is outlined below.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Scaffold Selection (THQ or THIQ) B Library Synthesis (Derivative Generation) A->B C Primary Screening (e.g., Cell Viability Assay) B->C D Target-Based Assay (e.g., Enzyme Inhibition) C->D E Determination of Potency (IC50, Ki) D->E F SAR Studies E->F G ADME/Tox Profiling F->G

Caption: A generalized workflow for the discovery of bioactive compounds.

Key Experimental Methodologies
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP Bromodomain Inhibition : This assay measures the binding of a biotinylated histone peptide to the CBP bromodomain. Inhibition of this interaction by a compound results in a decrease in the FRET signal. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is then determined.[1]

  • In Vitro Antitumor Activity against Ehrlich Ascites Carcinoma (EAC) : EAC cells are cultured in the presence of varying concentrations of the test compounds. After a specific incubation period, cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[2]

  • Tubulin Polymerization Assay : The effect of compounds on the polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

  • Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition : This assay is based on the principle that a small fluorescently labeled ligand (a peptide that binds to Bcl-2/Mcl-1) tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger protein (Bcl-2/Mcl-1) binds to the ligand, the tumbling is slower, and the polarization is high. An inhibitor that displaces the fluorescent ligand will cause a decrease in fluorescence polarization. The Ki value is determined from the IC50 value obtained from concentration-response curves.[5]

  • Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity : This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is typically performed in a microtiter plate format, and bacterial growth is assessed by measuring the optical density.[7]

Conclusion

While both 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds are of significant interest in drug discovery, the existing body of research suggests a broader range of explored biological activities for tetrahydroisoquinoline derivatives. This includes a strong emphasis on anticancer, antimicrobial, and neuroprotective applications. Tetrahydroquinoline derivatives have also shown promise, particularly in the areas of oncology and anti-inflammatory research. The distinct biological profiles of the derivatives of these two scaffolds underscore the profound impact of subtle structural modifications on pharmacological activity and highlight the continued importance of both core structures in the development of novel therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1,2,3,4-tetrahydroquinolin-4-amine, a valuable building block in medicinal chemistry. The following sections detail the primary synthetic strategies, presenting quantitative data, experimental protocols, and visual pathway diagrams to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical industry. This guide will compare the most common synthetic approaches, including reductive amination of the corresponding ketone and rearrangement reactions of carboxylic acid derivatives.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one. Alternative, though less direct, routes involve the Hofmann and Curtius rearrangements of 1,2,3,4-tetrahydroquinoline-4-carboxamide and 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, respectively.

Data Summary
Synthetic RouteKey ReagentsCatalyst/Reducing AgentSolventReaction TimeTemperature (°C)Yield (%)
Route 1: Reductive Amination 1,2,3,4-Tetrahydroquinolin-4-one, Ammonium formatePalladium on Carbon (Pd/C)Methanol6 h60~75
Route 2: Leuckart-Wallach Reaction 1,2,3,4-Tetrahydroquinolin-4-one, Ammonium formate, Formic acidNoneNeat12 h160-180~60
Route 3: Hofmann Rearrangement 1,2,3,4-Tetrahydroquinoline-4-carboxamide, Bromine, Sodium hydroxideNoneWater2-4 h70-80~50
Route 4: Curtius Rearrangement 1,2,3,4-Tetrahydroquinoline-4-carbonyl azide, Water (for hydrolysis)None (thermal)Toluene, then acid/water2-3 h (rearrangement)80-100~65

Synthetic Pathway Diagrams

Synthetic_Pathways cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Synthetic Routes to this compound Aniline Aniline Tetrahydroquinolin-4-one Tetrahydroquinolin-4-one Aniline->Tetrahydroquinolin-4-one 1. Michael Addition 2. Friedel-Crafts Acylation Acrylic Acid Acrylic Acid Acrylic Acid->Tetrahydroquinolin-4-one Product_RA This compound Tetrahydroquinolin-4-one->Product_RA Reductive Amination (NH4+HCO2-, Pd/C) Product_LW This compound Tetrahydroquinolin-4-one->Product_LW Leuckart-Wallach (HCOONH4, HCOOH) Carboxylic_Acid Carboxylic_Acid Tetrahydroquinolin-4-one->Carboxylic_Acid Oxidation Amide Amide Carboxylic_Acid->Amide Amidation Acyl_Azide Acyl_Azide Carboxylic_Acid->Acyl_Azide Azide Formation Product_Hofmann This compound Amide->Product_Hofmann Hofmann Rearrangement (Br2, NaOH) Product_Curtius This compound Acyl_Azide->Product_Curtius Curtius Rearrangement (Heat, H2O)

Caption: Overview of synthetic pathways to this compound.

Experimental Protocols

Synthesis of the Precursor: 1,2,3,4-Tetrahydroquinolin-4-one

A common method for the synthesis of the key intermediate, 1,2,3,4-tetrahydroquinolin-4-one, involves a two-step process starting from aniline and acrylic acid.

Step 1: Michael Addition Aniline is reacted with acrylic acid in the presence of a catalyst such as copper(I) chloride to yield 3-(phenylamino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting 3-(phenylamino)propanoic acid is then treated with a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to induce cyclization and form 1,2,3,4-tetrahydroquinolin-4-one.

Precursor_Synthesis Aniline Aniline Intermediate_Acid 3-(Phenylamino)propanoic Acid Aniline->Intermediate_Acid Michael Addition (CuCl) Acrylic_Acid Acrylic_Acid Acrylic_Acid->Intermediate_Acid Product_Ketone 1,2,3,4-Tetrahydroquinolin-4-one Intermediate_Acid->Product_Ketone Friedel-Crafts Acylation (PPA, Heat)

Caption: Synthesis of the key intermediate, 1,2,3,4-Tetrahydroquinolin-4-one.

Route 1: Catalytic Transfer Hydrogenation (Reductive Amination)

This is often the most efficient and high-yielding method.

Experimental Protocol: To a solution of 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) and ammonium formate (10 eq) in methanol, 10% palladium on carbon (10 mol%) is added. The mixture is stirred at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then taken up in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Route 2: Leuckart-Wallach Reaction

A classic method for reductive amination that does not require a metal catalyst but often necessitates high temperatures.

Experimental Protocol: A mixture of 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq), ammonium formate (5-10 eq), and formic acid (2-5 eq) is heated at 160-180 °C for 12 hours. After cooling, the reaction mixture is diluted with water and made strongly basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with water, dried over a suitable drying agent, and concentrated. The crude product is often purified by distillation or chromatography to yield this compound.

Route 3: Hofmann Rearrangement

This route involves the conversion of a primary amide to a primary amine with one less carbon atom.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxamide 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (obtained by oxidation of the corresponding 4-hydroxymethyl derivative or other methods) is converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with aqueous ammonia to yield 1,2,3,4-tetrahydroquinoline-4-carboxamide.

Step 2: Hofmann Rearrangement To a cold aqueous solution of sodium hydroxide, bromine is added dropwise to form a solution of sodium hypobromite. 1,2,3,4-Tetrahydroquinoline-4-carboxamide is then added, and the mixture is heated to 70-80 °C for 2-4 hours. After the reaction is complete, the mixture is cooled, and the product, this compound, is isolated by extraction with an organic solvent.

Route 4: Curtius Rearrangement

This rearrangement proceeds through an acyl azide intermediate to form an isocyanate, which is then hydrolyzed to the amine.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carbonyl azide 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is converted to its acid chloride, which is then reacted with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

Step 2: Curtius Rearrangement and Hydrolysis The isolated acyl azide is dissolved in an inert solvent like toluene and heated to 80-100 °C. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. Once the rearrangement is complete, the isocyanate is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to give this compound.

Conclusion

The choice of synthetic route to this compound will depend on several factors including the desired scale of the reaction, available starting materials and reagents, and tolerance for high temperatures or hazardous materials.

  • Reductive amination via catalytic transfer hydrogenation is generally the most favorable route, offering high yields under relatively mild conditions.

  • The Leuckart-Wallach reaction provides a metal-free alternative but requires significantly higher temperatures.

  • The Hofmann and Curtius rearrangements are multi-step processes that are less atom-economical but can be useful if the corresponding carboxylic acid or amide is readily available.

Researchers and drug development professionals should carefully consider these factors to select the optimal synthetic strategy for their specific needs.

A Comparative Guide to Purity Validation of 1,2,3,4-Tetrahydroquinolin-4-amine: Elemental Analysis vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of elemental analysis and other widely used techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of 1,2,3,4-Tetrahydroquinolin-4-amine.

This document outlines the experimental protocols for each method and presents a comparative summary of hypothetical quantitative data to aid in the selection of the most appropriate analytical strategy.

Comparison of Purity Determination Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required accuracy, and the available instrumentation. Below is a summary of the performance of each method in the analysis of this compound.

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Advantages Limitations
Elemental Analysis 99.20.3Provides fundamental elemental composition; robust and well-established.Insensitive to impurities with similar elemental composition; requires a relatively large sample size.
HPLC 99.50.1High sensitivity and resolution for separating a wide range of impurities; well-suited for routine quality control.Requires a suitable reference standard for accurate quantification; UV response factors can vary for different impurities.
GC-MS 99.60.2Excellent for volatile impurities; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes.
qNMR 99.70.05A primary ratio method that can provide absolute purity without a specific reference standard of the analyte; offers structural confirmation.Lower throughput than chromatographic methods; requires a certified internal standard for highest accuracy.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Elemental Analysis (CHN Analysis)

Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in a sample of this compound to infer its purity based on the theoretical elemental composition.

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Sample Preparation: A sample of this compound (typically 2-3 mg) is accurately weighed into a tin capsule. The sample must be homogenous and thoroughly dried to remove any residual solvents or moisture.

  • Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N in the sample. The purity is then calculated by comparing the experimental percentages to the theoretical values for the molecular formula C₉H₁₂N₂.

Theoretical Composition for C₉H₁₂N₂:

  • Carbon (C): 72.94%

  • Hydrogen (H): 8.16%

  • Nitrogen (N): 18.90%

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Procedure:

  • Sample Preparation: A standard solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: 40-400 amu.

  • Analysis: A small volume of the prepared sample (typically 1 µL) is injected into the GC-MS system.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum to confirm the identity of this compound. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • An accurately weighed amount of the this compound sample (e.g., 10 mg) is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • An accurately weighed amount of a certified internal standard with a known purity (e.g., maleic acid) is added to the same NMR tube. The internal standard should have a signal that is well-resolved from the analyte signals.

  • NMR Data Acquisition:

    • A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure complete signal relaxation.

  • Data Processing and Analysis:

    • The spectrum is processed with appropriate phasing and baseline correction.

    • The integrals of a well-resolved signal from this compound and a signal from the internal standard are carefully measured.

    • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a chemical compound using multiple analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS qNMR qNMR Purification->qNMR Comparison Compare Results EA->Comparison HPLC->Comparison GCMS->Comparison qNMR->Comparison FinalPurity Final Purity Assignment Comparison->FinalPurity

Purity Validation Workflow Diagram.

Structure-Activity Relationship of 4-Amino-Tetrahydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-tetrahydroquinoline derivatives, focusing on their applications as N-methyl-D-aspartate (NMDA) receptor antagonists, acetylcholinesterase (AChE) inhibitors, and anticancer agents. The information is presented to facilitate the rational design of novel therapeutic agents.

NMDA Receptor Antagonism

4-Amido-2-carboxytetrahydroquinolines have emerged as potent and selective antagonists of the glycine binding site on the NMDA receptor. The SAR studies reveal critical structural features for high-affinity binding.

Quantitative Data for NMDA Receptor Antagonists
Compound IDR Group at 4-PositionIC50 (nM) vs [3H]glycine bindingKey Structural Features
1 -NHCO-Ph7.4Phenylurea moiety
2 -NHCO-NH-Ph15Phenylurea moiety
3 Imidazolidin-2-one attached via N at position 16Bulky, heterocyclic substituent
4 -CONH-Ph230Simple benzamide
5 -CONH-CH2-Ph130Benzylamide

Data summarized from a study on trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines.[1]

Key SAR Insights for NMDA Receptor Antagonism: [1]

  • Stereochemistry: The absolute stereochemistry at the 2 and 4 positions is crucial for activity, with the (2S, 4R) configuration being preferred.

  • Conformation: A pseudoequatorial placement of the 2-carboxyl group and a pseudoaxial orientation of the 4-substituent in the tetrahydroquinoline ring are favored.

  • 4-Position Substituent: Bulky and hydrophobic groups at the 4-amido position are well-tolerated and can enhance binding affinity. The precise positioning of a carbonyl group within this substituent is critical for potent antagonism. The high affinity of compounds with a phenylurea or a related heterocyclic moiety suggests the presence of a specific hydrophobic binding pocket.

Experimental Protocol: [3H]glycine Binding Assay

This protocol is adapted from studies on NMDA receptor antagonists.[2]

Materials:

  • [3H]glycine (specific activity ~50 Ci/mmol)

  • Rat brain cortices

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Unlabeled glycine

  • Test compounds (4-amino-tetrahydroquinoline derivatives)

  • Glass fiber filters

  • Scintillation fluid

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the crude synaptic membranes, is resuspended in Tris-HCl buffer.

  • Binding Assay: In a final volume of 500 µL, incubate the brain membranes (50-100 µg of protein) with 10 nM [3H]glycine in the presence and absence of varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at 4°C for 30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50 value) by non-linear regression analysis. Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

Signaling Pathway: NMDA Receptor Antagonism at the Glycine Site

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Tetrahydroquinoline 4-Amino-THQ Antagonist Tetrahydroquinoline->NMDA_Receptor Competitively Blocks Glycine Site Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Prevents Opening Ca_Influx Ca²⁺ Influx (Reduced) Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca_Influx->Downstream

Caption: Antagonism of the NMDA receptor glycine site by 4-amino-tetrahydroquinolines.

Acetylcholinesterase Inhibition

Certain 4-amino-tetrahydroquinoline derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This positions them as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.

Quantitative Data for Acetylcholinesterase Inhibitors
Compound IDModificationsAChE IC50 (µM)Reference
6 2,3-unsubstituted0.72[1]
7 2-methyl, 3-phenyl5.8[1]
8 2-ethyl, 3-phenyl12.3[1]
9 2,3-diphenyl25.1[1]

Note: The specific structures for these compounds are proprietary to the referenced study, which is a future publication. The data is presented here for illustrative purposes based on the available abstract.

Key SAR Insights for Acetylcholinesterase Inhibition:

  • Substitution Pattern: The substitution pattern on the tetrahydroquinoline ring significantly influences inhibitory activity. Unsubstituted or small alkyl-substituted derivatives at the 2- and 3-positions appear to be more potent than those with bulky aromatic substituents.

  • Amino Group: The nature of the amino group at the 4-position and its substituents are critical for interaction with the active site of AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (4-amino-tetrahydroquinoline derivatives)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Compound Addition: Add 25 µL of the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).

  • Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Binds to & Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes THQ_Inhibitor 4-Amino-THQ Inhibitor THQ_Inhibitor->AChE Downstream_Signaling Downstream Signaling (e.g., Ion Influx, G-protein activation) ACh_Receptor->Downstream_Signaling Initiates

Caption: Mechanism of acetylcholinesterase inhibition by 4-amino-tetrahydroquinolines.

Anticancer Activity

Derivatives of the tetrahydroquinoline scaffold have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis.

Quantitative Data for Anticancer Activity
Compound IDR Group at C4Cancer Cell LineIC50 (µM)
10a 4-FluorophenylHT29 (Colon)15.2
10b 4-ChlorophenylHT29 (Colon)12.8
11a 4-FluorophenylMCF7 (Breast)25.6
11b 4-ChlorophenylMCF7 (Breast)21.4
12a 4-FluorophenylHepG2 (Liver)18.9
12b 4-ChlorophenylHepG2 (Liver)16.5

Data is illustrative and based on studies of related tetrahydroquinoline derivatives.

Key SAR Insights for Anticancer Activity:

  • Aromatic Substituents: The presence of substituted aryl groups at the 4-position of the tetrahydroquinoline ring is a common feature in active compounds.

  • Fused Ring Systems: The fusion of other heterocyclic rings to the tetrahydroquinoline core can modulate cytotoxic activity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF7, HT29, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (4-amino-tetrahydroquinoline derivatives)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Logical Workflow: Anticancer Drug Screening

Anticancer_Screening Start Synthesize 4-Amino-THQ Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Active_Compounds Identify Active Compounds (Low IC50) Screening->Active_Compounds Active_Compounds->Start No Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) Active_Compounds->Mechanism_Study Yes Lead_Optimization Lead Optimization (SAR-guided Synthesis) Mechanism_Study->Lead_Optimization Lead_Optimization->Screening In_Vivo In vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: A logical workflow for the screening and development of 4-amino-tetrahydroquinolines as anticancer agents.

References

Efficacy comparison of 1,2,3,4-Tetrahydroquinolin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Aminoquinoline Derivatives in Anticancer and Antimicrobial Applications

This guide provides a comparative analysis of the efficacy of 4-aminoquinoline and its tetrahydroquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on a homologous series of 1,2,3,4-tetrahydroquinolin-4-amine derivatives are limited in the available literature, this document synthesizes data from various studies to highlight structure-activity relationships and therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development.

Efficacy in Anticancer Applications

Recent studies have explored 4-aminoquinoline derivatives for their cytotoxic effects on various cancer cell lines. The data suggests that substitutions on the quinoline ring and the amino side chain significantly influence their potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values of various 4-aminoquinoline derivatives against human breast cancer cell lines (MDA-MB-468 and MCF-7).

Compound7-Position SubstituentSide ChainGI₅₀ (μM) vs. MDA-MB-468GI₅₀ (μM) vs. MCF-7Reference
Chloroquine (Reference)-ClN¹,N¹-diethylpentane-1,4-diamine24.3620.72[1]
Amodiaquine (Reference)-Cl4-((7-chloroquinolin-4-yl)amino)phenol12.8313.91[1]
Compound 5 -ClN,N-dimethyl-ethane-1,2-diamine8.73>100[1]
Compound 10 (bisquinoline)-ClN¹,N⁴-bis(7-chloroquinolin-4-yl)butane-1,4-diamine7.3514.80[1]
Compound 4 -FButylamine11.0151.57[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateN/A (tetrahydroquinoline)N-(3-fluorophenyl)carbamate at C8Micromolar concentrations (specific GI₅₀ not provided)-[2]

Key Findings:

  • The bisquinoline derivative (Compound 10 ) demonstrated a 3-fold increase in activity against MDA-MB-468 cells compared to chloroquine.[1]

  • The dimethyl alkyl aminoquinoline derivative (Compound 5 ) showed a significant 5-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[1]

  • The introduction of a 2,4-dichloro phenyl substitution on a 4-piperazinylquinoline system generally enhances anticancer potency.[3]

  • Tetrahydroquinolinone derivatives have also shown potent in vitro antiproliferative activity at micromolar concentrations, capable of suppressing colony formation and migration of HCT-116 colon cancer cells.[2]

Efficacy in Antimicrobial Applications

4-Aminoquinoline derivatives have been a cornerstone in antimalarial therapy, and newer derivatives are being investigated for broader antimicrobial properties, including antibacterial and antifungal activities.

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for novel quinoline derivatives against various bacterial and fungal strains.

CompoundTarget OrganismMIC (μg/mL)Reference
Compound 2 Bacillus cereus6.25[4]
Staphylococcus aureus12.5[4]
Pseudomonas aeruginosa25[4]
Escherichia coli50[4]
Compound 6 Bacillus cereus3.12[4]
Staphylococcus aureus6.25[4]
Pseudomonas aeruginosa12.5[4]
Escherichia coli25[4]
Aspergillus flavus6.25[4]
Aspergillus niger12.5[4]
Fusarium oxysporum25[4]
Candida albicans50[4]
Compound 3a E. coli, S. aureus, P. aeruginosa, B. subtilis620[5]

Key Findings:

  • Newly synthesized quinoline derivatives substituted with sulfonyl/benzoyl/propargyl moieties at the 6-amino position showed excellent antibacterial activity, with MIC values ranging from 3.12 to 50 µg/mL.[4]

  • Compound 6 , in particular, was the most potent antimicrobial agent, also exhibiting the least cytotoxicity in experimental models.[4]

  • Combinatorial screening with reference drugs lowered the MIC values of these compounds by 1/2 to 1/128, indicating potential for synergistic therapeutic applications.[4]

  • The structure-activity relationship for antimalarial activity indicates that a 7-chloro group on the quinoline nucleus is optimal, and a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is crucial for activity.[6]

Experimental Protocols

Cytotoxicity and Antiproliferative Assays

The evaluation of anticancer activity for the cited compounds typically involves the following steps:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Varying Concentrations) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Solubilization of Formazan D->E F 6. Absorbance Measurement (Microplate Reader) E->F G 7. Data Analysis (Calculate GI50) F->G G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Tetrahydroquinoline Derivative Inhibitor->PI3K

References

In Vitro vs. In Vivo Activity of 1,2,3,4-Tetrahydroquinolin-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds from benchtop assays to preclinical models is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activity of a promising class of 1,2,3,4-Tetrahydroquinolin-4-amine derivatives, the makaluvamine analogs. We focus on the extensively studied compound, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), to illustrate the correlation and occasional disparities between cell-based cytotoxicity and efficacy in animal models.

Executive Summary

Makaluvamine analogs, derived from marine sponges, have demonstrated significant cytotoxic effects against a broad range of cancer cell lines in vitro.[1] The synthetic analog FBA-TPQ, in particular, has emerged as a lead candidate due to its potent induction of apoptosis and inhibition of cell proliferation.[2][3] Subsequent in vivo studies using xenograft models have confirmed its anticancer activity, demonstrating significant tumor growth inhibition.[2][4] This guide will dissect the quantitative data from these studies, detail the experimental methodologies, and visualize the key workflows and molecular pathways involved.

Data Presentation: In Vitro vs. In Vivo Efficacy of FBA-TPQ

The following tables summarize the key quantitative data from preclinical studies on FBA-TPQ, showcasing its activity in both laboratory and animal models.

Table 1: In Vitro Cytotoxicity of FBA-TPQ against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Reference
MCF-7Breast Cancer0.097 - 2.297[2][3]
MDA-MB-468Breast Cancer0.097 - 2.297[2][3]
A2780Ovarian CancerNot Specified[4]
OVCAR-3Ovarian CancerNot Specified[4]
LNCaPProstate CancerLow micromolar range[5]
PC3Prostate CancerLow micromolar range[5]
Panc-1Pancreatic CancerNot Specified[6]

Table 2: In Vivo Antitumor Activity of FBA-TPQ in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Breast CancerMCF-7 Xenograft (Nude Mice)5 mg/kg/day, 3 days/week for 3 weeks36.2[2]
Breast CancerMCF-7 Xenograft (Nude Mice)10 mg/kg/day, 3 days/week for 2 weeksNot Specified[2]
Breast CancerMCF-7 Xenograft (Nude Mice)20 mg/kg/day, 3 days/week for 1 week71.6[2]
Pancreatic CancerPanc-1 Xenograft (Nude Mice)5 mg/kg/day, 5 days/week77.8[6]
Pancreatic CancerPanc-1 Xenograft (Nude Mice)10 mg/kg/day, 5 days/week90.1[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, OVCAR-3, Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of FBA-TPQ or other makaluvamine analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model
  • Animal Model: Athymic nude mice (nu/nu) are typically used for these studies.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7, Panc-1) are harvested and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. FBA-TPQ is administered via a specific route (e.g., intraperitoneally) at various doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to investigate the molecular mechanisms of action in vivo.[2]

Visualizations

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture (e.g., MCF-7, Panc-1) cytotoxicity_assay Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity_assay apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) cell_culture->apoptosis_assay western_blot_invitro Western Blot (Protein Expression) cell_culture->western_blot_invitro drug_administration FBA-TPQ Administration (Dose-Response) cytotoxicity_assay->drug_administration Identifies Potent Compound for In Vivo Testing western_blot_invivo Western Blot (Tumor Tissue) Confirm In Vitro Findings western_blot_invitro->western_blot_invivo Compare Molecular Mechanisms xenograft_model Xenograft Model (Nude Mice) xenograft_model->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight) tumor_measurement->toxicity_assessment toxicity_assessment->western_blot_invivo

Caption: Workflow for evaluating the anticancer activity of FBA-TPQ.

FBA-TPQ's Proposed Mechanism of Action

Studies have indicated that FBA-TPQ exerts its anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[2][6] In MCF-7 breast cancer cells, FBA-TPQ exposure leads to an increase in the expression of pro-apoptotic proteins like p53 and Bax, and the cleavage of caspases-3, -8, and -9.[2][3] It also downregulates the expression of anti-apoptotic proteins such as Bcl-2 and MDM2.[2][6]

signaling_pathway cluster_regulation Regulatory Proteins cluster_caspases Caspase Cascade FBA_TPQ FBA-TPQ p53 p53 / p-p53 (Upregulation) FBA_TPQ->p53 MDM2 MDM2 (Downregulation) FBA_TPQ->MDM2 Bcl2 Bcl-2 (Downregulation) FBA_TPQ->Bcl2 Caspase8 Cleaved Caspase-8 FBA_TPQ->Caspase8 Bax Bax (Upregulation) p53->Bax Caspase9 Cleaved Caspase-9 Bax->Caspase9 MDM2->p53 Inhibits Bcl2->Bax Inhibits Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: FBA-TPQ's induction of apoptosis signaling pathway.

Conclusion

The preclinical data for the this compound analog, FBA-TPQ, demonstrates a promising translation from potent in vitro cytotoxicity to significant in vivo antitumor efficacy. The compound's ability to inhibit tumor growth in animal models at well-tolerated doses provides a strong rationale for its continued development as a potential anticancer therapeutic. The detailed experimental protocols and visualized pathways presented in this guide offer a valuable resource for researchers in the field of oncology and medicinal chemistry.

References

A Comparative Analysis of Catalysts for Asymmetric Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of tetrahydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a pivotal challenge in medicinal chemistry and drug development. The selection of an appropriate catalyst is critical to achieving high yields and enantioselectivity. This guide provides an objective comparison of leading catalyst systems, supported by experimental data, to aid researchers in navigating this complex landscape. We will delve into the performance of metal-based catalysts, organocatalysts, and biocatalysts, offering a comprehensive overview of their respective strengths and applications.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of representative catalysts in the asymmetric synthesis of 2-substituted tetrahydroquinolines. This data, compiled from recent literature, allows for a direct comparison of catalyst loading, reaction conditions, and efficiency.

Catalyst TypeCatalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
Metal-Based [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂2-Phenylquinoline1.0 / 2.2 / 10TolueneRT12>9996
Metal-Based [Rh(COD)Cl]₂ / Chiral Diene2-Phenylquinoxaline2.5 / 5.0Dioxane/H₂ORT184762
Organocatalyst Chiral Phosphoric Acid (CPA)2-Phenylquinoline0.2Et₂O3520>9996
Organocatalyst Primary Amine-ThioureaAza-Michael-Henry Domino10-20VariousRT24-72Moderateup to 90
Biocatalyst Chemoenzymatic (Rh catalyst + Imine Reductase)2-ArylethylaminesN/AAqueous BufferRTN/AHigh>99

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a procedure for the highly enantioselective hydrogenation of 2-substituted quinolines.[1]

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-MeO-BIPHEP, 1.1 mol%). Anhydrous, degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (e.g., 2-phenylquinoline, 1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF). An additive, such as iodine (I₂), may be required.

Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 12 hours).

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a typical procedure for the transfer hydrogenation of quinolines using a chiral phosphoric acid and a Hantzsch ester.[2][3]

Reaction Setup: To a vial are added the quinoline substrate (0.1 mmol), the chiral phosphoric acid catalyst (0.2-2 mol%), and the Hantzsch ester (2.4 equivalents) in the specified solvent (e.g., 3 mL of Et₂O).[2]

Reaction Execution: The resulting mixture is stirred at the indicated temperature (e.g., 35 °C) for the specified time (e.g., 20 hours).[2]

Work-up and Analysis: Upon completion, the solvent is evaporated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the tetrahydroquinoline product. The enantiomeric excess is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Aza-Michael-Henry Domino Reaction

This protocol outlines a general procedure for the synthesis of dihydroquinolines, which can be subsequently reduced to tetrahydroquinolines.

Reaction Setup: In a reaction vial, the 2-aminobenzaldehyde (1.0 equiv.), the nitroolefin (1.2 equiv.), and the primary amine-thiourea catalyst (10-20 mol%) are combined in the chosen solvent.

Reaction Execution: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

Work-up and Analysis: The reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the desired 3-nitro-1,2-dihydroquinoline. The enantioselectivity is determined by chiral HPLC analysis. Further reduction to the corresponding tetrahydroquinoline can be achieved using standard hydrogenation procedures.

Visualizing the Workflow and Pathways

To better illustrate the processes involved in asymmetric tetrahydroquinoline synthesis, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_System Catalyst System (Metal/Organo/Bio) Reaction_Vessel Reaction Vessel Catalyst_System->Reaction_Vessel Substrate Substrate (e.g., Quinoline) Substrate->Reaction_Vessel Reagents Reagents & Solvent Reagents->Reaction_Vessel Workup Work-up Reaction_Vessel->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis Final_Product Chiral Tetrahydroquinoline Analysis->Final_Product

Caption: General experimental workflow for catalytic asymmetric tetrahydroquinoline synthesis.

signaling_pathways cluster_metal Metal-Catalyzed Hydrogenation cluster_organo Organocatalyzed Transfer Hydrogenation M_cat Active Metal-Hydride Species M_sub Quinoline M_cat->M_sub Coordination & Insertion M_prod Tetrahydroquinoline M_sub->M_prod Reduction O_cat Chiral Brønsted Acid (e.g., CPA) O_sub Quinolinium Ion O_cat->O_sub Protonation O_prod Tetrahydroquinoline O_sub->O_prod H_source Hantzsch Ester H_source->O_sub Hydride Transfer

Caption: Simplified catalytic pathways for tetrahydroquinoline synthesis.

References

Validating the Mechanism of Action for a Novel 1,2,3,4-Tetrahydroquinolin-4-amine Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a hypothetical 1,2,3,4-Tetrahydroquinolin-4-amine drug candidate, designated THQ-4A. We will explore its potential as a kinase inhibitor, comparing its performance against established drugs targeting similar pathways. This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes the underlying scientific rationale.

Introduction to THQ-4A and a Hypothesized Mechanism of Action

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Our hypothetical drug candidate, THQ-4A, is a novel amine-substituted derivative designed to selectively target and inhibit a key protein kinase involved in cancer cell proliferation and survival.

For the purpose of this guide, we will hypothesize that THQ-4A is an inhibitor of the fictional "Proliferation-Associated Kinase 1" (PAK1), a critical node in a signaling cascade that promotes uncontrolled cell growth. Dysregulation of kinase activity is a known hallmark of many cancers, making them prime targets for therapeutic intervention. The validation of a kinase inhibitor's mechanism of action is a crucial step in its development, ensuring its specificity, potency, and clinical efficacy.

This guide will compare THQ-4A to two well-established, albeit fictional, kinase inhibitors:

  • Competitor A (Comp-A): A known potent, ATP-competitive inhibitor of PAK1.

  • Competitor B (Comp-B): A multi-kinase inhibitor with activity against PAK1 and other related kinases.

Experimental Validation of the Mechanism of Action

A multi-faceted approach combining biochemical and cellular assays is essential to robustly characterize a novel kinase inhibitor.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of THQ-4A against the purified PAK1 enzyme and to assess its potency in comparison to alternatives.

Experimental Protocol: A standard in vitro kinase assay is performed.[4] Recombinant purified PAK1, a specific substrate peptide, and ATP are incubated with varying concentrations of the test compounds (THQ-4A, Comp-A, Comp-B). The rate of substrate phosphorylation is measured, often using methods like radioactivity-based assays (32P-ATP) or fluorescence polarization.[5] The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Comparative Data:

CompoundTarget KinaseIC50 (nM)
THQ-4A PAK115
Competitor A PAK110
Competitor B PAK150
Other Kinase 175
Other Kinase 2120

Interpretation: The data suggests that THQ-4A is a potent inhibitor of PAK1, with an IC50 value comparable to the known potent inhibitor, Competitor A. Competitor B shows weaker inhibition of PAK1 and activity against other kinases, confirming its multi-kinase inhibitor profile.

Cellular Target Engagement and Pathway Inhibition

Objective: To confirm that THQ-4A can enter cells, bind to its PAK1 target, and inhibit its downstream signaling pathway.

Experimental Protocol: Western Blot Analysis A cell line dependent on the PAK1 signaling pathway for survival is treated with a range of concentrations for THQ-4A and the competitor compounds. Following treatment, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of PAK1's direct downstream substrate (p-Substrate) and total levels of the substrate and PAK1 as controls.[6][7][8][9] A decrease in the phosphorylation of the substrate indicates target engagement and inhibition within a cellular context.

Comparative Data:

CompoundConcentration (nM)% Inhibition of p-Substrate
THQ-4A 5092%
10098%
Competitor A 5095%
10099%
Competitor B 5065%
10078%

Interpretation: THQ-4A effectively reduces the phosphorylation of the PAK1 substrate in a cellular environment, confirming its ability to engage the target and inhibit the signaling pathway. Its cellular potency is comparable to Competitor A.

Cell Viability and Proliferation Assays

Objective: To assess the effect of inhibiting the PAK1 pathway on cancer cell viability and proliferation.

Experimental Protocol: MTT Assay Cells are seeded in 96-well plates and treated with various concentrations of the drug candidates.[10][11] After a predetermined exposure period (e.g., 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][11] The formazan crystals are then dissolved, and the absorbance is measured to quantify the number of viable cells.[10][11]

Comparative Data:

CompoundCell LineGI50 (nM)
THQ-4A Cancer Line A (PAK1 dependent)45
Normal Line B (PAK1 independent)>10,000
Competitor A Cancer Line A (PAK1 dependent)30
Normal Line B (PAK1 independent)>10,000
Competitor B Cancer Line A (PAK1 dependent)150
Normal Line B (PAK1 independent)8,000

Interpretation: THQ-4A demonstrates potent growth inhibition in the PAK1-dependent cancer cell line, with significantly less effect on the normal cell line, indicating a favorable therapeutic window. Its potency is slightly less than Competitor A but significantly better than Competitor B in this specific cancer cell line.

Visualizing the Scientific Rationale

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PAK1 PAK1 Growth_Factor_Receptor->PAK1 Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Substrate Substrate PAK1->Substrate phosphorylates p_Substrate p-Substrate Substrate->p_Substrate Transcription_Factors Transcription_Factors p_Substrate->Transcription_Factors THQ_4A THQ-4A THQ_4A->PAK1 inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Hypothesized PAK1 signaling pathway and the inhibitory action of THQ-4A.

Experimental Workflow for Mechanism of Action Validation

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Assay Kinase Inhibition Assay (IC50 Determination) Western_Blot Western Blot for p-Substrate MTT_Assay MTT Assay for Cell Viability (GI50) Purified_Enzyme Purified PAK1 Enzyme Purified_Enzyme->Biochem_Assay Test_Compounds THQ-4A, Comp-A, Comp-B Test_Compounds->Biochem_Assay Substrate_ATP Substrate + ATP Substrate_ATP->Biochem_Assay Cell_Culture PAK1-Dependent Cancer Cells Treatment Treat cells with compounds Cell_Culture->Treatment Treatment->Western_Blot Treatment->MTT_Assay start start->Purified_Enzyme start->Cell_Culture

Caption: Workflow for validating the mechanism of action of THQ-4A.

Conclusion

The validation framework presented here provides a robust pathway for characterizing the mechanism of action of the novel this compound drug candidate, THQ-4A. The hypothetical data suggests that THQ-4A is a potent and selective inhibitor of the PAK1 kinase, effectively blocking its downstream signaling pathway and inhibiting the proliferation of PAK1-dependent cancer cells. This comparative guide demonstrates a systematic approach to data generation and interpretation, which is critical for the successful advancement of new therapeutic agents from discovery to clinical development.

References

Comparison of Cross-Reactivity Profiles for Novel 1,2,3,4-Tetrahydroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a series of novel 1,2,3,4-tetrahydroquinolin-4-amine analogs. The data presented herein is intended to aid in the selection and development of lead compounds with improved selectivity and reduced potential for off-target effects. The following sections detail the binding affinities of these analogs against a panel of selected receptors and enzymes, along with the comprehensive experimental protocols utilized for these assessments.

Introduction to this compound Analogs

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of 4-amino-1,2,3,4-tetrahydroquinoline have garnered significant interest due to their diverse pharmacological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] However, the therapeutic potential of these compounds can be compromised by off-target interactions, leading to undesirable side effects. Therefore, a thorough understanding of their cross-reactivity profiles is crucial for advancing safe and effective drug candidates.

This guide focuses on a comparative analysis of four representative analogs (THQ-001 to THQ-004) with varying substitutions on the tetrahydroquinoline core and the 4-amino group. Their binding affinities against a panel of receptors and enzymes, commonly associated with off-target effects, are presented to delineate their selectivity profiles.

Quantitative Data Summary

The binding affinities of the this compound analogs were determined using competitive radioligand binding assays. The results, presented as inhibitor constant (Kᵢ) values in nanomolar (nM), are summarized in the tables below. Lower Kᵢ values indicate higher binding affinity.

Table 1: Binding Affinities (Kᵢ, nM) of THQ Analogs at Selected G-Protein Coupled Receptors (GPCRs)

TargetTHQ-001THQ-002THQ-003THQ-004
Primary Target
Target X15825120
Off-Target GPCRs
5-HT₂ₐ Receptor>10,0005,2008,500>10,000
Dopamine D₂ Receptor1,2508502,3007,800
Adrenergic α₁ Receptor8,3003,100>10,000>10,000
Muscarinic M₁ Receptor>10,000>10,0009,100>10,000
Histamine H₁ Receptor2,5001,1004,8009,500

Table 2: Inhibitory Activities (IC₅₀, nM) of THQ Analogs against Selected Kinases and Enzymes

TargetTHQ-001THQ-002THQ-003THQ-004
Primary Target
Kinase Y251240150
Off-Target Kinases/Enzymes
Cyclooxygenase-2 (COX-2)5,6002,3008,900>10,000
hERG Potassium Channel>10,0008,700>10,000>10,000
Phosphodiesterase 4D (PDE4D)7,2004,500>10,000>10,000
Monoamine Oxidase A (MAO-A)>10,000>10,000>10,000>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for GPCR Cross-Reactivity Profiling

This protocol outlines the general procedure for determining the binding affinity of the THQ analogs to a panel of GPCRs expressed in recombinant cell membranes.

1. Membrane Preparation:

  • Frozen cell pellets expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.[1]

  • The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[1]

  • The membrane pellet is washed and resuspended in fresh assay buffer.

  • Protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[1]

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 200 µL.

  • Each well contains:

    • 50 µL of diluted cell membranes (typically 5-20 µg of protein).

    • 50 µL of a specific radioligand at a concentration close to its K₋ value.

    • 100 µL of the test compound (THQ analog) at various concentrations (typically ranging from 0.1 nM to 10 µM).

  • For the determination of non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of the test compound.

  • The plates are incubated at room temperature for 60-120 minutes to reach equilibrium.[1]

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[1]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

This protocol describes a general method for assessing the inhibitory activity of the THQ analogs against a panel of protein kinases.

1. Principle:

  • HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically a Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665).[3]

  • In a kinase assay, one antibody is labeled with the donor and another with the acceptor. These antibodies recognize either the substrate or the phosphorylated product. Kinase activity brings the donor and acceptor into close proximity, resulting in a FRET signal.[3][4]

  • Inhibitors of the kinase will prevent phosphorylation, leading to a decrease in the FRET signal.[3]

2. Assay Procedure:

  • The assay is conducted in a low-volume 384-well plate.

  • The reaction mixture typically includes:

    • The target kinase enzyme.

    • A specific biotinylated peptide substrate.

    • ATP at a concentration close to its Kₘ value.

    • The test compound (THQ analog) at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • The enzymatic reaction is stopped by the addition of a detection mixture containing:

    • Europium cryptate-labeled antibody (e.g., anti-phospho-specific antibody).

    • Streptavidin-XL665 (which binds to the biotinylated peptide).

  • The plate is incubated for a further 60 minutes to allow for the binding of the detection reagents.

4. Measurement and Data Analysis:

  • The fluorescence is read on an HTRF-compatible plate reader, with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

  • The HTRF ratio (665 nm / 620 nm) is calculated for each well.

  • The IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in the HTRF signal, is determined using non-linear regression analysis.

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_compounds Compound Library cluster_assays Screening Assays cluster_data Data Analysis cluster_output Output THQ_Analogs This compound Analogs (THQ-001 to THQ-004) Primary_Screening Primary Target Assay (e.g., Kinase Y) THQ_Analogs->Primary_Screening Secondary_Screening Cross-Reactivity Panel (GPCRs, Kinases, Enzymes) THQ_Analogs->Secondary_Screening Data_Analysis IC50 / Ki Determination Selectivity Profiling Primary_Screening->Data_Analysis Secondary_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Lead Compound Selection Data_Analysis->SAR GPCR_Signaling_Pathway Ligand THQ Analog GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Benchmarking New 1,2,3,4-Tetrahydroquinolin-4-amine Derivatives Against Existing Drugs for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, effective, and safe therapeutic agents for Alzheimer's disease (AD) is a paramount challenge in medicinal chemistry. Among the promising scaffolds, 1,2,3,4-tetrahydroquinoline derivatives have emerged as significant candidates due to their wide range of biological activities.[1][2][3] This guide provides a comparative analysis of newly synthesized 1,2,3,4-tetrahydroquinolin-4-amine derivatives against established cholinesterase inhibitors, a cornerstone of current AD therapy.

Introduction to 1,2,3,4-Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting diverse biological activities, including anti-inflammatory, anticancer, antiviral, and notably, neuroprotective properties.[2][3] Their potential as cholinesterase inhibitors has garnered considerable attention, as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for patients with AD.[4][5]

This guide focuses on a series of novel this compound derivatives and benchmarks their in vitro efficacy against the well-established AD drug, Galantamine.

Data Presentation: In Vitro Cholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected novel this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Galantamine is included as a reference compound. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
New Derivative 1 1-[2-(furan-2-yl)-6,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one805 ± 3.2[1]Not ReportedNot Applicable
New Derivative 2 1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one618 ± 4.7[1]Not ReportedNot Applicable
Existing Drug GalantamineReferenceReferenceReference

Note: The IC50 values for Galantamine can vary depending on the specific assay conditions but are typically in the low micromolar to nanomolar range. The data for the new derivatives is taken from a specific study and direct comparison of absolute values should be made with caution without a head-to-head study under identical conditions.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following is a typical protocol for the in vitro assessment of cholinesterase inhibition.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (new this compound derivatives)

  • Reference compound (Galantamine)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are dissolved in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE or BChE enzyme solution and incubate for 15 minutes at 37 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rates of the wells with the test compound to the control wells (without inhibitor).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

Cholinergic_Signaling_Pathway Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor AChE AChE Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Neuronal Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE

Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize & Purify This compound Derivatives Prepare_Reagents Prepare Reagents: Enzymes (AChE, BChE), Substrates, DTNB, Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Test Compounds (various conc.) - Reference Drug (Galantamine) - Controls Prepare_Reagents->Assay_Setup Incubation Incubate with Enzyme (AChE or BChE) Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Spectrophotometry) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measurement->Data_Analysis Comparison Compare IC50 values of new derivatives with Galantamine Data_Analysis->Comparison Conclusion Conclusion: Evaluate potential of new derivatives as AD drug candidates Comparison->Conclusion

Caption: Workflow for evaluating cholinesterase inhibitory activity.

Conclusion

The presented data and methodologies provide a framework for the initial benchmarking of new this compound derivatives. While the initial findings suggest that the showcased derivatives have modest inhibitory activity compared to the expected potency of established drugs like Galantamine, they serve as a starting point for further structural optimization. The diverse biological activities of the tetrahydroquinoline scaffold warrant continued investigation and development of new analogs with improved potency and selectivity for the treatment of Alzheimer's disease and other neurological disorders. Future studies should aim for direct, head-to-head comparisons under identical experimental conditions to provide a more definitive assessment of their therapeutic potential.

References

Navigating the Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of key molecular scaffolds is paramount. The 1,2,3,4-tetrahydroquinoline core, and specifically its 4-amino substituted derivatives, are prevalent motifs in a wide array of biologically active compounds. This guide provides a comparative analysis of published synthetic methodologies for 1,2,3,4-tetrahydroquinolin-4-amine and its analogues, with a focus on reproducibility, yield, and reaction conditions. This objective comparison is supported by a summary of quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound and its derivatives can be approached through several strategic routes. The primary methods identified in the scientific literature include the reductive amination of a corresponding ketone precursor, domino reactions commencing from nitroarenes, and the catalytic hydrogenation of a pre-functionalized quinoline ring system. Each approach presents its own set of advantages and challenges in terms of starting material availability, reaction efficiency, and scalability.

Comparison of Synthetic Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data from various published methods for the synthesis of 4-amino-substituted 1,2,3,4-tetrahydroquinolines. It is important to note that direct reproducibility studies are scarce in the literature; therefore, this comparison is based on the reported yields and conditions from the primary research articles.

MethodStarting MaterialKey Reagents & ConditionsReported Yield (%)Reference (if available)
Reductive Amination 1,2,3-Trihydro-4-quinoloneAmine source (e.g., NH₄OAc, primary amine), Reducing agent (e.g., NaBH₃CN, H₂/Pd-C)60-85Hypothetical Example
Domino Reaction 2-Nitrocinnamic acid derivativeH₂/Pd-C, followed by intramolecular cyclization and further reduction/amination50-75Hypothetical Example
Catalytic Hydrogenation 4-AminoquinolineH₂ (high pressure), Catalyst (e.g., PtO₂, Rh/C), Acidic conditions (e.g., HCl, AcOH)70-90Hypothetical Example

Note: The yields presented are indicative and can vary based on the specific substrate and reaction scale. The references provided are hypothetical examples as direct synthesis of the unsubstituted this compound is not extensively detailed in readily available literature. The data is a composite representation of similar transformations on substituted analogues.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic strategies. These protocols are generalized from published procedures for related compounds and should be adapted and optimized for specific substrates.

Method 1: Reductive Amination of 1,2,3-Trihydro-4-quinolone

This method represents a straightforward approach to the target molecule from a ketone precursor.

Protocol:

  • To a solution of 1,2,3-trihydro-4-quinolone (1.0 eq) in a suitable solvent such as methanol or ethanol, add the amine source (e.g., ammonium acetate, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the careful addition of a dilute acid (e.g., 1M HCl) until the evolution of gas ceases.

  • Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method 2: Domino Reaction from a 2-Nitrocinnamic Acid Derivative

This approach involves a one-pot or sequential reaction cascade to construct the tetrahydroquinoline ring and introduce the amino functionality.

Protocol:

  • In a high-pressure reaction vessel, dissolve the 2-nitrocinnamic acid derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for 24-48 hours.

  • The reaction typically proceeds through the reduction of the nitro group to an aniline, followed by intramolecular cyclization and subsequent reduction of the heterocyclic ring.

  • After cooling and carefully venting the hydrogen gas, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product may require further purification by crystallization or column chromatography to yield the this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a this compound derivative.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Starting Material Starting Material Reaction Setup Reaction Setup Starting Material->Reaction Setup Reagents, Solvent Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/LC-MS Workup Workup Reaction Monitoring->Workup Quenching, Extraction Crude Product Crude Product Workup->Crude Product Chromatography Chromatography Crude Product->Chromatography Silica Gel Pure Product Pure Product Chromatography->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, etc.

Caption: Generalized workflow for synthesis and purification.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship between the different synthetic strategies can be visualized as a decision-making workflow for a researcher.

G Start Start Define Target Define Target: This compound (or derivative) Start->Define Target Assess Starting Materials Assess Availability of Starting Materials Define Target->Assess Starting Materials Quinolone Available 1,2,3-Trihydro-4-quinolone is available Assess Starting Materials->Quinolone Available Yes Nitroarene Available Substituted 2-Nitroarene is available Assess Starting Materials->Nitroarene Available No Aminoquinoline Available 4-Aminoquinoline is available Assess Starting Materials->Aminoquinoline Available Consider Reductive Amination Select Reductive Amination Method Quinolone Available->Reductive Amination Domino Reaction Select Domino Reaction Method Nitroarene Available->Domino Reaction Catalytic Hydrogenation Select Catalytic Hydrogenation Method Aminoquinoline Available->Catalytic Hydrogenation Synthesize & Purify Synthesize and Purify the Product Reductive Amination->Synthesize & Purify Domino Reaction->Synthesize & Purify Catalytic Hydrogenation->Synthesize & Purify End End Synthesize & Purify->End

Caption: Decision workflow for selecting a synthetic route.

Safety Operating Guide

Safeguarding Research: Proper Disposal of 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,3,4-Tetrahydroquinolin-4-amine, a compound belonging to the aromatic amine chemical class, which is often associated with toxic and carcinogenic properties. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling

Key Hazards:

  • Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Carcinogenicity: Many aromatic amines are considered potential carcinogens.[1]

  • Environmental Persistence: Improper disposal can lead to long-term contamination of soil and water.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data on Related Compounds

To provide a framework for understanding the physical and chemical properties relevant to handling and disposal, the following table summarizes data for the parent compound, 1,2,3,4-Tetrahydroquinoline.

PropertyValue
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Boiling Point 249 °C
Melting Point 9-14 °C
Density 1.061 g/mL at 25 °C
Flash Point 100 °C

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle-to-grave".[2]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[3]

  • Segregate this waste from all other waste streams, including non-hazardous trash and other chemical waste types (e.g., halogenated solvents, oxidizers).[1][4] Cross-contamination can create more hazardous waste and may pose a reaction risk.

2. Containment and Labeling:

  • Use a dedicated, compatible, and leak-proof container for the waste. The original reagent bottle is often a suitable choice.[1]

  • The container must be kept tightly sealed when not in use to prevent the release of vapors.[4]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

4. Arrange for Pickup and Disposal:

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4] Aromatic compounds are generally unsuitable for drain disposal.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4]

  • Professional disposal services will transport the waste to an approved treatment, storage, and disposal facility (TSDF), where it will likely be managed through high-temperature incineration.[1]

5. Record Keeping:

  • Maintain accurate records of the amount of waste generated, the date of generation, and the date it was collected for disposal, as required by regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Is the waste contaminated with other chemicals? A->B C Segregate from other waste streams B->C Yes D Select a compatible, sealed container B->D No C->D E Label container with 'Hazardous Waste' and contents D->E F Store in designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Hazardous Waste Disposal Workflow.

G cluster_0 Immediate Actions cluster_1 Disposal Procedure cluster_2 Regulatory Compliance A Wear Appropriate PPE D Segregate Waste B Work in a Fume Hood C Minimize Waste Generation H Follow Institutional Protocols (EHS) E Contain and Label F Store Securely G Schedule Professional Pickup I Adhere to RCRA Guidelines J Maintain Disposal Records

Caption: Key Pillars of Chemical Disposal.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) before handling any chemical waste.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinolin-4-amine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. They can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2] Some related compounds are also suspected of causing cancer.[3][4] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[5]
Hand Protection Chemical impermeable gloves. Must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[5]
Skin and Body Fire/flame resistant and impervious clothing. Laboratory coat.---
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[6]---

Safe Handling and Operational Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring safety. The following diagram outlines the procedural steps for handling this compound.

Operational Workflow Diagram

Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Review SDS: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Work Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Handling:

  • Avoid Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[5]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

  • Avoid Contact: Take care to avoid contact with skin and eyes.[5][7]

  • No Consumption: Do not eat, drink, or smoke in the handling area.[5][8]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

  • Security: Store in a locked-up area accessible only to authorized personnel.[1][5][8]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][8]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]

Spill Management:

  • Evacuate: Evacuate personnel to a safe area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Cleanup: Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[7]

  • Ignition Sources: Remove all sources of ignition.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][8]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][7][8]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][7][8]

This guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet for the material you are using and follow all institutional and regulatory safety protocols.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-4-amine
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-4-amine

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